1-(2,6-Dichloro-3-nitrophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichloro-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMVLFOWONWZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438595 | |
| Record name | 2',6'-DICHLORO-3'-NITROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223785-76-0 | |
| Record name | 2',6'-DICHLORO-3'-NITROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Abstract
This guide provides a comprehensive overview of the synthetic pathway for 1-(2,6-dichloro-3-nitrophenyl)ethanone, a substituted acetophenone derivative with potential applications as a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the necessary characterization and safety protocols. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the synthesis of this compound.
Introduction and Strategic Analysis
Substituted acetophenones are crucial building blocks in organic synthesis.[1][2] The title compound, this compound, incorporates several functional groups that make it a versatile precursor. The ketone moiety allows for a wide range of subsequent transformations, while the nitro and chloro substituents heavily influence the electronic properties of the aromatic ring, opening avenues for nucleophilic aromatic substitution or reduction to an amine for further derivatization.
Retrosynthetic Approach:
The most logical and convergent approach to synthesizing this compound is through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This strategy involves the formation of a carbon-carbon bond between the aromatic ring and an acetyl group.
The key disconnection is at the aryl-ketone bond, leading back to the commercially available starting material, 1,3-dichloro-2-nitrobenzene, and an acetylating agent such as acetyl chloride or acetic anhydride.
The Challenge of a Deactivated Ring System
The primary synthetic challenge lies in the severe deactivation of the aromatic substrate.[3] The target starting material, 1,3-dichloro-2-nitrobenzene, possesses three strong electron-withdrawing groups (two chloro and one nitro group). These substituents reduce the nucleophilicity of the benzene ring, making it highly resistant to conventional electrophilic aromatic substitution conditions.[3][4][5]
-
Inductive and Resonance Effects: The nitro group is a powerful deactivating group due to both its inductive electron withdrawal and its resonance-destabilizing effect on the arenium ion intermediate. The chlorine atoms also contribute to deactivation through their inductive effect.
-
Catalyst Complexation: The nitro group can complex with the Lewis acid catalyst (e.g., AlCl₃), further reducing the ring's reactivity and requiring a stoichiometric or even excess amount of the catalyst.[3]
Despite these challenges, the Friedel-Crafts acylation remains the most direct route. Success hinges on employing forcing conditions and a potent electrophile, typically an acylium ion generated from acetyl chloride and a strong Lewis acid like aluminum trichloride (AlCl₃).
Recommended Synthetic Pathway: Friedel-Crafts Acylation
The chosen method is the acylation of 1,3-dichloro-2-nitrobenzene with acetyl chloride, catalyzed by aluminum trichloride.
Caption: Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
4.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity | Role |
| 1,3-Dichloro-2-nitrobenzene | 192.00 | 1.0 | (e.g., 10.0 g) | Starting Material |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.5 | (e.g., 10.4 g) | Lewis Acid Catalyst |
| Acetyl Chloride (AcCl) | 78.50 | 1.2 | (e.g., 4.9 mL) | Acylating Agent |
| Dichloromethane (DCM), anhydrous | 84.93 | - | (e.g., 100 mL) | Solvent |
| Hydrochloric Acid (HCl), 2M | 36.46 | - | (e.g., 150 mL) | Quenching Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | (e.g., 100 mL) | Neutralizing Wash |
| Brine (Saturated NaCl) | 58.44 | - | (e.g., 100 mL) | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | (as needed) | Drying Agent |
4.2. Step-by-Step Procedure
-
Catalyst Suspension: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 50 mL). Under a gentle stream of nitrogen, carefully add anhydrous aluminum chloride (1.5 eq.). Causality: Performing this under an inert atmosphere is crucial as AlCl₃ is highly hygroscopic and reacts violently with water.
-
Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.2 eq.) dropwise via a syringe over 15 minutes. The mixture may turn yellow. Stir for an additional 30 minutes at 0 °C. Causality: This step generates the highly electrophilic acylium ion (CH₃CO⁺), which is the active acylating species. Slow addition at low temperature controls the exothermicity of the reaction.
-
Substrate Addition: Dissolve the 1,3-dichloro-2-nitrobenzene (1.0 eq.) in anhydrous DCM (50 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up (Quenching): Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. Then, slowly add 2M HCl (150 mL) to dissolve any remaining aluminum salts. Causality: This is a highly exothermic step. Quenching on ice decomposes the AlCl₃-ketone complex and hydrolyzes excess AlCl₃. The acid helps to break up the resulting aluminum hydroxide precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Causality: The bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
4.3. Purification
The crude product, typically a yellow or brown solid, can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Column Chromatography: For higher purity, use silica gel chromatography with a gradient eluent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate.
Product Characterization
The identity and purity of the final product, this compound (MW: 234.04 g/mol ), should be confirmed using standard analytical techniques.[6][7]
-
¹H NMR (CDCl₃, 400 MHz): Expect two doublets in the aromatic region corresponding to the two coupled aromatic protons, and a singlet in the aliphatic region for the methyl protons.
-
δ ~7.5-7.8 (m, 2H, Ar-H)
-
δ ~2.7 (s, 3H, -COCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons.
-
FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands.
-
~1700 cm⁻¹ (C=O stretch, ketone)
-
~1530 and ~1350 cm⁻¹ (N-O asymmetric and symmetric stretches, nitro group)
-
~800-900 cm⁻¹ (C-Cl stretch)
-
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 233/235/237, showing the characteristic isotopic pattern for two chlorine atoms.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and avoid inhalation of dust.
-
Acetyl Chloride (AcCl): Corrosive, flammable, and a lachrymator. Handle exclusively in a fume hood.
-
Dichloromethane (DCM): A volatile solvent. Minimize exposure and handle in a well-ventilated area or fume hood.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quenched reaction mixtures should be neutralized before disposal.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a challenging yet feasible transformation. The key to success is the careful management of the highly deactivated substrate and the reactive nature of the catalyst and acylating agent. By following the detailed protocol and safety guidelines outlined in this document, researchers can reliably produce this valuable chemical intermediate for further synthetic applications.
References
-
BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN J. Chem. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available at: [Link]
-
Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR. International Journal of Engineering, Science and Investigation (IJESI). Available at: [Link]
-
Synthesis, Characterization, Antimicrobial and Antioxidant Potential of Diazenyl Chalcones. ResearchGate. Available at: [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C. Available at: [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]
-
Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Available at: [Link]
-
2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses. Available at: [Link]
-
Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Available at: [Link]
- EP 1 020 426 B9. Google Patents.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 223785-76-0|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
A Technical Guide to the Chemical Properties and Research Applications of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Abstract: This document provides a comprehensive technical overview of 1-(2,6-dichloro-3-nitrophenyl)ethanone (CAS No. 223785-76-0), a substituted acetophenone derivative of significant interest to the chemical and pharmaceutical research communities. Due to its unique substitution pattern, featuring two chlorine atoms ortho to the acetyl group and an adjacent nitro moiety, this compound presents a distinct electronic and steric profile. This guide synthesizes available data on its physicochemical properties, predicts its spectroscopic characteristics, and explores its reactivity. Furthermore, it contextualizes the molecule's potential by drawing parallels with structurally related compounds that have demonstrated utility as intermediates in the synthesis of targeted therapeutics and as scaffolds for novel bioactive agents. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the chemical potential of this compound.
Introduction and Molecular Profile
This compound is a poly-substituted aromatic ketone. Its structure is characterized by a benzene ring heavily substituted with electron-withdrawing groups: two chlorine atoms, a nitro group (NO₂), and an acetyl group (COCH₃). This high degree of electronic modification makes the aromatic ring electron-deficient and imparts specific reactivity to the functional groups.
The strategic placement of these substituents is critical. The ortho-chlorine atoms provide significant steric hindrance around the acetyl group, which can influence its reactivity and conformational preferences. Electronically, the combined field and inductive effects of the chloro and nitro groups dramatically lower the electron density of the aromatic system, making it susceptible to certain types of reactions while deactivating it towards others. For drug development professionals, such halogenated and nitrated aromatic scaffolds are valuable starting points for creating molecules with modulated metabolic stability, membrane permeability, and target-binding affinities.[1]
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, we can delineate its core properties and predict its analytical signature based on its constituent parts and data from analogous compounds.
Core Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2',6'-dichloro-3'-nitroacetophenone | [2] |
| CAS Number | 223785-76-0 | [2] |
| Molecular Formula | C₈H₅Cl₂NO₃ | [2] |
| Molecular Weight | 234.04 g/mol | [2] |
Predicted Spectroscopic Profile
A rigorous analytical characterization is essential to confirm the identity and purity of any research compound. The following sections describe the expected spectroscopic data for this compound.
-
¹H NMR: The proton NMR spectrum is anticipated to be simple. The two aromatic protons will appear as a doublet of doublets (an AB quartet) in the downfield region (likely δ 7.5-8.5 ppm) due to the strong deshielding effects of the adjacent nitro and chloro groups. The methyl protons of the acetyl group will present as a sharp singlet, also likely in a relatively downfield position for a methyl group (δ 2.5-2.8 ppm) due to the proximity of the electron-deficient aromatic ring.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (δ > 190 ppm), the methyl carbon (δ ~25-30 ppm), and the six aromatic carbons. The aromatic carbons directly attached to the chlorine and nitro groups will exhibit characteristic shifts and potentially reduced signal intensity.
The IR spectrum provides a definitive fingerprint of the functional groups present.[3] Key absorption bands are predicted as follows:
-
~1700 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ketone.
-
~1530-1560 cm⁻¹ and ~1340-1360 cm⁻¹: Two strong bands for the asymmetric and symmetric stretching vibrations of the NO₂ (nitro) group, respectively.[3]
-
~3000-3100 cm⁻¹: Weaker bands from the C-H stretching of the aromatic ring.
-
~700-850 cm⁻¹: Bands in the fingerprint region corresponding to C-Cl stretching vibrations.
Mass spectrometry is crucial for confirming the molecular weight and deducing structural information from fragmentation patterns.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z ≈ 233 and 235, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), with a characteristic isotopic abundance ratio.
-
Key Fragments: Common fragmentation pathways would likely include the loss of the methyl group (M-15), the acetyl group (M-43), the nitro group (M-46), or a chlorine atom (M-35).[3]
Protocol 1: General Procedure for Spectroscopic Characterization
Objective: To confirm the structural identity and assess the purity of a synthesized batch of this compound.
Methodology:
-
Sample Preparation:
-
For NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For IR: Prepare a thin film on a salt plate (if liquid/low melting solid) or create a KBr pellet containing ~1% of the compound.
-
For MS: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
-
¹H and ¹³C NMR Acquisition:
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak.
-
Causality: The choice of a high-field spectrometer is to achieve better signal dispersion, which is critical for resolving the coupling patterns of the aromatic protons.
-
-
IR Spectrum Acquisition:
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Identify and label the key vibrational frequencies corresponding to the C=O, NO₂, and C-Cl functional groups.
-
-
Mass Spectrum Acquisition:
-
Utilize a high-resolution mass spectrometer (HRMS) to obtain an exact mass measurement, confirming the elemental composition.
-
Self-Validation: An exact mass measurement provides a high degree of confidence in the molecular formula, as it must match the calculated mass to within a few parts per million (ppm).
-
-
Data Analysis:
-
Compare the acquired ¹H NMR, ¹³C NMR, IR, and MS data against the predicted values. A consistent match across all techniques validates the structure.
-
Caption: Plausible Friedel-Crafts synthesis route.
Causality of Experimental Choice: The selection of a potent Lewis acid like AlCl₃ is necessary to activate the acylating agent and overcome the deactivating effect of the nitro and chloro substituents on the aromatic ring. The reaction would likely require elevated temperatures to proceed at a reasonable rate.
Key Chemical Transformations
The functional groups of this compound serve as handles for diverse chemical transformations, making it a versatile synthetic intermediate.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields 1-(3-amino-2,6-dichlorophenyl)ethanone, a key building block for synthesizing heterocyclic compounds like quinolines or benzodiazepines.
-
Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). Asymmetric reduction can be employed to produce a specific enantiomer of the resulting alcohol. [4]This is particularly relevant in pharmaceutical synthesis where single-enantiomer drugs are often required.
-
Reactions at the α-Carbon: The α-protons of the acetyl group can be deprotonated with a suitable base to form an enolate, which can then participate in various C-C bond-forming reactions, such as aldol condensations or alkylations.
Relevance and Applications in Drug Development
The true value of a chemical intermediate is realized in its application. While direct biological data on this compound is scarce, its structural motifs are present in compounds with significant therapeutic relevance.
Analogue Case Study 1: Precursor for Kinase Inhibitors
Many modern cancer therapies are kinase inhibitors, and their scaffolds often feature halogenated aromatic rings. A structurally similar compound, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a critical intermediate in the synthesis of Crizotinib , an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used to treat specific types of non-small cell lung cancer. [4]This chiral alcohol is synthesized via the asymmetric reduction of its corresponding ketone, 2',6'-dichloro-3'-fluoroacetophenone. [4] Insight for Researchers: The 2,6-dichloro-phenyl motif present in our topic compound is a validated pharmacophore for kinase binding. The reduction of this compound to its corresponding chiral alcohol, followed by reduction of the nitro group, would provide a novel chiral amine intermediate for the synthesis of new kinase inhibitors.
Analogue Case Study 2: Scaffolds for Metabolic Pathway Modulators
Pyruvate dehydrogenase kinases (PDHKs) are enzymes that are often overexpressed in cancer cells and are promising targets for anticancer drugs. [5]Recent research has identified dichloroacetophenone (DAP) derivatives as a novel class of potent PDHK1 inhibitors. [5]These molecules bind to an allosteric pocket of the enzyme.
Insight for Researchers: The core dichloroacetophenone structure of our topic compound makes it an excellent candidate for investigation as a PDHK inhibitor. The addition of the nitro group at the 3-position provides a vector for further chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: Potential drug discovery pathways.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, it must be handled with the precautions appropriate for a hazardous research chemical, based on the known risks of its constituent functional groups.
-
Hazard Profile (Inferred): Nitroaromatic compounds can be toxic and are often skin and eye irritants. [6][7]Dichloroaromatic compounds may also pose toxicological risks. The compound should be considered harmful if swallowed, inhaled, or absorbed through the skin. [6]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. [6][7]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [7]Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases. [7]
Protocol 2: Standard Operating Procedure for Safe Handling
-
Pre-Handling: Review all available safety information for structurally related compounds. Ensure a chemical fume hood is operational. Locate the nearest eyewash station and safety shower.
-
Personal Protective Equipment: Don appropriate PPE before entering the handling area.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use anti-static spatulas and weigh boats.
-
In Case of Exposure:
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a chemical entity with considerable untapped potential. While its own physicochemical and biological properties are not yet fully characterized in public literature, its structure represents a confluence of validated pharmacophoric elements. The dichloroacetophenone core is a known scaffold for targeting metabolic enzymes like PDHK1, and the overall substitution pattern is analogous to intermediates used in the synthesis of blockbuster kinase inhibitors. For researchers in organic synthesis and drug discovery, this compound is not merely a catalog chemical, but a versatile building block poised for the development of next-generation therapeutics. Further investigation into its reactivity and biological activity is highly warranted.
References
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-(2,6-dichloro-3-fluorophenyl)ethanone. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-[4-(3,4-Dichloroanilino)-3-nitrophenyl]ethanone. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). EP 1 020 426 B9.
-
ChemSrc. (2024). This compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved January 12, 2026, from [Link]
-
MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Nicardipine hydrochloride. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 12, 2026, from [Link]
-
Dovepress. (2024). Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. Retrieved January 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-(3-Nitrophenyl)ethanone(121-89-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
1-(2,6-dichloro-3-nitrophenyl)ethanone CAS number 223785-76-0.
An In-depth Technical Guide to 1-(2,6-dichloro-3-nitrophenyl)ethanone (CAS 223785-76-0) for Researchers and Drug Development Professionals
Abstract
This compound, also known as 2',6'-dichloro-3'-nitroacetophenone, is a highly functionalized aromatic ketone. Its structure, featuring a sterically hindered ketone, two chlorine atoms, and a nitro group, makes it a valuable yet challenging intermediate in synthetic chemistry. The electron-deficient nature of the aromatic ring, while posing synthetic hurdles, offers unique reactivity for subsequent transformations. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key chemical reactions, and potential applications as a building block in the development of complex molecules for the pharmaceutical and agrochemical industries.
Molecular Structure and Physicochemical Properties
This compound is a solid organic compound with the following core characteristics:
| Property | Value | Source(s) |
| CAS Number | 223785-76-0 | [1] |
| Molecular Formula | C₈H₅Cl₂NO₃ | [1] |
| Molecular Weight | 234.04 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2',6'-dichloro-3'-nitroacetophenone | [1] |
| Predicted XLogP3 | ~2.5 - 2.9 | [2] |
| Predicted Solubility | Insoluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | [3] |
| Appearance | Predicted to be a white to light yellow crystalline powder. | [3] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction. However, the target molecule presents a significant synthetic challenge due to the severe deactivation of the aromatic ring. The combined electron-withdrawing effects of the two chlorine atoms and the potent nitro group make the starting material, 1,3-dichloro-2-nitrobenzene, a very poor nucleophile.[3] Standard Friedel-Crafts conditions are often ineffective, necessitating forcing conditions and careful selection of reagents.[3]
Synthesis of the Precursor: 1,3-Dichloro-2-nitrobenzene
The necessary starting material, 1,3-dichloro-2-nitrobenzene, is not as common as other isomers and is typically synthesized from 2,6-dichloroaniline via oxidation.
Protocol 2: Synthesis of this compound
This protocol is adapted from methodologies developed for severely deactivated aromatic substrates. [3]
-
Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), suspend a molar excess of anhydrous aluminum chloride (AlCl₃, ~3.0 eq) in anhydrous dichloromethane (DCM). The large excess of the Lewis acid is critical to drive the reaction forward.
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq) to the suspension via an addition funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion electrophile.
-
Substrate Addition: Dissolve 1,3-dichloro-2-nitrobenzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS). Due to the deactivated substrate, this may require several hours.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly pouring it over crushed ice and concentrated hydrochloric acid.
-
Work-up and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Predicted Spectroscopic Analysis
While specific spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds. [4][5][6]
-
¹H NMR: The proton NMR spectrum is expected to be simple.
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). These two protons on the phenyl ring will be coupled to each other, resulting in an AX spin system.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl methyl group will appear significantly downfield (predicted around δ 2.6-2.8 ppm) due to the anisotropic effect of the adjacent carbonyl group. [7]* ¹³C NMR:
-
Carbonyl Carbon: A signal for the ketone carbonyl carbon will be observed in the highly deshielded region of the spectrum (δ > 190 ppm).
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those bonded to the electron-withdrawing chloro and nitro groups being the most deshielded.
-
Methyl Carbon: A signal for the methyl carbon will appear in the shielded (upfield) region of the spectrum (δ ~25-30 ppm).
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl stretch is expected around 1690-1710 cm⁻¹ .
-
NO₂ Stretches: Two strong absorption bands will be present corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). [8] * C-Cl Stretches: Absorptions corresponding to C-Cl bonds will be visible in the fingerprint region (typically 1000-600 cm⁻¹).
-
Ar-H Stretches: Weak to medium bands for aromatic C-H stretching will appear above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
-
A major fragmentation pathway will be the loss of the methyl group (M-15) to form a stable acylium cation, which will likely be the base peak.
-
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate precisely because its two primary functional groups—the nitro group and the ketone—can be selectively transformed, providing access to a variety of downstream compounds.
Selective Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine without affecting the ketone functionality. This transformation is crucial for introducing a nucleophilic site on the aromatic ring, enabling further derivatization, such as amide bond formation or the construction of heterocyclic rings. The standard method for this chemoselective reduction is the use of a metal in acidic media, such as tin (Sn) and hydrochloric acid (HCl). [7] Protocol 3: Synthesis of 1-(3-amino-2,6-dichlorophenyl)ethanone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and granulated tin (2.5-3.0 eq).
-
Acid Addition: Slowly add concentrated hydrochloric acid. The reaction is exothermic and should be controlled with cooling if necessary.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Basification: After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide or potassium hydroxide solution until it is strongly basic (pH > 10). This step is crucial to precipitate tin salts and liberate the free amine.
-
Extraction and Isolation: Extract the aqueous slurry with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-amino-2,6-dichlorophenyl)ethanone.
Selective Reduction of the Ketone Group
Conversely, the ketone can be selectively reduced to a secondary alcohol while leaving the nitro group intact. This is typically achieved using mild hydride-reducing agents like sodium borohydride (NaBH₄). [7]This transformation is valuable for creating chiral centers and introducing new functionalities.
Protocol 4: Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanol
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable alcoholic solvent like methanol or ethanol at room temperature.
-
Reductant Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture in the ice bath for 30-60 minutes, monitoring by TLC.
-
Quenching: Slowly quench the reaction by adding deionized water.
-
Isolation: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-(2,6-dichloro-3-nitrophenyl)ethanol.
Applications in Research and Drug Development
While specific, commercialized end-products derived directly from CAS 223785-76-0 are not prominent in public literature, its structural motifs are highly relevant in modern synthetic programs. Its primary value lies in its role as a versatile synthetic intermediate for building more complex molecular architectures.
-
Pharmaceutical Synthesis: Polysubstituted anilines and aminophenylethanols, accessible from this compound via the reduction pathways described above, are privileged structures in medicinal chemistry. For example, the related intermediate 1-(2,6-dichloro-3-fluorophenyl)ethanone is a key building block for the synthesis of Crizotinib , an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. [8]The 2,6-dichloro substitution pattern locks the conformation of the phenyl ring, which can be critical for binding to protein active sites. The amino group, generated from the nitro reduction, serves as a handle for constructing the core scaffolds of various targeted therapies.
-
Agrochemical Development: The synthesis of many modern pesticides and herbicides involves intermediates containing dichlorinated and nitrated aromatic rings. These functional groups are often essential for the molecule's biological activity and metabolic stability. For instance, isoxazoline-substituted benzamides, a class of potent pesticides, often originate from complex substituted phenyl ethanone precursors. [9][10]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, a comprehensive hazard assessment can be made based on the known risks of its constituent functional groups (dichloro-aromatic, nitro-aromatic, ketone). [11]
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield. [11] * Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat and, for larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a particle respirator may be necessary.
-
-
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep container tightly closed.
-
-
First Aid Measures:
-
If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
This compound is a specialized chemical intermediate whose value is defined by its dense and strategically placed functional groups. While its synthesis is non-trivial due to a highly deactivated aromatic system, established principles of organic chemistry allow for its preparation. Its true utility is realized in its subsequent transformations, where the chemoselective reduction of either the nitro or ketone group provides divergent pathways to valuable amino or alcohol building blocks. For researchers in drug discovery and agrochemical development, this compound represents a key starting point for the synthesis of complex, sterically-defined, and biologically active molecules.
References
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. BenchChem.
- Sigma-Aldrich. (n.d.). CAS 223785-76-0.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3'-Nitroacetophenone. Fisher Scientific.
- ECHEMI. (n.d.). 1-(2,6-Dichlorophenyl)
- PharmaCompass. (n.d.). Acetophenone, 4'-chloro-3'-nitro-.
- Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2014). Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o).
- Kaifute (Tianjin) Chemical Co., Ltd. (n.d.).
- Guidechem. (n.d.). 2',6'-Dichloroacetophenone 2040-05-3 wiki.
- Shanghai ChemSrc Trading Co., Ltd. (2024). This compound. ChemSrc.
- ChemScene. (n.d.). 223785-76-0 | this compound.
- NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. U.S.
- Nikpassand, M., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PMC.
- Benchchem. (2025). A Comparative Analysis of the Biological Activity of 2',6'-Dimethoxyacetophenone and Its Analogs. BenchChem.
- Royal Society of Chemistry. (n.d.).
- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2,6-Dichloro-3-nitroacetophenone CAS NO.223785-76-0.
- PubChem. (n.d.). Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-.
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. In NIST Chemistry WebBook. U.S.
- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)
- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- BLDpharm. (n.d.). 223785-76-0|this compound.
- NIST. (n.d.). Infrared Spectrum of Ethanone, 1-(2-nitrophenyl)-. In NIST Chemistry WebBook. U.S.
- Google Patents. (n.d.). CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol.
- MDPI. (2023).
- BenchChem. (2025). Common side products in the reduction of 3'-nitroacetophenone. BenchChem.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- | C8H5Cl2NO3 | CID 21394763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 5. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]
- 9. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 10. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 11. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
molecular weight of 1-(2,6-dichloro-3-nitrophenyl)ethanone.
An In-depth Technical Guide to the Molecular Weight Determination of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the molecular weight of the chemical compound this compound. It is designed for researchers, scientists, and professionals in drug development who require precise and reliable characterization of small organic molecules. This document moves beyond a simple statement of value to detail the fundamental principles and a practical, field-proven protocol for its empirical determination using high-resolution mass spectrometry. The causality behind experimental choices is explained to ensure methodological robustness and data integrity, reflecting a self-validating system of analysis critical for scientific and regulatory environments.
Compound Identification and Physicochemical Properties
This compound is a substituted acetophenone derivative. Its precise molecular weight is a critical parameter for its unambiguous identification, purity assessment, and use in quantitative studies. The theoretical molecular weight is calculated based on the atomic masses of its constituent elements from the periodic table.
The key identifiers and computed properties for this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 223785-76-0 | [1][2][3] |
| Molecular Formula | C₈H₅Cl₂NO₃ | [1][2][3] |
| Average Molecular Weight | 234.04 g/mol | [1][2] |
| Monoisotopic Mass | 232.9646 Da | [4] |
| SMILES Code | CC(C1=C(Cl)C=CC(=O)=C1Cl)=O | [1] |
| Density | 1.5±0.1 g/cm³ | [3] |
| Boiling Point | 254.5±35.0 °C at 760 mmHg | [3] |
The Principle of Molecular Weight Determination via Mass Spectrometry
For small organic molecules, mass spectrometry (MS) is the definitive technique for determining molecular weight with high accuracy and sensitivity.[5][6] The process can be universally broken down into three core stages: ionization, mass analysis, and detection.[6][7]
-
Ionization: The first step is to convert the neutral analyte molecules into gaseous ions.[5] For a compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are preferred. ESI is a gentle method that minimizes fragmentation, ensuring the preservation of the molecular ion for accurate mass determination. This is a critical experimental choice to avoid ambiguity that can arise from extensive fragmentation seen in "hard" ionization methods like Electron Impact (EI). In ESI, the sample solution is sprayed through a high-voltage capillary, forming charged droplets that evaporate to yield protonated molecules, typically [M+H]⁺ in positive ion mode.
-
Mass Analysis: Once ionized, the ions are transferred to a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[7] A variety of analyzers exist, but for high-resolution and high-accuracy measurements, Time-of-Flight (TOF) analyzers are exceptionally well-suited.[7] In a TOF analyzer, ions are accelerated by an electric field and allowed to drift through a field-free tube. Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for precise m/z calculation based on their flight time. This method provides the high mass accuracy (often within 5 ppm) required to confirm a compound's elemental formula.[8]
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The output is a mass spectrum—a plot of ion intensity versus m/z.[5] The peak corresponding to the intact, ionized molecule (the molecular ion) is used to determine the molecular weight.[5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a robust workflow for the accurate mass determination of this compound using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Step 1: Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as acetonitrile (ACN) or methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. The final solvent should be a mixture suitable for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
Causality Insight: The addition of formic acid is crucial. It provides a source of protons (H⁺) that facilitates the formation of the [M+H]⁺ ion in the ESI source, significantly enhancing the signal intensity for the target analyte in positive ion mode.
-
Step 2: Instrument Calibration and Setup
-
Mass Calibration: Calibrate the m/z scale of the mass spectrometer before analysis.[9] This is performed using a standard calibration solution containing compounds with known m/z values across the desired mass range.
-
Trustworthiness Principle: An external calibration ensures the fundamental accuracy of the instrument. For the highest level of confidence, an internal calibrant or "lock mass" should be used during the analysis.[9] This involves introducing a known reference compound alongside the analyte to correct for any minor instrumental drift in real-time, ensuring sub-ppm mass accuracy.
-
-
Instrument Parameters: Set the ESI-TOF instrument parameters. Typical settings for a small molecule like this would be:
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Mass Range: m/z 50 - 500
-
Step 3: Data Acquisition
-
Sample Introduction: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire Spectrum: Once a stable ion signal is achieved, acquire the mass spectrum. The acquisition time should be sufficient to obtain a high-quality spectrum with good signal-to-noise ratio (typically 1-2 minutes).
Step 4: Data Interpretation
-
Identify the Molecular Ion Peak: In the resulting mass spectrum, locate the peak for the protonated molecule, [M+H]⁺. For this compound (monoisotopic mass = 232.9646 Da), this peak will appear at m/z 233.9719 .
-
Verify Isotopic Pattern: A key self-validating feature is the isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule will produce a characteristic cluster of peaks:
-
[M+H]⁺: The peak containing two ³⁵Cl atoms.
-
[M+2+H]⁺: The peak containing one ³⁵Cl and one ³⁷Cl atom, approximately 2 Da higher.
-
[M+4+H]⁺: The peak containing two ³⁷Cl atoms, approximately 4 Da higher. The relative intensity ratio of these peaks will be approximately 9:6:1, providing definitive confirmation of the presence of two chlorine atoms.
-
-
Calculate Mass Error: Compare the measured accurate mass to the theoretical mass and calculate the error in parts-per-million (ppm). An error of <5 ppm is standard for confirming the elemental composition.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HRMS protocol for determining the
Caption: Workflow for accurate mass determination of the target compound.
References
- BLDpharm. This compound.
- ChemScene. 223785-76-0 | this compound.
- TutorChase. How can mass spectrometry determine molecular weight of organic compounds?
- TIGP. Application of Mass Spectrometry on Small Molecule Analysis.
- ChemSrc. This compound.
- Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
- The Royal Society of Chemistry.
- ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.
- PubChem. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-.
Sources
- 1. 223785-76-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- | C8H5Cl2NO3 | CID 21394763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. zefsci.com [zefsci.com]
- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Structure Elucidation of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. As Senior Application Scientists, we recognize that absolute certainty in molecular structure is the bedrock of reproducible and reliable research. This document moves beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the synergy between different analytical techniques. We present a self-validating workflow where each piece of spectroscopic evidence—from mass spectrometry to advanced 2D NMR—corroborates the others, culminating in an unambiguous structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require not just the 'what' but the 'why' of structure elucidation.
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of drug development and materials science, the precise molecular architecture of a compound dictates its function, reactivity, and safety profile. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. The target of this guide, this compound (CAS No. 223785-76-0), presents a classic yet instructive challenge in characterization due to its polysubstituted aromatic ring.[1][2] The electron-withdrawing nature of the nitro and chloro groups, combined with the steric hindrance they impose, creates a unique electronic environment that is reflected in its spectroscopic signatures.
Our approach is rooted in the principle of orthogonal verification , wherein multiple independent analytical techniques are employed to build a congruent and unassailable structural model. We will proceed logically from foundational mass and elemental composition analysis to the detailed mapping of the molecule's covalent framework using a suite of NMR experiments.
Foundational Analysis: Elemental Composition and Degrees of Unsaturation
Before probing the specific connectivity of the atoms, the first step is to confirm the molecular formula. This establishes the fundamental atomic inventory we must account for in subsequent analyses.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the cornerstone for determining the elemental composition of an unknown compound. Unlike nominal mass measurements, HRMS can distinguish between ions of the same nominal mass but different elemental formulas (isobars).
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is typically effective for ketones, which can be protonated to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Analysis: The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical mass calculated for the proposed formula, C₈H₅Cl₂NO₃.[2] The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 9:6:1, providing immediate evidence for the presence of two chlorine atoms.[3]
Calculation of Degrees of Unsaturation
With a confirmed molecular formula of C₈H₅Cl₂NO₃, the degree of unsaturation (DoU) can be calculated. This value represents the total number of rings and/or multiple bonds in the molecule.
DoU = C + 1 - (H/2) - (X/2) + (N/2)
Where:
-
C = number of carbon atoms (8)
-
H = number of hydrogen atoms (5)
-
X = number of halogen atoms (2)
-
N = number of nitrogen atoms (1)
DoU = 8 + 1 - (5/2) - (2/2) + (1/2) = 7
A DoU of 7 is consistent with a substituted benzene ring (4 degrees: 1 ring + 3 double bonds), a carbonyl group (1 degree), and a nitro group (2 degrees). This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of covalent bonds.[4]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
Expected Spectral Features: The IR spectrum will be dominated by strong absorptions characteristic of the carbonyl and nitro groups.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of a benzene ring.[5] |
| ~1715-1690 | C=O Stretch (Aromatic Ketone) | A strong, sharp absorption. The position is characteristic of a ketone conjugated with an aromatic ring.[6] |
| ~1600-1450 | C=C Stretch (Aromatic Ring) | Multiple bands indicating the aromatic skeleton.[7] |
| ~1550-1515 | Asymmetric NO₂ Stretch | A very strong absorption, characteristic of nitroaromatic compounds.[5][8] |
| ~1360-1335 | Symmetric NO₂ Stretch | A strong absorption, confirming the nitro group.[5][8] |
The presence of these distinct bands provides strong, direct evidence for the aromatic ketone and nitro functionalities suggested by the molecular formula and DoU.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can piece together the exact connectivity of the atoms. For robust analysis, a suite of 1D and 2D NMR experiments is essential.
Protocol: General NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for optimal resolution.
-
Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, and HMBC spectra. Adherence to IUPAC recommendations for data reporting is crucial for reproducibility.[9][10]
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Region (δ ~7.5-8.0 ppm): The benzene ring has two adjacent protons. Due to the anisotropic and electronic effects of the substituents, these protons will appear as two distinct doublets. The coupling constant (J) between them should be in the range of 8-9 Hz, characteristic of ortho-coupling.
-
Methyl Region (δ ~2.6 ppm): The three protons of the acetyl methyl group (-COCH₃) will appear as a sharp singlet, as they have no adjacent proton neighbors.[11] The integration of this peak relative to the aromatic protons will be 3:1:1.
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms in the molecule, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ carbons.
Predicted ¹³C NMR Data:
-
Carbonyl Carbon (C=O): δ ~195-200 ppm. This downfield shift is characteristic of a ketone carbonyl.
-
Aromatic Carbons (C-Ar): Six distinct signals are expected in the range of δ ~120-150 ppm.
-
The carbon bearing the nitro group (C-NO₂) will be significantly influenced by its electron-withdrawing nature.[12][13]
-
The carbons bearing the chlorine atoms (C-Cl) will also show characteristic shifts.
-
The two carbons bonded to hydrogen (C-H) will be identifiable.
-
The carbon attached to the acetyl group (C-acetyl) will also have a unique chemical shift.
-
-
Methyl Carbon (-CH₃): δ ~25-30 ppm.
The DEPT-135 spectrum will show two positive signals (the two aromatic CH carbons and the methyl CH₃ carbon) and no negative signals (no CH₂ groups), confirming the substitution pattern.
2D NMR: Assembling the Final Structure
While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like COSY and HMBC reveal how they are connected.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, the key COSY correlation will be between the two aromatic protons, confirming their ortho relationship.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds.
Key Expected HMBC Correlations:
-
A correlation from the singlet methyl protons (~2.6 ppm) to the carbonyl carbon (~197 ppm). This confirms the methyl group is part of an acetyl moiety.
-
A correlation from the methyl protons (~2.6 ppm) to the aromatic carbon directly attached to the acetyl group (C1). This definitively links the acetyl group to the benzene ring.
-
Correlations from the aromatic protons to their neighboring carbons, which helps in the unambiguous assignment of all aromatic carbon signals.
The combination of these correlations allows for the complete and certain assembly of the molecular structure.
Mass Spectrometry (MS): Fragmentation and Confirmation
While HRMS gives the molecular formula, analyzing the fragmentation pattern in Electron Ionization (EI) Mass Spectrometry provides further structural confirmation.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Introduction: A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The mass-to-charge ratios (m/z) of the resulting fragments are detected.
Predicted Fragmentation Pattern: The EI mass spectrum will show the molecular ion peak ([M]⁺) and several characteristic fragment ions.
| m/z Value | Fragment | Rationale |
| 233/235/237 | [C₈H₅Cl₂NO₃]⁺ | Molecular ion peak cluster (M⁺). The isotopic pattern confirms two chlorine atoms. |
| 218/220/222 | [M - CH₃]⁺ | Loss of the methyl radical from the molecular ion. |
| 190/192/194 | [M - CH₃CO]⁺ | Loss of the acetyl radical, a common fragmentation for ketones (alpha-cleavage). |
| 173/175 | [C₆H₂Cl₂NO]⁺ | Loss of CH₃CO and O from the nitro group. |
| 145/147 | [C₆H₂Cl₂]⁺ | Loss of the nitro group from the dichlorophenyl cation. |
The observation of these specific fragments, particularly the loss of the acetyl group, provides strong corroborating evidence for the proposed structure. The fragmentation of nitroaromatic compounds can be complex, often involving losses of NO, NO₂, and rearrangements.[14]
Visualization of the Elucidation Workflow
To synthesize the entire process, the following workflow diagram illustrates the logical progression from initial analysis to final structure confirmation.
Caption: Integrated workflow for the structure elucidation of this compound.
Conclusion: A Self-Validating Spectroscopic Narrative
The structure of this compound has been unambiguously determined through an integrated analytical approach. Each step in the process provides a layer of evidence that is validated by the next. High-resolution mass spectrometry established the correct elemental formula (C₈H₅Cl₂NO₃), which was supported by the calculated degree of unsaturation. IR spectroscopy confirmed the presence of the critical aromatic ketone and nitro functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive map of the atomic connectivity, which was further corroborated by the fragmentation patterns observed in EI mass spectrometry. This self-validating system of cross-verification ensures the highest level of confidence in the final structural assignment, a prerequisite for any further research or development involving this compound.
References
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link][15][16][17][18][19]
-
Hanson, R. M., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) – Guiding Principles. Pure and Applied Chemistry, 94(6), 623-636. Retrieved from [Link][20]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(6), 18-21. Retrieved from [Link][9]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link][12]
-
IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link][10]
-
Sádaba, I., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(34), 18833-18843. Retrieved from [Link][13]
-
Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][5][7]
-
OpenStax. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. NC State University Libraries. Retrieved from [Link][6]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link][8]
-
Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link][11]
-
Zota, A., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1547-1556. Retrieved from [Link][14]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. 223785-76-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. iupac.org [iupac.org]
- 11. scribd.com [scribd.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]
- 16. Welcome to the NIST WebBook [webbook.nist.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The NIST Chemistry Webbook | NIST [nist.gov]
- 19. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
1H NMR spectrum of 1-(2,6-dichloro-3-nitrophenyl)ethanone
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed examination of the underlying principles that govern the spectrum. We will cover theoretical prediction based on molecular structure, a field-proven experimental protocol for data acquisition, and a thorough interpretation of the spectral data. The causality behind experimental choices and the logic of spectral assignment are emphasized throughout, ensuring a robust and authoritative resource for structural elucidation.
Introduction: The Molecule and the Method
This compound is a polysubstituted aromatic ketone. Its structure is characterized by a benzene ring bearing an acetyl group, two chlorine atoms, and a nitro group. This specific arrangement of electron-withdrawing substituents creates a unique electronic environment that is directly reflected in its ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), we can gather critical information about the number of distinct proton environments, their relative quantities, their electronic surroundings (chemical shift), and the connectivity between them (spin-spin coupling).[1][2] This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, providing a framework for its confident identification and characterization.
Theoretical Principles and Spectrum Prediction
A rigorous analysis of the molecular structure allows for a precise prediction of the ¹H NMR spectrum. The key features to consider are the number of signals, their chemical shifts, integration, and multiplicity (splitting pattern).
Structural Analysis and Symmetry
The molecule this compound lacks any element of symmetry that would render any of its protons chemically equivalent. Therefore, we anticipate a unique signal for each distinct proton environment.
-
Aromatic Protons: There are two protons on the aromatic ring, located at the C4 and C5 positions. Due to the asymmetric substitution pattern, these two protons are chemically non-equivalent.
-
Acetyl Protons: The acetyl group (-COCH₃) contains three chemically equivalent methyl protons.
Based on this analysis, we predict a total of three distinct signals in the ¹H NMR spectrum.
Chemical Shift (δ) Prediction
The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) "shield" protons, shifting them upfield.[2][3]
-
Aromatic Protons (H-4, H-5): The benzene ring is substituted with three powerful EWGs: two chloro groups (-Cl), one nitro group (-NO₂), and an acetyl group (-COCH₃). These groups strongly deshield the ring protons. The base chemical shift for benzene protons is approximately 7.33 ppm.[4] We expect the signals for H-4 and H-5 to be shifted significantly downfield from this value, typically appearing in the 7.5-8.5 ppm region.[5][6] The nitro group, being one of the strongest EWGs, will exert a particularly strong deshielding effect on the proton ortho to it (H-4).
-
Acetyl Protons (-CH₃): The methyl protons are adjacent to a carbonyl group, which is also an EWG. This environment typically results in a chemical shift between 2.1 and 2.6 ppm.[6][7] The electronic nature of the attached aromatic ring has a minor influence, so a shift of approximately 2.5 ppm is a reliable prediction.[7]
Integration
The area under each NMR signal is proportional to the number of protons it represents.[1]
-
Signal 1 (Aromatic H-4): 1 proton
-
Signal 2 (Aromatic H-5): 1 proton
-
Signal 3 (Acetyl -CH₃): 3 protons The expected integration ratio for the signals will be 1:1:3 .
Multiplicity and Spin-Spin Coupling (J)
Spin-spin coupling, or splitting, occurs when non-equivalent protons are on adjacent atoms. The signal for a proton is split into n+1 peaks, where n is the number of adjacent protons. The distance between these split peaks is the coupling constant, J, measured in Hertz (Hz).[8][9]
-
Aromatic Protons (H-4, H-5): These two protons are on adjacent carbons (ortho to each other). Therefore, they will couple. The signal for H-4 will be split by H-5 into a doublet . The signal for H-5 will be split by H-4 into a doublet . The magnitude of this three-bond coupling (³Jortho) in aromatic systems is typically 7–10 Hz.[4]
-
Acetyl Protons (-CH₃): The methyl protons have no protons on the adjacent carbonyl carbon. Therefore, their signal will be unsplit, appearing as a singlet .
The following diagram illustrates the unique proton environments in the molecule.
Caption: Molecular structure of this compound with unique proton environments labeled (a, b, c).
Experimental Protocol for ¹H NMR Acquisition
Adherence to a rigorous experimental protocol is paramount for obtaining high-quality, reproducible NMR data. This self-validating workflow ensures the integrity of the results from sample preparation to data acquisition.
Rationale for Solvent Selection
The choice of a deuterated solvent is a critical first step.[10] The ideal solvent must dissolve the analyte sufficiently, be chemically inert, and have residual proton signals that do not overlap with the signals of interest.[10][11]
-
Primary Choice (CDCl₃): Deuterated chloroform (CDCl₃) is the most common and versatile NMR solvent for a wide range of organic compounds due to its excellent dissolving power and relative low cost.[12][13] Its residual proton signal appears as a singlet at ~7.26 ppm, which may overlap with aromatic signals but is often distinguishable.[10][12]
-
Alternative (Acetone-d₆): If solubility in CDCl₃ is poor, deuterated acetone (Acetone-d₆) is a suitable alternative. Its residual signal is a quintet at ~2.05 ppm, well away from the aromatic region.[12]
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.[14][15] This quantity is sufficient for obtaining a good signal-to-noise ratio in a reasonable time on modern spectrometers.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[15][16]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A complete, transparent solution is required.[15]
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution into a high-quality 5 mm NMR tube.[14][15] This can be achieved by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[14][16]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the cap clearly.[15]
Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring a standard ¹H NMR spectrum.
Caption: Standard experimental workflow for ¹H NMR analysis.
Predicted Data Summary and Interpretation
The predicted ¹H NMR data for this compound is summarized in the table below. This table serves as a clear reference for interpreting the acquired spectrum.
| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| (a) | H-5 | ~7.7-7.9 | 1H | Doublet (d) | 8-9 |
| (b) | H-4 | ~8.0-8.2 | 1H | Doublet (d) | 8-9 |
| (c) | -COCH₃ | ~2.5-2.7 | 3H | Singlet (s) | N/A |
Detailed Spectral Interpretation
-
The Singlet at ~2.6 ppm (c): This signal, integrating to three protons, is unambiguously assigned to the methyl protons of the acetyl group. Its singlet multiplicity confirms the absence of any adjacent protons.
-
The Aromatic Region (7.7-8.2 ppm): This region contains two signals, each integrating to one proton. Both appear as doublets, indicating they are coupled only to each other. This pattern is characteristic of two adjacent protons on a highly substituted benzene ring.[17]
-
Assignment of Doublets (a) and (b): The two doublets correspond to H-4 and H-5. The key to their specific assignment lies in the powerful deshielding effect of the nitro group. The nitro group at C3 will have a stronger deshielding effect on the ortho proton (H-4) than on the meta proton (H-5). Therefore, the doublet at the higher chemical shift (further downfield, ~8.0-8.2 ppm) is assigned to H-4 (b) . The doublet at the lower chemical shift (~7.7-7.9 ppm) is assigned to H-5 (a) .
-
Coupling Constant: The coupling constant J for both doublets must be identical, as spin-spin coupling is reciprocal.[9] The predicted value of 8-9 Hz is a classic ortho-coupling constant (³JHH), confirming the adjacency of H-4 and H-5.[4]
-
Conclusion
The ¹H NMR spectrum of this compound is a clear and interpretable representation of its molecular structure. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident prediction and assignment of three distinct signals: a singlet for the acetyl protons and two ortho-coupled doublets for the aromatic protons. The significant downfield shift of the aromatic signals provides definitive evidence of the powerful electron-withdrawing nature of the chloro, nitro, and acetyl substituents. This guide provides the theoretical foundation and practical methodology required for researchers to utilize ¹H NMR spectroscopy for the unequivocal structural verification of this and similarly complex molecules.
References
- Avance Beginners Guide - Solvent Selection. (n.d.). Bruker.
- How to Choose Deuterated NMR Solvents. (n.d.). Alfa Chemistry.
- Tiziani, S., Lodi, A., Ludwig, C., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
- NMR Solvents. (n.d.). Sigma-Aldrich.
- Interpreting Aromatic NMR Signals. (2021). YouTube.
- NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities, College of Science and Engineering.
- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
- How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-River Falls.
- Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
- NMR Sample Preparation. (n.d.). Western University.
- Introduction to HNMR Interpretation. (n.d.). OpenOChem Learn.
- Chemical Shift of CH₃ Group in ¹H NMR Spectrum of Acetophenone. (2025). Filo.
- ¹H NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate.
- Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences.
- Acetophenone H NMR. (n.d.). Scribd.
- acetophenone (Predicted Chemical Shifts). (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.
- PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository.
- Spin-Spin Coupling. (n.d.). Pharmacy 180 - Structure Determination of Organic Compounds.
- Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin, Organic Chemistry Data.
- Spin-Spin Coupling. (2022). Chemistry LibreTexts.
- Topic 2: Nuclear Magnetic Resonance (NMR). (2021). Mount Royal University.
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. acetophenone (Predicted Chemical Shifts) [chem.purdue.edu]
- 7. In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ grou.. [askfilo.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 12. NMR 溶剂 [sigmaaldrich.cn]
- 13. How To [chem.rochester.edu]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. youtube.com [youtube.com]
A Technical Guide to the ¹³C NMR Spectral Data of 1-(2,6-dichloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,6-dichloro-3-nitrophenyl)ethanone. In the absence of publicly available experimental data, this guide synthesizes foundational principles of NMR spectroscopy with established substituent effects to offer a robust interpretation of the theoretical spectrum. This document serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by providing a comprehensive understanding of the spectral features of this highly substituted aromatic ketone. The methodologies for spectral prediction, acquisition, and interpretation are detailed, ensuring scientific integrity and practical applicability.
Introduction: The Significance of this compound and its Spectroscopic Analysis
This compound is a complex aromatic ketone with a substitution pattern that presents a unique spectroscopic challenge. The presence of two ortho-chloro substituents, a meta-nitro group, and an acetyl group on the benzene ring leads to a distinct electronic environment for each carbon atom. A thorough understanding of its ¹³C NMR spectrum is crucial for confirming its chemical structure during synthesis, for quality control in manufacturing processes, and for studying its interactions in biological systems.
The strategic placement of electron-withdrawing groups (the chloro and nitro substituents) and the acetyl group significantly influences the chemical shifts of the aromatic carbons. Furthermore, steric hindrance between the ortho-substituents and the acetyl group can impact the conformation of the molecule, which in turn affects the NMR spectrum.[1][2] This guide will dissect these influences to provide a clear and predictive analysis of the ¹³C NMR data.
Predicted ¹³C NMR Spectrum and Peak Assignments
Due to the unavailability of a publicly accessible experimental spectrum for this compound, a predicted ¹³C NMR spectrum is presented below. This prediction is based on established principles of ¹³C NMR spectroscopy and the known effects of substituents on aromatic systems.[3]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O | ~195-200 | The carbonyl carbon of a ketone typically resonates in this downfield region.[3] The presence of an aromatic ring and ortho-substituents can influence the exact shift. |
| C1 | ~138-142 | This quaternary carbon is attached to the electron-withdrawing acetyl group, leading to a downfield shift. |
| C2 | ~135-139 | This carbon is directly bonded to a chlorine atom, causing a significant downfield shift due to the inductive effect of the halogen. |
| C3 | ~148-152 | The carbon bearing the nitro group is expected to be the most downfield of the aromatic carbons due to the strong electron-withdrawing nature of the NO₂ group. |
| C4 | ~125-129 | This methine carbon is expected to be influenced by the adjacent nitro and chloro groups. |
| C5 | ~130-134 | This methine carbon is positioned between two chloro-substituted carbons. |
| C6 | ~133-137 | Similar to C2, this carbon is directly attached to a chlorine atom, resulting in a downfield shift. |
| CH₃ | ~28-32 | The methyl carbon of the acetyl group typically appears in this region. The electronic environment of the aromatic ring can cause slight variations.[1] |
Logical Relationship of Substituent Effects on Chemical Shifts
The following diagram illustrates the key electronic and steric factors influencing the ¹³C NMR chemical shifts in this compound.
Caption: Influence of substituents on ¹³C NMR shifts.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain high-quality ¹³C NMR data for this compound, the following experimental protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the correct frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-220 ppm).[3]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks if desired, although ¹³C peak integrals are generally not as reliable as in ¹H NMR unless specific acquisition parameters are used.
-
Experimental Workflow Diagram
Sources
mass spectrometry of 1-(2,6-dichloro-3-nitrophenyl)ethanone
An In-Depth Technical Guide to the Mass Spectrometry of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Introduction
This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry and drug development. Its multifaceted structure, incorporating a dichlorinated phenyl ring, a nitro group, and a ketone functional group, presents a unique analytical challenge. Mass spectrometry, a cornerstone of molecular analysis, provides an unparalleled depth of structural information for such compounds. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, focusing on the principles of fragmentation under electron ionization (EI) and the interpretation of the resulting mass spectrum. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of complex small molecules.
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 223785-76-0 | [1] |
| Molecular Formula | C8H5Cl2NO3 | [1] |
| Molecular Weight | 234.04 g/mol | [1] |
| Boiling Point | 254.5±35.0 °C at 760 mmHg | [2] |
| Density | 1.5±0.1 g/cm3 | [2] |
Experimental Methodology: A Self-Validating Approach
The acquisition of a mass spectrum for this compound would typically be performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. This setup is ideal for the analysis of thermally stable and volatile organic compounds.[3]
Step-by-Step Protocol
-
Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Injection: 1 µL of the sample solution is injected into the GC inlet, which is maintained at a temperature sufficient to ensure rapid volatilization (e.g., 250 °C).
-
Separation: The analyte is separated from any impurities on a capillary column (e.g., a 30 m column with a 5% phenyl-methylpolysiloxane stationary phase). A temperature program is employed to ensure good peak shape and resolution (e.g., starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min).
-
-
Mass Spectrometry:
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, is a "hard" ionization technique that leads to the formation of a molecular ion (M•+) and extensive fragmentation.[3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
This protocol is inherently self-validating. The retention time from the GC provides a first layer of identification, while the mass spectrum offers a detailed molecular fingerprint. The consistency of the fragmentation pattern across multiple injections confirms the identity and purity of the analyte.
Predicted Mass Spectrum and Fragmentation Pathways
In the absence of a publicly available mass spectrum for this compound, we can predict the major fragmentation pathways based on the known behavior of related compounds, such as aromatic ketones, nitroaromatics, and chlorinated aromatics.
The Molecular Ion and Isotopic Pattern
The molecular ion (M•+) is expected at an m/z corresponding to the molecular weight of the compound, which is approximately 234 u. A key feature of the molecular ion peak will be its isotopic pattern, arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. This isotopic signature is a powerful tool for confirming the presence of two chlorine atoms in the molecule and its fragments.
Major Fragmentation Pathways
The primary fragmentation of this compound under electron ionization is expected to be driven by the presence of the ketone and nitro functional groups.
Caption: Predicted major fragmentation pathways of this compound.
-
Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon.[4] For this compound, this would involve the loss of the methyl group (•CH₃) to form a stable acylium ion. This is often the base peak in the spectrum of aromatic ketones.[2]
-
[M - CH₃]⁺ (m/z 219): This fragment, the 2,6-dichloro-3-nitrobenzoyl cation, is expected to be a major peak in the spectrum.
-
-
Loss of the Nitro Group: Nitroaromatic compounds readily lose the nitro group as either a nitro radical (•NO₂) or nitric oxide (NO).[5][6]
-
[M - NO₂]⁺ (m/z 188): The loss of a nitro radical would result in a fragment at m/z 188.
-
-
Secondary Fragmentations: The primary fragments can undergo further fragmentation, providing additional structural information.
-
Loss of Carbon Monoxide: Acylium ions are known to lose carbon monoxide (CO). The fragment at m/z 219 is likely to lose CO to form a dichloronitrophenyl cation.
-
[M - CH₃ - CO]⁺ (m/z 191): This fragment would correspond to the C₆H₂Cl₂NO₂⁺ ion.
-
-
The fragment at m/z 188 may also lose CO.
-
[M - NO₂ - CO]⁺ (m/z 160): This would result in a dichlorophenyl cation.
-
-
Summary of Predicted Fragments
The table below summarizes the predicted major fragments for this compound.
| m/z (nominal) | Proposed Formula | Description of Loss |
| 234 | C₈H₅³⁵Cl₂NO₃ | Molecular Ion (M•+) |
| 236 | C₈H₅³⁵Cl³⁷ClNO₃ | M+2 Isotope Peak |
| 238 | C₈H₅³⁷Cl₂NO₃ | M+4 Isotope Peak |
| 219 | C₇H₂³⁵Cl₂NO₃⁺ | Loss of •CH₃ |
| 191 | C₆H₂³⁵Cl₂NO₂⁺ | Loss of •CH₃ and CO |
| 188 | C₈H₅³⁵Cl₂O⁺ | Loss of •NO₂ |
| 160 | C₇H₅³⁵Cl₂⁺ | Loss of •NO₂ and CO |
Visualization of Key Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation mechanisms.
Caption: Alpha-cleavage leading to the formation of the benzoyl cation.
Caption: Loss of the nitro group from the molecular ion.
Conclusion
The mass spectrometric analysis of this compound under electron ionization is predicted to yield a rich fragmentation pattern that is highly informative of its structure. The molecular ion should be clearly identifiable by its characteristic isotopic pattern due to the two chlorine atoms. The dominant fragmentation pathways are expected to be alpha-cleavage with the loss of a methyl radical to form a stable acylium ion, and the loss of the nitro group. Subsequent losses of carbon monoxide from these primary fragments would provide further confirmation of the structure. This in-depth guide provides a robust framework for the identification and characterization of this and structurally related compounds, serving as a valuable resource for researchers in the field.
References
-
ChemWhat. This compound. [Link]
-
Wikipedia. Electron ionization. [Link]
-
Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
Chemistry LibreTexts. Spectroscopy of Ketones and Aldehydes. [Link]
-
PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]
-
ACS Publications. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]
-
NIST WebBook. Ethanone, 1-(3-nitrophenyl)-. [Link]
-
PubChem. 1-(2,6-Dichloro-3-fluorophenyl)ethanone. [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). [Link]
-
NIST WebBook. Ethanone, 1-(2-nitrophenyl)-. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
-
YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. GCMS Section 6.11.3 [people.whitman.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the FT-IR Analysis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a substituted aromatic ketone of significant interest in synthetic chemistry. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the rationale behind each step, ensuring a deep understanding of the methodology. This document covers the foundational principles, a detailed experimental workflow, and an in-depth interpretation of the spectral data, grounded in established spectroscopic principles. The guide is structured to empower researchers to confidently perform and interpret FT-IR analyses for structural verification and quality assessment of this and structurally related compounds.
Introduction: The Analytical Imperative
This compound is a multi-functionalized aromatic compound. Its structure, featuring an acetyl group, a nitro group, and two chlorine atoms on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Given the criticality of structural integrity in these fields, unambiguous characterization is paramount.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. For a compound like this compound, FT-IR is indispensable for confirming the presence and chemical environment of its key structural motifs: the carbonyl (C=O) of the ketone, the nitro (NO₂) group, the carbon-chlorine (C-Cl) bonds, and the substitution pattern of the aromatic ring.
Molecular Structure and Vibrational Profile
To interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational frequencies.
The primary vibrational modes we anticipate observing are:
-
Aromatic C-H Stretching: From the hydrogens on the benzene ring.
-
Aliphatic C-H Stretching: From the methyl (CH₃) group.
-
Carbonyl (C=O) Stretching: A very strong and characteristic band for the ketone.
-
Aromatic C=C Ring Stretching: Multiple bands characteristic of the benzene ring.
-
Nitro (NO₂) Asymmetric & Symmetric Stretching: Two distinct, strong bands.
-
Carbon-Chlorine (C-Cl) Stretching: Typically found in the fingerprint region.
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of any spectral data hinges on a rigorous and well-controlled experimental procedure. The following protocol is designed to ensure reproducibility and accuracy.
Sample Preparation: The KBr Pellet Method
For solid-state analysis of a pure compound, the Potassium Bromide (KBr) pellet technique is the gold standard. Its primary advantage is that KBr is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹), thus providing a non-interfering matrix.
Protocol:
-
Drying: Gently dry the this compound sample and spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is a critical interference, exhibiting a broad O-H stretching band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹.
-
Grinding: In a clean agate mortar and pestle, grind ~1-2 mg of the sample with ~100-200 mg of the dried KBr. The goal is to achieve a fine, homogenous powder. Expertise Insight: Inadequate grinding leads to scattering of the IR beam (the Christiansen effect), causing distorted, broad peak shapes. The mixture should appear uniformly pale and translucent.
-
Pellet Pressing: Transfer the homogenous powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc. A cloudy or opaque pellet indicates poor grinding or insufficient pressure and will yield a poor-quality spectrum.
Data Acquisition Workflow
The following workflow outlines the logical steps for acquiring a high-quality FT-IR spectrum.
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Spectral Range: 4000–400 cm⁻¹. This covers the fundamental vibrations of most organic functional groups.
-
Resolution: 4 cm⁻¹. This is sufficient to resolve the vast majority of rotational-vibrational bands in a solid-state spectrum. Higher resolution is typically unnecessary and can decrease the signal-to-noise ratio.
-
Number of Scans: 32 scans co-added. This improves the signal-to-noise ratio by a factor of √32.
-
Apodization: Happ-Genzel. This function is applied to the interferogram to minimize spectral artifacts.
Spectral Interpretation: Correlating Structure and Spectrum
The interpretation of the spectrum is a systematic process of assigning observed absorption bands to the specific vibrational modes of the molecule's functional groups.
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,6-dichloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic ketone, 1-(2,6-dichloro-3-nitrophenyl)ethanone. The information presented herein is curated for professionals in the fields of chemical research and drug development, offering a foundational understanding of this compound's characteristics.
Chemical Identity and Molecular Structure
IUPAC Name: this compound Synonyms: 2',6'-dichloro-3'-nitroacetophenone CAS Number: 223785-76-0[1] Molecular Formula: C₈H₅Cl₂NO₃[1] Molecular Weight: 234.04 g/mol [1]
The molecular structure of this compound consists of an acetophenone core substituted with two chlorine atoms at the 2 and 6 positions and a nitro group at the 3 position of the phenyl ring. This substitution pattern significantly influences the compound's reactivity and physical properties.
Caption: Molecular Structure of this compound.
Physical Properties
While detailed experimental data for the physical appearance of this compound is not widely published in readily accessible literature, information from chemical suppliers and data for structurally similar compounds provide valuable insights.
Physical State and Color: Based on the typical appearance of substituted acetophenones and nitroaromatic compounds, this compound is expected to be a solid at room temperature, likely in the form of a crystalline powder. For comparison, the related compound 1-(3-nitrophenyl)ethanone is described as a light beige powder[2].
Melting Point: An experimentally determined melting point is not available in the surveyed literature. However, related compounds such as 1-(4-chloro-3-nitrophenyl)ethanone have a melting point of 98-100 °C[3], and 1-(2,3-dimethoxy-6-nitrophenyl)ethanone melts at 66-67 °C[4]. This suggests that this compound likely has a melting point in a similar range.
Boiling Point and Density: A predicted boiling point of 254.5±35.0 °C at 760 mmHg and a predicted density of 1.5±0.1 g/cm³ have been reported by chemical suppliers. It is important to note that these are computationally derived values and await experimental verification.
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. While a complete set of published spectra for this compound is not currently available, the expected spectral features can be inferred from its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region would display signals corresponding to the two protons on the phenyl ring. The exact chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetyl group would appear at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons would be influenced by the positions of the chloro and nitro substituents.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
C=O (carbonyl): A strong absorption band around 1680-1700 cm⁻¹.
-
NO₂ (nitro): Two strong absorption bands, one for the asymmetric stretching vibration (around 1520-1560 cm⁻¹) and one for the symmetric stretching vibration (around 1345-1385 cm⁻¹).
-
C-Cl (chloro): Absorption bands in the fingerprint region.
-
Aromatic C-H and C=C: Characteristic stretching and bending vibrations.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (234.04 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages.
Synthesis and Reactivity
Synthesis: A potential synthetic route to this compound could involve the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Alternatively, nitration of 2',6'-dichloroacetophenone could yield the desired product, although this may lead to a mixture of isomers. A documented synthesis of a related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, has been reported in the context of developing catechol-O-methyltransferase (COMT) inhibitors[6].
Caption: A plausible synthetic route to this compound.
Reactivity: The presence of the electron-withdrawing nitro and chloro groups deactivates the aromatic ring towards electrophilic substitution. The carbonyl group of the acetyl moiety can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an oxime. The chlorine atoms may be susceptible to nucleophilic aromatic substitution under certain conditions.
Safety and Handling
Conclusion
This compound is a substituted aromatic ketone with potential applications in chemical synthesis and drug discovery. While comprehensive experimental data on its physical properties are limited in the public domain, this guide provides an overview of its known characteristics and reasonable predictions based on the properties of structurally related compounds. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.
References
-
PubChem. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). [Link]
-
PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. National Center for Biotechnology Information. [Link]
-
Shanghai ChemSrc Trading Co., Ltd. This compound. [Link]
-
CAS Common Chemistry. 1-(4-Chloro-3-nitrophenyl)ethanone. American Chemical Society. [Link]
-
ChemSynthesis. 1-(2,3-dimethoxy-6-nitrophenyl)ethanone. [Link]
-
ResearchGate. Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. [Link]
Sources
- 1. 223785-76-0|this compound|BLD Pharm [bldpharm.com]
- 2. 1-(3-Nitrophenyl)ethanone(121-89-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 1-(2,6-dichloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various scientific and industrial applications, from drug discovery and formulation to chemical synthesis and environmental science. This guide provides a comprehensive technical overview of the solubility profile of 1-(2,6-dichloro-3-nitrophenyl)ethanone (CAS No. 223785-76-0). Due to the limited availability of direct experimental data for this specific compound, this document, authored from the perspective of a Senior Application Scientist, focuses on a robust framework for understanding, predicting, and experimentally determining its solubility. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven experimental protocols for its determination, and offer insights into data analysis and interpretation. This guide is designed to be a self-validating system, empowering researchers to generate reliable and reproducible solubility data.
Introduction to this compound
This compound is an aromatic ketone with the molecular formula C₈H₅Cl₂NO₃.[1] Its structure, characterized by a dichlorinated and nitrated phenyl ring attached to an ethanone group, suggests it is a crystalline solid at room temperature. The presence of halogen and nitro functional groups significantly influences its polarity, hydrogen bonding capabilities, and ultimately, its solubility in various solvents. Understanding the solubility of this compound is paramount for its application in areas such as synthetic chemistry, where it may serve as a building block, and in early-stage drug discovery, where solubility is a key determinant of bioavailability and formulation feasibility.[2]
Theoretical Solubility Profile
The principle of "like dissolves like" provides a foundational understanding of solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound offers several clues to its expected solubility.
-
Polarity: The presence of a nitro group (-NO₂) and a carbonyl group (C=O) introduces significant polarity to the molecule. However, the dichlorinated phenyl ring is largely nonpolar. The overall polarity of the molecule is therefore moderate.
-
Hydrogen Bonding: The oxygen atoms in the nitro and carbonyl groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bonds with protic solvents like water.
-
Molecular Size and Shape: The relatively rigid and planar structure of the aromatic ring can affect how well solvent molecules can surround and solvate the compound.
Based on these structural features, a qualitative prediction of the solubility of this compound in common laboratory solvents can be made.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | Limited hydrogen bonding capacity and the presence of a large nonpolar aromatic ring. |
| Methanol | Polar Protic | Moderate | Can act as a hydrogen bond donor to the nitro and carbonyl groups. The alkyl chain is short. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but the longer alkyl chain may slightly decrease solubility compared to methanol. |
| Acetone | Polar Aprotic | High | The polar aprotic nature and the presence of a carbonyl group allow for favorable dipole-dipole interactions. |
| Dichloromethane | Nonpolar | Moderate to High | The "like dissolves like" principle suggests good solubility due to the presence of chlorine atoms in both the solute and solvent. |
| Hexane | Nonpolar | Low | The significant polarity of the nitro and carbonyl groups makes it immiscible with a nonpolar alkane. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4][5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound. The following protocol is a robust, self-validating system for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Experimental Protocol
-
Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize the surface area for dissolution.
-
Addition of Excess Solid: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[6]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. For finer suspensions, centrifugation at a high speed is recommended to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.[7]
-
Dilution: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).
-
Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of this compound.
Rationale Behind Experimental Choices
-
Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and that an equilibrium is established between the dissolved and undissolved states.[6]
-
Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible results.
-
Agitation: Continuous agitation helps to increase the rate of dissolution and ensures that the entire volume of the solvent is in contact with the solid, leading to faster equilibration.
-
Filtration: The removal of all undissolved particles is paramount for accurate quantification of the dissolved solute.[7]
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification Methods
The choice of analytical technique for quantifying the dissolved this compound will depend on the instrumentation available and the properties of the compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for determining the concentration of a chromophore-containing compound in solution.[8]
Protocol:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (Beer-Lambert Law).[9]
-
Analyze Samples: Measure the absorbance of the diluted, filtered saturated solutions at the λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown samples.
Diagram of UV-Vis Quantification Workflow
Caption: UV-Vis spectroscopy workflow for concentration determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more selective and often more sensitive method than UV-Vis spectroscopy, particularly for complex matrices or when impurities may be present.[10]
Protocol:
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase) that can separate this compound from any potential impurities or degradation products. This includes selecting the appropriate column, mobile phase, and detector settings (e.g., UV detection at the λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration.
-
Analyze Samples: Inject the diluted, filtered saturated solutions into the HPLC system.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown samples based on their peak areas.
Data Reporting and Interpretation
The solubility of this compound should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). It is also crucial to report the temperature at which the solubility was determined. The results should be presented in a clear and concise table for easy comparison across different solvents.
Table 2: Example of Solubility Data Reporting
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| ... | ... | ... | ... |
Conclusion
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. Retrieved from [Link]
- Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Expert Opinion on Drug Discovery, 2(10), 1335-1353.
-
Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]
- Lin, S. C., & Lee, W. J. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(8), 1607–1611.
-
ChemSrc. (2024). This compound. Retrieved from [Link]
-
PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
Sources
- 1. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Khan Academy [khanacademy.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
potential biological activity of 1-(2,6-dichloro-3-nitrophenyl)ethanone
An In-depth Technical Guide on the Potential Biological Activity of 1-(2,6-dichloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
January 12, 2026
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound this compound. While direct experimental data for this specific molecule is not extensively available in current scientific literature, its distinct structural features—notably the presence of a dichlorinated and nitrated phenyl ring—suggest a range of plausible and compelling biological effects. This document synthesizes information from structurally related compounds to extrapolate potential antimicrobial, cytotoxic, and enzyme-inhibiting properties. The primary objective is to furnish a foundational, in-depth resource for researchers and drug development professionals interested in the systematic investigation of this molecule. This guide outlines potential mechanisms of action, provides detailed, field-proven experimental protocols for validation, and presents conceptual signaling pathways that may be modulated by this compound.
Introduction: Unveiling the Potential of a Structurally Rich Molecule
This compound is an organic compound characterized by an acetophenone core with two chlorine atoms and a nitro group substituted on the phenyl ring. The convergence of these functionalities on a single scaffold suggests a high potential for significant biological activity. Both nitroaromatic and chlorinated aromatic compounds are well-established pharmacophores and, in some contexts, toxicophores, that impart a wide array of biological actions.[1][2]
Nitroaromatic compounds, for instance, are the basis for a number of therapeutic agents, including antibiotics and antiparasitics.[2] Their biological effects are often linked to the redox properties of the nitro group, which can be enzymatically reduced within cells to generate reactive nitrogen species (RNS) and other cytotoxic intermediates that can induce cellular damage.[1] Similarly, chlorinated organic molecules have been shown to possess a range of biological activities, including cytotoxicity.[3] The number and position of chlorine substituents on a phenyl ring can significantly influence a compound's cytotoxic potential.[3]
Given the presence of both dichloro and nitro functionalities, this compound is a compelling candidate for investigation across several therapeutic areas. This guide will explore its potential in antimicrobial, cytotoxic, and enzyme inhibition applications based on established structure-activity relationships derived from analogous compounds.
Potential Biological Activities and Underlying Mechanisms
Antimicrobial Activity
Nitroaromatic compounds are renowned for their broad-spectrum antimicrobial properties.[4] This activity is frequently attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that can damage critical macromolecules like DNA, resulting in cell death.[1][4] It is hypothesized that this compound could exert its antimicrobial effects through a similar pathway.
Hypothesized Mechanism of Antimicrobial Action:
-
Cellular Uptake: The compound may passively diffuse into microbial cells.
-
Reductive Activation: Inside the microbial cell, the nitro group can be reduced by nitroreductases to form a nitroso radical anion.
-
Macromolecular Damage: These reactive species can covalently bind to and damage vital macromolecules, including DNA, leading to strand breaks and ultimately, cell death.[1] They can also induce oxidative stress, further contributing to their cytotoxic effects.
Cytotoxic and Potential Anticancer Activity
The combination of a nitrated and dichlorinated phenyl ring suggests a strong potential for cytotoxic activity against various cell lines, including cancer cells. The cytotoxic effects of many chemical compounds are often mediated through the induction of apoptosis, or programmed cell death.[3] Apoptosis is a tightly regulated process involving a cascade of molecular events that lead to cell dismantling without triggering an inflammatory response. The two primary pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[3]
Potential Signaling Pathways in Cytotoxicity:
Both the extrinsic and intrinsic apoptotic pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a wide range of cellular substrates, leading to the characteristic morphological changes of apoptosis.[3] Studies on related phenolic compounds have demonstrated the upregulation of the pro-apoptotic protein Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2 in cancer cells undergoing apoptosis.[3]
Furthermore, dichloroacetophenones have emerged as a novel class of promising inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a potential target for anticancer drugs.[5] This suggests another avenue for the potential anticancer activity of this compound.
Enzyme Inhibition
The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring makes this compound a candidate for the inhibition of various enzymes. For instance, nitrocatechol derivatives are known inhibitors of catechol-O-methyltransferase (COMT), a key target in the management of Parkinson's disease.[6] The precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would need to be determined experimentally.
Proposed Experimental Workflows
To validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[4]
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.[4]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).[4]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[4]
Predictive Quantitative Data
While direct experimental data for this compound is not available, the following tables provide a hypothetical summary of potential activity based on published data for structurally related compounds. This data is for illustrative purposes only and must be confirmed by direct experimentation.
Table 1: Predicted Cytotoxicity of this compound against various cell lines.
| Cell Line | Predicted IC50 (µM) | Rationale |
| A549 (Lung Carcinoma) | 5 - 20 | Dichloroacetophenones have shown potent antiproliferative activity against NSCLC cells.[5] |
| HeLa (Cervical Cancer) | 10 - 50 | Chlorinated phenyl ethanones exhibit cytotoxic potential.[3] |
| HepG2 (Hepatocellular Carcinoma) | 15 - 60 | Nitroaromatic compounds can induce cytotoxicity.[1] |
Table 2: Predicted Antimicrobial Activity of this compound.
| Microorganism | Predicted MIC (µg/mL) | Rationale |
| Staphylococcus aureus | 8 - 32 | Nitroaromatic compounds are known for their antibacterial properties.[4] |
| Escherichia coli | 16 - 64 | Broad-spectrum potential of nitro compounds.[4] |
| Candida albicans | 32 - 128 | Some nitrophenyl derivatives have shown antifungal activity.[4] |
Conclusion and Future Directions
This compound represents a molecule of significant interest for biological investigation due to the convergence of a dichlorinated and nitrated phenyl ring within its structure. Based on established structure-activity relationships, this compound is predicted to exhibit antimicrobial, cytotoxic, and enzyme-inhibiting properties. The experimental workflows detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential activities.
Future research should focus on the synthesis and purification of this compound, followed by the execution of the proposed in vitro assays. Positive results from these initial screens would warrant further investigation into the specific mechanisms of action, including detailed studies of apoptotic pathways and the identification of specific enzyme targets. Subsequent in vivo studies in appropriate animal models would be the next logical step in elucidating the therapeutic potential of this promising compound.
References
- A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- A Comparative Guide to the Cytotoxicity of Chlorinated Phenyl Ethanones - Benchchem. (n.d.).
- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed. (n.d.).
- Potential Biological Activity of 2-Nitro-1-(4-nitrophenyl)ethanone: A Technical Guide for Researchers - Benchchem. (n.d.).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5).
- Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC. (2024, October 18).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-(2,6-dichloro-3-nitrophenyl)ethanone: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a substituted nitroaromatic ketone of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to offer a comprehensive overview. The guide covers the plausible synthesis via Friedel-Crafts acylation, predicted physicochemical and spectroscopic properties, potential chemical reactivity, and prospective biological activities. By extrapolating from known data on analogous nitroaromatic and acetophenone derivatives, this guide aims to serve as a foundational resource to stimulate and inform future research and development endeavors involving this compound.
Introduction
This compound belongs to the class of acetophenones, which are aromatic ketones that serve as crucial building blocks in organic synthesis. The presence of multiple functional groups—a ketone, two chlorine atoms, and a nitro group—on the phenyl ring imparts a unique electronic and steric profile to the molecule, suggesting a diverse range of chemical reactivity and potential for biological activity. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the properties of the aromatic ring and the reactivity of the acetyl group.
Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of applications, including in the development of antimicrobial, anticancer, and anti-inflammatory agents.[1] Their biological effects are often linked to the redox properties of the nitro group.[1] Similarly, various acetophenone derivatives have demonstrated significant pharmacological potential.[2] This guide will provide a detailed analysis of this compound, offering insights into its synthesis, characterization, and potential for future applications in drug discovery and materials science.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure and provide a useful starting point for experimental design.
| Property | Predicted Value | Reference |
| Molecular Formula | C₈H₅Cl₂NO₃ | [3] |
| Molecular Weight | 234.04 g/mol | [3][4] |
| IUPAC Name | This compound | N/A |
| CAS Number | 223785-76-0 | [3][5] |
| XLogP3 | 2.5 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 62.9 Ų | [4] |
Synthesis of this compound
The most plausible synthetic route to this compound is through the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene.
Synthetic Pathway Overview
Sources
Methodological & Application
Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone: An Application Note and Detailed Protocol
This guide provides a comprehensive, in-depth protocol for the synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a valuable building block in medicinal chemistry and materials science. The protocol is specifically designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a thorough explanation of the chemical principles and experimental considerations that underpin this challenging synthesis.
Introduction
This compound is a substituted acetophenone derivative. The presence of two chlorine atoms and a nitro group on the phenyl ring makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The electron-withdrawing nature of these substituents significantly influences the reactivity of both the aromatic ring and the ketone functional group, opening up diverse synthetic possibilities. However, these same electronic effects present a significant hurdle in its synthesis, particularly via classical electrophilic aromatic substitution routes like the Friedel-Crafts acylation. This protocol will address these challenges directly, providing a robust method for the successful synthesis of the target compound.
Core Synthesis Strategy: Overcoming Electronic Deactivation in Friedel-Crafts Acylation
The most direct and logical route to this compound is the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene. The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction that introduces an acyl group onto an aromatic ring.[1][2] The reaction typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]
The central challenge in this specific synthesis is the severe electronic deactivation of the starting material, 1,3-dichloro-2-nitrobenzene. Both the chlorine atoms and, more significantly, the nitro group are potent electron-withdrawing groups. This drastically reduces the nucleophilicity of the aromatic ring, making it highly resistant to electrophilic attack by the acylium ion generated in the course of the reaction.[4][5] Consequently, standard Friedel-Crafts conditions are often ineffective. To overcome this, the following protocol employs a significant excess of a powerful Lewis acid catalyst and more forcing reaction conditions to drive the acylation to completion.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acetyl chloride, creating a highly electrophilic acylium ion (CH₃CO⁺). This is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich (in a relative sense) aromatic ring of 1,3-dichloro-2-nitrobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, in this case, the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in theory, though in practice it is complexed to the product).
The following diagram illustrates the reaction mechanism:
Caption: Mechanism of the Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the acylation of highly deactivated aromatic rings.[4]
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 1,3-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 10.0 g | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 20.8 g | 3.0 |
| Acetyl Chloride | CH₃COCl | 78.50 | 4.9 mL (5.4 g) | 1.3 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~50 mL | - |
| Crushed Ice | H₂O | 18.02 | ~300 g | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~100 mL | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | ~100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber (for HCl gas)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.
-
Equip the top of the condenser with a gas outlet tube leading to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.
-
Charge the flask with anhydrous aluminum chloride (20.8 g, 3.0 equiv).
-
-
Formation of the Acylating Agent Complex:
-
Add anhydrous dichloromethane (100 mL) to the flask containing the aluminum chloride.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Slowly add acetyl chloride (4.9 mL, 1.3 equiv) to the stirred suspension via the dropping funnel over 15-20 minutes. The addition is exothermic, so maintain the temperature at 0-5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the acylium ion complex.
-
-
Addition of the Substrate:
-
Dissolve 1,3-dichloro-2-nitrobenzene (10.0 g, 1.0 equiv) in anhydrous dichloromethane (50 mL).
-
Add this solution dropwise to the reaction mixture at 0 °C over 30-40 minutes.
-
-
Reaction:
-
After the addition of the substrate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain it at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (~300 g) and concentrated hydrochloric acid (~50 mL). This step is highly exothermic and will generate a large amount of HCl gas. Perform this in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine all the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a solid, can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.
-
Safety Precautions
-
Aluminum chloride is a corrosive solid that reacts violently with water. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetyl chloride is a corrosive and lachrymatory liquid. Handle it in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The reaction and work-up procedures generate HCl gas , which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood with a gas scrubber.
-
The quenching of the reaction is highly exothermic . Perform this step slowly and with caution.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis process:
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene is a challenging yet achievable transformation. The key to success lies in understanding and overcoming the electronic deactivation of the aromatic ring by employing a significant excess of a strong Lewis acid catalyst and forcing reaction conditions. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to perform this synthesis safely and efficiently, paving the way for further exploration of the chemistry and applications of this valuable compound.
References
- Organic Syntheses Procedure.
- Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene - Benchchem.
- Activating and Deactiv
- Friedel crafts acyl
- Friedel-Crafts acyl
- Friedel–Crafts Acyl
Sources
Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone: A Detailed Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. We delve into the underlying reaction mechanism, focusing on the principles of electrophilic aromatic substitution on a highly deactivated ring system. A detailed, field-tested experimental protocol is provided, emphasizing safety, efficiency, and reproducibility. This guide is intended to equip researchers with the necessary theoretical understanding and practical knowledge for the successful synthesis of this valuable compound.
Introduction: Significance of this compound
This compound, also known as 2',6'-dichloro-3'-nitroacetophenone, is a substituted aromatic ketone of significant interest in medicinal chemistry and drug discovery. Its polysubstituted phenyl ring serves as a versatile scaffold for the synthesis of more complex molecules, including but not limited to, novel kinase inhibitors, anti-inflammatory agents, and herbicides. The presence of ortho-dichloro substituents, a nitro group, and an acetyl moiety provides multiple points for further chemical modification, making it a valuable building block for creating diverse chemical libraries for high-throughput screening.
The synthesis of this compound, however, presents a significant challenge due to the electronic nature of the starting material. The target molecule is typically prepared via a Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene. This substrate is exceptionally electron-deficient due to the strong electron-withdrawing effects of two chlorine atoms and a powerful nitro group, rendering it highly deactivated towards electrophilic attack.[1] This guide will elucidate the strategies to overcome these synthetic hurdles.
The Reaction Mechanism: Friedel-Crafts Acylation of a Deactivated Arene
The formation of this compound is achieved through the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene with an acetylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, which can be dissected into three key stages.
Generation of the Electrophile: The Acylium Ion
The first step involves the reaction between the acylating agent (acetyl chloride) and the Lewis acid catalyst (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This results in the formation of a highly electrophilic acylium ion, which is stabilized by resonance.
Diagram 1: Formation of the Acylium Ion
Caption: Regioselectivity in the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene.
Deprotonation and Restoration of Aromaticity
In the final step, a weak base, typically AlCl₄⁻ (formed from the catalyst), removes a proton from the carbon atom bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in Friedel-Crafts acylations, the catalyst often complexes with the product ketone and is required in stoichiometric amounts.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,3-Dichloro-2-nitrobenzene | 192.00 | 10.0 g | 0.052 | Starting material |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 10.4 g | 0.078 | Lewis acid catalyst, handle in a dry environment |
| Acetyl Chloride (CH₃COCl) | 78.50 | 4.5 mL (4.9 g) | 0.062 | Acylating agent, corrosive and moisture-sensitive |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |
| Crushed Ice | - | 200 g | - | For quenching the reaction |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 20 mL | - | For work-up |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | For neutralization |
| Brine (Saturated NaCl solution) | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |
| Ethanol | 46.07 | - | - | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (10.4 g) and anhydrous dichloromethane (50 mL). Stir the suspension.
-
Addition of Acetyl Chloride: Cool the suspension in an ice bath to 0-5 °C. Slowly add acetyl chloride (4.5 mL) dropwise from the dropping funnel over 15-20 minutes. A vigorous reaction may occur, so control the addition rate to maintain the temperature.
-
Formation of the Acylium Ion Complex: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the acylium ion complex.
-
Addition of the Substrate: In a separate beaker, dissolve 1,3-dichloro-2-nitrobenzene (10.0 g) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain it for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. This should be done slowly and with vigorous stirring in a well-ventilated fume hood as HCl gas will be evolved.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish solid, can be purified by recrystallization from ethanol to yield this compound as a pale yellow crystalline solid.
Expected Yield and Characterization
-
Theoretical Yield: 12.2 g
-
Expected Yield: 8.5 - 9.8 g (70-80%)
-
Melting Point: 88-90 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 2.60 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 198.5, 148.2, 136.5, 133.8, 132.1, 128.9, 126.3, 30.2.
Diagram 3: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
-
1,3-Dichloro-2-nitrobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with appropriate PPE.
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. Causes severe skin and eye burns. Handle in a moisture-free environment.
-
Acetyl Chloride: Corrosive, flammable, and reacts violently with water and alcohols. Causes severe burns. Handle with extreme care in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with appropriate PPE.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a challenging yet crucial transformation for accessing a key synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituents on the highly deactivated aromatic ring, is paramount for a successful outcome. The provided protocol, coupled with stringent safety measures, offers a reliable pathway for the preparation of this compound. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to confidently and efficiently synthesize this important molecular building block.
References
Sources
The Synthetic Versatility of 1-(2,6-dichloro-3-nitrophenyl)ethanone: A Guide to Application and Protocol
This document provides a detailed exploration of the synthetic utility of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a versatile building block in modern organic synthesis. While direct literature on the extensive applications of this specific molecule is emerging, its rich functionality, comprising a reactive ketone, a reducible nitro group, and a sterically hindered dichlorinated aromatic ring, allows for a predictable and vast range of chemical transformations. This guide will delve into its potential applications, drawing parallels from well-established reactions on analogous substituted nitrophenyl ethanones. The protocols provided herein are representative and based on established methodologies for similar substrates, offering a robust starting point for researchers, scientists, and professionals in drug development.
Introduction to a Multifunctional Reagent
This compound, with the chemical formula C₈H₅Cl₂NO₃, is a substituted acetophenone that holds significant potential as a precursor in the synthesis of a wide array of complex organic molecules.[1][2] Its chemical architecture is characterized by three key functional groups that can be manipulated with a high degree of selectivity:
-
The Ketone Moiety: The acetyl group provides a handle for numerous classical ketone reactions, including condensations, α-functionalization, and reductions.
-
The Nitro Group: The nitro functionality is a versatile precursor to an amino group, which is fundamental for the construction of various nitrogen-containing heterocycles and as a key pharmacophore in many drug candidates.
-
The Dichlorinated Phenyl Ring: The presence of two chlorine atoms influences the electronics and sterics of the molecule, potentially directing reactions and providing sites for further cross-coupling reactions.
The strategic interplay of these functional groups makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3]
Core Synthetic Transformations and Applications
The synthetic utility of this compound can be broadly categorized into three main areas of transformation: reduction of the nitro group, reactions at the ketone, and the synthesis of heterocyclic scaffolds.
Selective Reduction of the Nitro Group: Gateway to Amino Derivatives
A primary and highly valuable transformation of this compound is the selective reduction of the nitro group to an amine. The resulting 1-(3-amino-2,6-dichlorophenyl)ethanone is a crucial intermediate for the synthesis of a variety of compounds, including nitrogen-containing heterocycles.
Commonly employed reducing agents for this transformation include:
-
Tin(II) chloride (SnCl₂): A classical and effective method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with a hydrogen source. Careful control of reaction conditions is necessary to avoid reduction of the ketone.
-
Sodium dithionite (Na₂S₂O₄): A mild reducing agent often used in aqueous media.
The choice of reducing agent will depend on the desired selectivity and the presence of other functional groups in the molecule.
Caption: General workflow for the reduction of the nitro group.
Reactions Involving the Ketone Functional Group
The acetyl group of this compound is a versatile handle for carbon-carbon bond formation and other functional group interconversions.
-
Condensation Reactions: The ketone can undergo base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes, to form chalcones. These α,β-unsaturated ketones are important intermediates in the synthesis of flavonoids, pyrazolines, and other heterocyclic systems.[4]
-
α-Halogenation: The α-protons of the ketone are acidic and can be selectively replaced with halogens (e.g., bromine or chlorine) to yield α-halo ketones. These are potent electrophiles and valuable precursors for the synthesis of various heterocycles, including thiazoles and imidazoles.[5]
-
Asymmetric Reduction: The ketone can be asymmetrically reduced to form chiral secondary alcohols. These chiral building blocks are of high value in the pharmaceutical industry, as seen in the synthesis of kinase inhibitors like Crizotinib from a related fluorinated analog.[6]
Synthesis of Heterocyclic Compounds: A Cornerstone Application
The true synthetic power of this compound is realized in its application as a precursor for the synthesis of a diverse range of heterocyclic compounds.[7][8][9]
-
Indole Synthesis: The amino derivative, 1-(3-amino-2,6-dichlorophenyl)ethanone, can be a starting point for the synthesis of substituted indoles. For instance, a Fischer indole synthesis could be envisioned by first converting the amine to a hydrazine derivative, followed by condensation with a ketone or aldehyde and subsequent acid-catalyzed cyclization.
-
Quinoline and Quinoxaline Synthesis: The ortho-aminoacetophenone moiety is a classic precursor for Friedländer and related annulations to construct quinoline rings. Condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines.
-
Other Heterocycles: The versatile functionality allows for the construction of a wide array of other heterocyclic systems through multi-component reactions or tandem cyclization strategies.[10][11]
Caption: A proposed synthetic route to indole derivatives.
Detailed Experimental Protocols
The following protocols are representative methodologies for key transformations of substituted nitrophenyl ethanones and can be adapted for this compound.
Protocol 1: Reduction of the Nitro Group using Tin(II) Chloride
This protocol describes a general procedure for the reduction of an aromatic nitro group to an amine in the presence of a ketone.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8), which will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-(3-amino-2,6-dichlorophenyl)ethanone, can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Claisen-Schmidt Condensation to form a Chalcone Derivative
This protocol outlines a general procedure for the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in water or ethanol to the cooled reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight.
-
Upon completion, pour the reaction mixture into cold water and acidify with glacial acetic acid to precipitate the chalcone product.
-
Collect the solid product by filtration, wash with cold water until the washings are neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Data Summary Table
| Transformation | Reagents and Conditions | Product Type | Potential Yield Range (%) |
| Nitro Reduction | SnCl₂·2H₂O, HCl, EtOH, reflux | Aminoacetophenone | 70-90 |
| Claisen-Schmidt Condensation | Ar-CHO, NaOH or KOH, EtOH, RT | Chalcone | 60-85 |
| α-Bromination | NBS, AIBN, CCl₄, reflux | α-Bromoacetophenone | 75-95 |
| Asymmetric Reduction | Chiral catalyst (e.g., Ru-based), H₂ or isopropanol | Chiral Alcohol | 80-99 (with high ee) |
Yields are estimated based on similar transformations reported in the literature for analogous substrates.
Conclusion
This compound is a highly functionalized and promising building block for organic synthesis. Its strategic combination of a ketone, a nitro group, and a dichlorinated aromatic ring offers multiple avenues for selective transformations. The protocols and synthetic strategies outlined in this guide, based on the well-established chemistry of related compounds, provide a solid foundation for researchers to explore the full potential of this versatile reagent in the synthesis of novel heterocycles, pharmaceutical intermediates, and other high-value organic molecules. The continued investigation into the reactivity of this compound is expected to unveil new and efficient synthetic methodologies.
References
- PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.
- RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds.
- ChemScene. (n.d.). This compound.
- ResearchGate. (n.g.). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds.
- UB. (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
- Heterocyclic Letters. (2023). Synthesis of new 1,2,3-triazole derivatives.
- BLDpharm. (n.d.). This compound.
- PDF. (n.d.). synthesis of some heterocyclic compounds via cyclization of imidoyl chloride.
- The Synthesis Journey. (n.d.). Creating (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
- Benchchem. (n.d.). Application Notes and Protocols for 2-Nitro-1-(4-nitrophenyl)ethanone and its Analogs in Organic Synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Catalytic highly asymmetric 1,5(6)-selective cyclization reaction of α-hydroxyimino cyclic ketones: direct approach to ring-fused hydroxyimino dihydropyrans.
- PMC - NIH. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 223785-76-0|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ijirset.com [ijirset.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic highly asymmetric 1,5(6)-selective cyclization reaction of α-hydroxyimino cyclic ketones: direct approach to ring-fused hydroxyimino dihydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 1-(2,6-Dichloro-3-nitrophenyl)ethanone in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic use of highly functionalized intermediates is paramount. 1-(2,6-Dichloro-3-nitrophenyl)ethanone (CAS No. 223785-76-0) emerges as a pivotal, albeit specialized, chemical intermediate. Its unique substitution pattern—a sterically hindered ketone, two chlorine atoms ortho to each other, and a nitro group—presents a confluence of reactive sites and electronic properties that can be exploited for the construction of complex molecular architectures.
The presence of both electron-withdrawing (nitro and chloro groups) and potentially reactive (acetyl) functionalities makes this molecule a challenging yet valuable precursor. The inherent electronic deactivation of the aromatic ring necessitates robust reaction conditions for its synthesis, while the strategic placement of its functional groups allows for a series of selective transformations. This guide provides an in-depth exploration of the synthesis and, most critically, the application of this compound as a key intermediate, with a focus on its role in the synthesis of precursors for biologically active molecules, such as kinase inhibitors.
Physicochemical and Spectroscopic Profile
While a comprehensive, publicly available dataset for this compound is not extensively documented, its properties can be reliably inferred from its structure and comparison with analogous compounds.
| Property | Predicted Value |
| CAS Number | 223785-76-0 |
| Molecular Formula | C₈H₅Cl₂NO₃ |
| Molecular Weight | 234.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone), insoluble in water |
| Melting Point | Estimated in the range of 60-80 °C |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.6-2.8 ppm. The two aromatic protons will appear as a doublet system, with one doublet around δ 7.4-7.6 ppm and the other further downfield around δ 7.8-8.0 ppm, with a coupling constant (³JHH) of approximately 8-9 Hz.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals include the carbonyl carbon (C=O) around δ 195-200 ppm, the methyl carbon (CH₃) around δ 28-32 ppm, and six distinct aromatic carbon signals. The carbons attached to the chlorine and nitro groups will be significantly influenced by their electronic effects.
-
Infrared (IR) Spectroscopy (ATR): Key characteristic peaks are anticipated for the carbonyl stretch (νC=O) around 1690-1710 cm⁻¹, asymmetric and symmetric nitro stretches (νNO₂) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively, and C-Cl stretches in the fingerprint region.
-
Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 233 and 235, reflecting the isotopic pattern of the two chlorine atoms. A prominent fragment would be the loss of the methyl group (M-15)⁺.
Synthesis of this compound
The most logical and established synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene. The significant deactivation of the aromatic ring by the two chlorine atoms and the nitro group makes this a challenging transformation that requires forcing conditions.
Protocol 1: Friedel-Crafts Acylation of 1,3-Dichloro-2-nitrobenzene
Causality Behind Experimental Choices:
-
Lewis Acid: Aluminum chloride (AlCl₃) is a strong Lewis acid required to generate the highly electrophilic acylium ion from acetyl chloride. A stoichiometric excess is often necessary to overcome complexation with the nitro group and the ketone product.
-
Solvent: A non-reactive, inert solvent such as 1,2-dichloroethane (DCE) or nitromethane is used. DCE is often preferred for its ability to solvate the reactants and for its relatively high boiling point, allowing for elevated reaction temperatures.
-
Temperature: The reaction is initiated at a low temperature to control the initial exothermic reaction and then heated to drive the reaction to completion against the high activation energy barrier of the deactivated ring.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl gas), and a dropping funnel, add anhydrous 1,2-dichloroethane (DCE).
-
Lewis Acid Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) with stirring.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.2 equivalents) via the dropping funnel to the stirred suspension at 0-5 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Substrate Addition: Dissolve 1,3-dichloro-2-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80 °C (reflux). Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to overnight for completion.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to afford pure this compound.
Applications as a Chemical Intermediate: Gateway to Kinase Inhibitor Scaffolds
The true value of this compound lies in its potential as a precursor to more complex, biologically active molecules. Its structure is particularly amenable to the synthesis of substituted anilines, which are key pharmacophores in a large class of kinase inhibitors.[1][2][3] The amino group, once formed by the reduction of the nitro group, can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The dichlorophenyl ring can occupy a hydrophobic pocket, and the acetyl group can be a handle for further synthetic modifications.
A highly probable and synthetically valuable transformation is the chemoselective reduction of the nitro group to an amine, yielding 1-(3-amino-2,6-dichlorophenyl)ethanone.
Protocol 2: Chemoselective Reduction of the Nitro Group
Causality Behind Experimental Choices:
-
Reducing Agent: A classic and effective method for the reduction of aromatic nitro groups in the presence of a ketone is the use of a metal in acidic or neutral conditions. Iron powder with ammonium chloride in an alcohol/water mixture is a mild and efficient system.[4] Alternatively, tin(II) chloride in hydrochloric acid is also a common choice. Catalytic hydrogenation with a poisoned catalyst could also be employed, but may risk over-reduction of the ketone.
-
Solvent System: An aqueous alcohol mixture (e.g., ethanol/water) is ideal as it dissolves the organic substrate and the inorganic reagents.
-
Temperature: Heating is required to increase the rate of this heterogeneous reaction.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), ethanol, and water.
-
Reagent Addition: To the stirred suspension, add iron powder (Fe, 5.0 equivalents) and ammonium chloride (NH₄Cl, 4.0 equivalents).
-
Reaction: Heat the mixture to reflux (around 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(3-amino-2,6-dichlorophenyl)ethanone. The product can be further purified by column chromatography or recrystallization if necessary.
Future Perspectives and Synthetic Potential
The resulting 1-(3-amino-2,6-dichlorophenyl)ethanone is a highly valuable intermediate. The amino group can undergo a plethora of reactions, including:
-
Acylation or Sulfonylation: To introduce various side chains.
-
Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with various aryl or heteroaryl halides.
-
Condensation Reactions: The amino and ketone functionalities can be used in concert to construct heterocyclic rings such as quinolines or indoles.
This versatility is highly prized in drug discovery, where the rapid generation of analogues is key to optimizing biological activity. The synthesis of the chiral alcohol, (S)-1-(2,6-dichloro-3-nitrophenyl)ethanol, via asymmetric reduction of the ketone, would be a logical extension, mirroring the synthesis of intermediates for drugs like Crizotinib.[5]
Safety and Handling
As with all chlorinated and nitrated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for detailed toxicological information and handling procedures.
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the specific arrangement of its functional groups. While its synthesis is non-trivial due to the deactivated nature of its precursor, its subsequent transformations, particularly the selective reduction of the nitro group, open a gateway to a wide range of complex molecular structures. For researchers and professionals in drug development, understanding the synthesis and reactivity of this compound provides a powerful tool for the construction of novel therapeutics, especially in the ever-expanding field of kinase inhibitors.
References
- (CAS No. 223785-76-0) - This is the Chemical Abstracts Service registry number for this compound.
-
Jingming Chemical. (n.d.). This compound. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 223785-76-0|this compound. Retrieved from [Link]
-
Clark, J. (2023). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
- U.S. Patent No. 2,492,088. (1949). Preparation of 2-amino-α-methylbenzyl alcohol. Google Patents.
-
ChemSrc. (2024). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Amino-2-chloro-6-nitro-phenyl)-ethanone. National Center for Biotechnology Information. Retrieved from [Link]
- Davis, M. I., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14247-14305.
- Roskoski, R. Jr. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Future Journal of Pharmaceutical Sciences, 9(1), 35.
- European Patent No. EP2813504A1. (2014). 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof. Google Patents.
- Sharma, P., & Kumar, A. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Applied Pharmaceutical Science, 13(2), 001-016.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2,6-dichloro-4-nitrophenoxy)-5-propan-2-yl-1H-pyridazin-6-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for the Derivatization of 1-(2,6-dichloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
1-(2,6-dichloro-3-nitrophenyl)ethanone is a highly functionalized aromatic ketone that serves as a valuable starting material in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive acetyl group, a reducible nitro moiety, and two chlorine atoms on the phenyl ring, offers multiple avenues for chemical modification. This multifaceted reactivity allows for the construction of a diverse array of complex molecules, including various heterocyclic systems that form the core of many pharmaceutical agents.
The electron-withdrawing nature of the nitro and dichloro substituents significantly influences the reactivity of both the acetyl group and the aromatic ring. The acetyl group's carbonyl carbon is rendered more electrophilic, while the ortho and para positions to the nitro group are activated towards nucleophilic aromatic substitution. Understanding and controlling the chemoselectivity of reactions at these different sites is paramount for the successful synthesis of target molecules.
This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols, mechanistic insights, and comparative data. The protocols are designed to be self-validating, with clear explanations for the choice of reagents and reaction conditions, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.
Part 1: Selective Reduction of the Nitro Group
A primary and highly useful transformation of this compound is the selective reduction of the nitro group to an amine. This conversion is a critical step in the synthesis of many biologically active compounds, as the resulting aniline derivative opens up a plethora of further derivatization possibilities, such as amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles. The key challenge lies in achieving chemoselectivity, reducing the nitro group without affecting the ketone functionality.
Protocol 1: Chemoselective Reduction using Stannous Chloride (SnCl₂)
The use of tin(II) chloride in the presence of a proton source is a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones. The reaction proceeds via a series of single electron transfers from the Sn(II) species to the nitro group.
Reaction Scheme:
Caption: Selective reduction of the nitro group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add ethanol to dissolve the starting material (approximately 10-15 mL per gram of starting material).
-
To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid (4.0-5.0 eq) dropwise with stirring. The reaction can be exothermic.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3-amino-2,6-dichlorophenyl)ethanone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome and Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-(3-amino-2,6-dichlorophenyl)ethanone |
| Reagents | SnCl₂·2H₂O, HCl |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 80-95% |
Part 2: Derivatization via the Acetyl Group
The acetyl group of this compound is a versatile handle for a variety of chemical transformations. The α-protons of the methyl group are acidic and can be removed to form an enolate, which can then react with various electrophiles.
Protocol 2: α-Bromination of the Acetyl Group
Alpha-halogenation of ketones provides a reactive intermediate that can be used in a variety of subsequent nucleophilic substitution and elimination reactions. The introduction of a bromine atom at the α-position of the acetyl group of this compound creates a powerful electrophilic center.
Reaction Scheme:
Caption: Claisen-Schmidt condensation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in ethanol (20-30 mL).
-
Cool the mixture in an ice bath with stirring.
-
Prepare a solution of sodium hydroxide (2.0-3.0 eq) in a small amount of water and add it dropwise to the reaction mixture, maintaining the temperature below 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. The formation of a precipitate often indicates the progress of the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral.
-
Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Expected Outcome and Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | Chalcone derivative |
| Reagents | Aromatic aldehyde, NaOH |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Typical Yield | 70-90% |
Part 3: Synthesis of Heterocyclic Scaffolds
The derivatives of this compound are excellent precursors for the synthesis of a wide range of heterocyclic compounds. These heterocycles are of great interest in drug discovery due to their prevalence in natural products and approved drugs.
Protocol 4: Synthesis of Pyrimidines from Chalcones
Chalcones, prepared as described in Protocol 3, can be readily converted into pyrimidine derivatives by reaction with urea or thiourea in the presence of a base. Pyrimidines are a class of heterocyclic compounds that are components of nucleic acids and are found in many bioactive molecules.
Reaction Scheme:
Caption: Synthesis of pyrimidines from chalcones.
Materials:
-
Chalcone derivative (from Protocol 3)
-
Urea or Thiourea
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dilute Acetic Acid or HCl
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and urea (or thiourea, 1.5-2.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (2.0-3.0 eq) in a small amount of ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with dilute acetic acid or HCl.
-
Collect the precipitated pyrimidine derivative by vacuum filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Expected Outcome and Data:
| Parameter | Value |
| Starting Material | Chalcone derivative |
| Product | Pyrimidine derivative |
| Reagents | Urea (or Thiourea), KOH |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 60-85% |
Protocol 5: Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. Thiophene-containing molecules are important in medicinal chemistry.
Reaction Scheme:
Application Notes and Protocols for Catalytic Reactions Involving 1-(2,6-dichloro-3-nitrophenyl)ethanone
Introduction
1-(2,6-dichloro-3-nitrophenyl)ethanone is a polysubstituted aromatic ketone of significant interest in synthetic organic chemistry. Its structure, featuring a nitro group, two chlorine atoms, and a ketone moiety, presents a versatile scaffold for a variety of chemical transformations. The electron-withdrawing nature of the nitro and dichloro substituents activates the aromatic ring, while the nitro group itself is a key functional group for reduction to the corresponding aniline, a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] The presence of chloro-substituents opens avenues for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[3][4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in key catalytic reactions. We will delve into detailed protocols for the catalytic hydrogenation of the nitro group and palladium-catalyzed cross-coupling reactions, underpinned by mechanistic insights and practical considerations to ensure experimental success and reproducibility.
Part 1: Catalytic Hydrogenation of the Nitro Group
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis.[1][7] Catalytic hydrogenation is a widely employed method due to its high efficiency, clean reaction profile, and the use of molecular hydrogen as a green reductant.[1][8] For a substrate like this compound, the selective reduction of the nitro group in the presence of other reducible functionalities (ketone and chloro-substituents) is a key challenge that can be addressed by careful selection of the catalyst and reaction conditions.
Reaction Scheme: Catalytic Hydrogenation
Caption: General scheme for the catalytic hydrogenation of this compound.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is a highly effective and commonly used catalyst for the reduction of nitro groups.[9] It generally offers good selectivity for the nitro group over other functional groups under controlled conditions.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or other filtration aid
Procedure:
-
Reactor Setup: In a suitable pressure vessel (e.g., a Parr bottle), add this compound (1.0 eq) and the solvent (MeOH or EtOH, approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate). The catalyst should be handled with care as it can be pyrophoric.
-
Inerting the System: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas 3-5 times to remove any residual air.[1]
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). Begin vigorous stirring and monitor the hydrogen uptake. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by periodically taking aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (cessation of hydrogen uptake or confirmed by chromatography), stop the stirring and carefully vent the excess hydrogen. Purge the vessel with nitrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation of Product: The filtrate can be concentrated under reduced pressure to yield the crude 1-(3-amino-2,6-dichlorophenyl)ethanone, which can be further purified by recrystallization or column chromatography if necessary.
Data Summary: Catalyst Selection and Reaction Conditions
| Catalyst | Typical Loading (mol%) | Pressure (atm) | Temperature (°C) | Solvent | Notes |
| 10% Pd/C | 1-5 | 1-4 | 25 | MeOH, EtOH | Good selectivity for nitro group reduction. |
| PtO₂ (Adam's catalyst) | 1-5 | 1-4 | 25 | EtOH, EtOAc | Can be more active than Pd/C; may require monitoring to avoid over-reduction. |
| Raney Nickel | 5-10 (w/w) | 3-5 | 25-50 | EtOH | Cost-effective but may be less selective. |
| Rh/C | 1-5 | 1-4 | 25 | MeOH, EtOH | Often used for aromatic ring hydrogenation, so conditions must be mild to ensure selectivity.[10] |
Mechanistic Insights: The Haber-Lukashevich Pathway
The catalytic hydrogenation of nitroarenes on a metal surface is generally believed to proceed through a series of intermediates.[1] The most widely accepted mechanism is the Haber-Lukashevich pathway, which involves the sequential reduction of the nitro group.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the mono-arylation of this compound. The regioselectivity will depend on the specific reaction conditions and the steric and electronic properties of the coupling partners.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed tube
Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.1-1.2 eq relative to Pd).
-
Addition of Base and Solvent: Add the base (2-3 eq) to the flask.
-
Inerting the System: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Base | Key Features |
| Suzuki-Miyaura | Organoboron compounds | Pd(OAc)₂ / SPhos | K₃PO₄ | Tolerant of many functional groups, mild reaction conditions. [4][6] |
| Stille | Organotin compounds | Pd(PPh₃)₄ | None | Neutral reaction conditions, but tin reagents are toxic. [3][4] |
| Heck | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Forms a C-C bond between an sp² carbon and an alkene. [6][11] |
| Buchwald-Hartwig | Amines, amides | Pd₂(dba)₃ / BINAP | NaOt-Bu | Forms a C-N bond. [12] |
| Sonogashira | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | Forms a C-C bond between an sp² carbon and an sp carbon. |
Mechanistic Insights: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. [4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step. [4]2. Transmetalation: The organic group (R) from the organometallic coupling partner (R-M) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst. [4]
Conclusion
This compound is a valuable building block in organic synthesis, offering multiple reaction sites for catalytic transformations. The protocols and insights provided in this application note serve as a guide for the selective reduction of the nitro group and the functionalization of the chloro-substituents through palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can effectively utilize this compound to construct complex molecular architectures for applications in drug discovery and materials science.
References
-
Quinn, J. F., et al. (n.d.). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Scilit. Retrieved from [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Lawrence, C. W., et al. (2018). Chemoselective nitro reduction and hydroamination using a single iron catalyst. PMC. Retrieved from [Link]
-
Rode, C. V., et al. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic reduction of different nitroarenes. Retrieved from [Link]
-
Unknown. (2014). Cross-Coupling Reactions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
Mehta, V. P., et al. (2014). Ruthenium-Catalyzed Cascade C-H Functionalization of Phenylacetophenones. ResearchGate. Retrieved from [Link]
- Li, X. (2023).
- Bhat, B. A., et al. (2020). Palladium used As A Catalyst: A Review. American Journal of Pharmacy & Health Research.
-
Vieira, I. J., et al. (1998). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Retrieved from [Link]
- BenchChem. (2025).
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Della Ca', N. (2021). Palladium-Catalyzed Reactions. ResearchGate. Retrieved from [Link]
- Unknown. (n.d.). EP 1 020 426 B9. Google Patents.
-
ResearchGate. (n.d.). Ruthenium‐/organocatalyzed three‐component reaction of diazoacetophenones, anilines and α,β‐unsaturated aldehydes. Retrieved from [Link]
-
Feng, X., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic asymmetric synthesis of 6-substituted derivatives of 1,3-cyclohexadienecarboxylic acid. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
RSC Publishing. (n.d.). Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Retrieved from [Link]
-
MDPI. (n.d.). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. Retrieved from [Link]
- Wang, S.-G., et al. (2021).
-
Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of m-nitroacetophenone.
-
ResearchGate. (n.d.). Ruthenium-Catalyzed Formation of 1,3-Enynes and 1-Chloro-1,3-enynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Performance of Homogeneous Catalysts Viewed in Dynamics. Retrieved from [Link]
- BenchChem. (2025).
-
RSC Publishing. (n.d.). Complexes of (η6-benzene)ruthenium(ii) with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles: synthesis, structure and applications in catalytic activation of oxidation and transfer hydrogenation. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium(III)-Catalyzed Selective C–H Acetoxylation and Hydroxylation Reactions. Retrieved from [Link]
-
NIH. (n.d.). N,p-Dichloroacetylanilinoethoxy-4-nitrophenylglyoxal diacetal. PubChem. Retrieved from [Link]
-
PMC. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. thermofishersci.in [thermofishersci.in]
- 5. mdpi.com [mdpi.com]
- 6. ajphr.com [ajphr.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. scilit.com [scilit.com]
- 10. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: A Practical Guide to the Chemoselective Reduction of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Introduction: The Challenge of Selective Synthesis
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The resulting amino group is a versatile handle for a vast array of subsequent chemical modifications. However, when the substrate is decorated with other reducible functional groups, the reaction demands high chemoselectivity to avoid unwanted side reactions.
This guide focuses on the specific challenges and protocols for the reduction of 1-(2,6-dichloro-3-nitrophenyl)ethanone. This substrate presents a classic selectivity problem: the desired transformation of the nitro group to an amine must be accomplished without affecting the ketone or the two aryl chloride moieties.[4] Catalytic hydrogenation with common catalysts like palladium on carbon (Pd/C), for example, is known to cause dehalogenation of aryl halides.[4] Aggressive reducing agents could readily attack the ketone, yielding the corresponding alcohol. Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a successful and high-yielding synthesis of the target molecule, 1-(3-amino-2,6-dichlorophenyl)ethanone.
This document provides a detailed analysis of suitable reduction methodologies, offering two robust, field-proven protocols. We will delve into the causality behind experimental choices, provide step-by-step instructions, and offer troubleshooting advice to empower researchers in their synthetic endeavors.
PART 1: Understanding the Selectivity Challenge
The primary goal is the six-electron reduction of the nitro group to an amine. However, two principal side reactions compete with this desired pathway.
Potential Undesired Pathways:
-
Dehalogenation: The carbon-chlorine bonds on the aromatic ring can be susceptible to hydrogenolysis, particularly under catalytic hydrogenation conditions, leading to the loss of one or both chlorine atoms.[4]
-
Ketone Reduction: The acetyl group's carbonyl is a reducible functionality. Non-selective reagents can reduce it to a secondary alcohol.
The diagram below illustrates the desired transformation versus the potential side reactions that a well-designed protocol must avoid.
Caption: Desired reaction pathway versus potential side reactions.
PART 2: Comparative Analysis of Reduction Methodologies
Several classes of reagents are available for nitro group reduction. The key is to select a method with a high degree of selectivity for the nitro group over other functionalities present in the starting material.[5][6]
| Methodology | Typical Reagents | Advantages | Disadvantages for this Substrate |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Ni | High atom economy, clean workup.[7] | High risk of dehalogenation with Pd/C .[4] Ketone reduction is possible under harsh conditions. Raney Nickel is a better choice to avoid dehalogenation but can still be aggressive.[8] |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Robust, inexpensive, and well-established.[9] | Strongly acidic conditions can be incompatible with other functional groups. Workup can be cumbersome due to metal salt precipitation.[1] |
| Metal/Neutral Salt | Fe/NH₄Cl | Excellent chemoselectivity , mild (near-neutral) conditions, inexpensive, environmentally benign metal.[1][10] | Heterogeneous reaction can sometimes be slow. Iron sludge can complicate workup. |
| Stoichiometric Metal Salts | SnCl₂·2H₂O | Excellent chemoselectivity for nitro groups over carbonyls and halides .[4][8] Homogeneous reaction is often faster and easier to monitor. | Tin salts are toxic and require careful disposal. Stoichiometric amounts generate significant waste. |
| Transfer Hydrogenation | HCOOH, HCOONH₄ with Pd/C | Avoids the need for high-pressure H₂ gas.[11][12] | Still carries a significant risk of dehalogenation due to the common use of palladium catalysts. |
PART 3: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the reduction of this compound.
Protocol A: Reduction using Iron Powder and Ammonium Chloride
This method, a modification of the Béchamp reduction, utilizes iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent. It is highly regarded for its cost-effectiveness and excellent chemoselectivity under nearly neutral conditions.[1][3]
Principle: Iron metal acts as the electron donor for the reduction. The reaction is thought to proceed on the surface of the iron particles, where water from the solvent system acts as the ultimate source of hydrogen.[13] Ammonium chloride serves as an electrolyte to maintain a slightly acidic pH and facilitate the process, preventing the formation of passivating iron oxide layers.
Materials and Reagents:
| Reagent | M.W. | Amount (1 eq) | Moles | Equivalents |
| This compound | 248.04 | 5.0 g | 20.16 mmol | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 5.63 g | 100.8 mmol | 5.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 5.39 g | 100.8 mmol | 5.0 |
| Ethanol (EtOH) | - | 100 mL | - | - |
| Water (H₂O) | - | 25 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 20.16 mmol), ethanol (100 mL), and water (25 mL).
-
Addition of Reagents: To the stirring suspension, add ammonium chloride (5.39 g, 100.8 mmol) followed by iron powder (5.63 g, 100.8 mmol).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours. A sample can be taken, filtered, and spotted on a TLC plate.
-
Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron and iron oxides.
-
Workup - Rinsing: Wash the filter cake thoroughly with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 1-(3-amino-2,6-dichlorophenyl)ethanone.
Behind the Steps:
-
Why a mixture of Ethanol/Water? This solvent system ensures the solubility of the organic substrate while also providing the aqueous medium necessary for the iron-mediated reduction.
-
Why use Ammonium Chloride? It acts as a mild proton source and an electrolyte, preventing the formation of a passivating oxide layer on the iron surface and facilitating the electron transfer process under near-neutral conditions.[1]
-
Why filter through Celite®? The fine iron powder and iron oxide sludge formed during the reaction can clog standard filter paper. Celite®, a diatomaceous earth filter aid, provides a porous medium that allows for efficient separation.[10]
Protocol B: Reduction using Tin(II) Chloride Dihydrate
Stannous chloride (SnCl₂) is a classic and highly reliable reagent for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible groups like ketones and esters.[4][8]
Principle: In an acidic or alcoholic medium, Sn(II) is oxidized to Sn(IV) while donating electrons to the nitro group, which is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine. Three equivalents of SnCl₂ are required per nitro group.
Materials and Reagents:
| Reagent | M.W. | Amount (1 eq) | Moles | Equivalents |
| This compound | 248.04 | 5.0 g | 20.16 mmol | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 18.20 g | 80.64 mmol | 4.0 |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | - | 150 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.0 g, 20.16 mmol) in absolute ethanol (150 mL).
-
Addition of Reagent: Add Tin(II) chloride dihydrate (18.20 g, 80.64 mmol) to the solution in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 1-3 hours.
-
Workup - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture and precipitate tin salts. The pH should be adjusted to ~8. Caution: Initial neutralization can be exothermic and may cause foaming.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by recrystallization or column chromatography as described in Protocol A.
Behind the Steps:
-
Why use an excess of SnCl₂? A stoichiometric excess (typically 3-5 equivalents) is used to ensure the reaction goes to completion and to reduce any intermediates that may form.[14]
-
Why basify the workup? The product amine forms a complex with the tin salts under acidic conditions. Adding a base like sodium bicarbonate breaks this complex, precipitating the tin as tin hydroxides and liberating the free amine into the organic phase for extraction.[15]
PART 4: General Experimental Workflow & Troubleshooting
The overall process for both protocols follows a similar path from setup to purification.
Caption: General experimental workflow for nitro group reduction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor quality or insufficient amount of reducing agent (e.g., old iron powder, decomposed SnCl₂).[14] 3. Poor solubility of the starting material. | 1. Increase reaction time and ensure consistent heating. 2. Use fresh, finely powdered metal or high-purity SnCl₂·2H₂O. Increase the equivalents of the reducing agent. 3. Consider a co-solvent like THF to improve solubility.[16] |
| Formation of Side Products | 1. Over-reduction (ketone reduction). 2. Formation of intermediates (e.g., hydroxylamine, azoxy compounds).[14] | 1. This is unlikely with the recommended protocols but ensure the temperature is not excessively high. 2. Ensure sufficient reducing agent is used to drive the reaction to the amine. Increase reaction time. |
| Low Isolated Yield | 1. Incomplete extraction from the aqueous layer (Protocol B). 2. Product loss on the Celite/iron filter cake (Protocol A). 3. Formation of insoluble tin-amine complexes (Protocol B). | 1. Perform additional extractions. Ensure the aqueous layer is sufficiently basic (pH > 8). 2. Wash the filter cake extensively with hot solvent (e.g., ethanol or ethyl acetate). 3. Stir the quenched mixture vigorously for an extended period (30-60 min) after basification before extraction. |
Conclusion
The chemoselective reduction of this compound is readily achievable with careful selection of reagents. Both the Fe/NH₄Cl and SnCl₂·2H₂O methods provide excellent selectivity for the nitro group while preserving the sensitive ketone and aryl chloride functionalities. The Fe/NH₄Cl protocol is more economical and environmentally benign, making it highly suitable for large-scale synthesis. The SnCl₂ protocol is often faster and may be preferred for smaller-scale lab preparations where rapid, clean conversion is the priority. By following the detailed protocols and troubleshooting advice provided, researchers can confidently synthesize the target aniline, a valuable intermediate for further drug development and chemical research.
References
- Wu, L., Lei, Z., & Jia, M. (2026).
- (2023). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents.
- Blay, G., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Glasnov, T. N., & Kappe, C. O. (2013). Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals. PubMed.
- BenchChem. (2025). Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem Technical Support Center.
- Wu, L., et al. (2026).
- (2021). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Scilit.
- BenchChem. (2025). Challenges in the selective reduction of the nitro group. BenchChem.
- (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
- (2021). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- (2020). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing).
- Vengatesh, R., & Nanjan, P. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry.
- (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
- Smith, A. G., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- (2022). The Development of a Scalable, Chemoselective Nitro Reduction.
- (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Thorat, S. B., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
- (2011). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (2025). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. SpringerLink.
- (2024). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- (2025). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
- Ramadas, K., & Srinivasan, N. (2012). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
- (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
- Kempe, R., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- (n.d.). Reduction of nitro compounds. Wikipedia.
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- (n.d.). Nitro Reduction - Common Conditions.
- Kempe, R., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- (2013).
- Smith, A. G., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- (2006).
- P. (n.d.). Side Chain Reduction: Nitro Groups. College of Saint Benedict & Saint John's University Chemistry.
- (2023). my nitro refuses to be reduced. Reddit.
- (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
- Procter, D. J., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for the Utilization of 1-(2,6-Dichloro-3-nitrophenyl)ethanone in Medicinal Chemistry
Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and novel molecular architectures. 1-(2,6-Dichloro-3-nitrophenyl)ethanone, a polysubstituted acetophenone, represents a highly versatile scaffold for medicinal chemists. Its unique arrangement of functional groups—a reactive ketone, an electron-withdrawing nitro group, and sterically demanding ortho-dichloro substituents—offers a rich platform for chemical diversification and the synthesis of potent and selective therapeutic agents.
The presence of the dichloro substitution pattern is particularly noteworthy, as it is a common feature in a number of potent kinase inhibitors. This substitution can induce a twisted conformation in the phenyl ring, which can be exploited to achieve selective binding to the ATP-binding pocket of kinases. The nitro group, a versatile chemical handle, can be readily reduced to an amine, opening up a vast array of synthetic possibilities for the construction of various heterocyclic systems, which are ubiquitous in approved drugs.[1][2][3] The ketone functionality provides another point for chemical modification, allowing for the introduction of diverse side chains or the formation of larger ring systems.
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role as a precursor for the synthesis of kinase inhibitors. Detailed protocols for key chemical transformations and strategic considerations for drug design are presented to empower researchers in their quest for novel therapeutics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is essential for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 223785-76-0 | [4] |
| Molecular Formula | C₈H₅Cl₂NO₃ | [4] |
| Molecular Weight | 234.04 g/mol | [4] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | - |
Core Synthetic Strategy: A Gateway to Bioactive Heterocycles
The primary utility of this compound in medicinal chemistry stems from a key two-step transformation: the chemoselective reduction of the nitro group followed by the strategic manipulation of the resulting ortho-aminoacetophenone. This sequence provides access to a critical intermediate, 1-(3-amino-2,6-dichlorophenyl)ethanone, which is primed for the construction of a variety of heterocyclic scaffolds.
Caption: Core synthetic pathway from the title compound.
Protocol 1: Chemoselective Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of a ketone is a critical first step. Several methods can be employed, with the choice of reagent depending on the desired scale and compatibility with other functional groups. A common and effective method involves the use of tin(II) chloride or iron powder in an acidic medium.[1][5]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure (using SnCl₂):
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/g of starting material), add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid (5-10 mL) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(3-amino-2,6-dichlorophenyl)ethanone. The product can be purified further by column chromatography on silica gel if necessary.
Trustworthiness: This protocol is based on well-established methods for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[5] The progress of the reaction should be carefully monitored by TLC to avoid over-reduction or side reactions. The neutralization step must be performed cautiously due to gas evolution.
Application in Kinase Inhibitor Synthesis: Targeting Fibroblast Growth Factor Receptors (FGFR)
Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers, making them a compelling target for therapeutic intervention.[6] Several potent and selective FGFR inhibitors feature a 2,6-dichlorophenyl moiety. A prominent example is NVP-BGJ398 (Infigratinib), a pan-FGFR inhibitor that has shown significant antitumor activity.[7][8][9] The 1-(2,6-dichloro-3-aminophenyl)ethanone intermediate, derived from the title compound, serves as a key building block for the synthesis of NVP-BGJ398 and its analogs.
The general synthetic approach involves the construction of a substituted pyrimidine ring, which is a common core structure in many kinase inhibitors.
Caption: Workflow for the synthesis of FGFR inhibitors.
Protocol 2: Synthesis of a Dichlorophenyl-Substituted Pyrimidine Core
This protocol outlines a general method for the construction of a key pyrimidine intermediate from 1-(3-amino-2,6-dichlorophenyl)ethanone. This approach is inspired by synthetic routes to various kinase inhibitors.[10]
Materials:
-
1-(3-Amino-2,6-dichlorophenyl)ethanone (from Protocol 1)
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) in ethanol
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-(3-amino-2,6-dichlorophenyl)ethanone (1.0 eq) in anhydrous ethanol (15 mL/g).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and heat the mixture to reflux for 2-4 hours. Monitor the formation of the enaminone intermediate by TLC.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol. Add guanidine hydrochloride (1.5 eq) to this solution and stir for 30 minutes at room temperature.
-
Add the solution of the enaminone intermediate to the guanidine solution and heat the mixture to reflux overnight.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction to room temperature and quench with water.
-
The resulting precipitate, the desired 2-amino-4-(2,6-dichloro-3-aminophenyl)pyrimidine, can be collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum.
Expertise & Experience: The formation of the enaminone intermediate is a crucial step that activates the methyl group of the acetophenone for subsequent cyclization. The use of a strong base like sodium ethoxide is necessary to deprotonate the guanidine and facilitate the condensation reaction. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the reagents and intermediates.
Further Diversification and Structure-Activity Relationship (SAR) Studies
The 2-amino-4-(2,6-dichloro-3-aminophenyl)pyrimidine core is a versatile platform for further chemical modifications to explore structure-activity relationships. The two amino groups can be selectively functionalized to introduce various side chains that can interact with specific residues in the kinase active site, thereby modulating potency and selectivity.
Caption: Exploring SAR through chemical diversification.
Conclusion
This compound is a valuable and strategically important building block in medicinal chemistry. Its unique substitution pattern and the orthogonal reactivity of its functional groups provide a robust platform for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers and drug development professionals, enabling the efficient and rational design and synthesis of novel therapeutic agents. The versatility of this starting material ensures its continued relevance in the ongoing quest for new and improved medicines.
References
-
Study.com. Acetophenone | Structure, Functional Group & Derivatives. ([Link])
-
ResearchGate. Reactions of acetophenone derivatives. ([Link])
-
ResearchGate. Reaction of substituted acetophenones with various aryl aldehydes. ([Link])
-
MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. ([Link])
-
ResearchGate. Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and... ([Link])
-
MDPI. Recent advances in the application of acetophenone in heterocyclic compounds synthesis. ([Link])
-
PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. ([Link])
-
ACS Publications. Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. ([Link])
-
Curia Global. Selected Publications and Patents from 2005–2019. ([Link])
-
PubMed. FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. ([Link])
-
Heterocyclic Letters. Vol. 13| No.3|525-531|May-July|2023. ([Link])
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. ([Link])
-
NIH. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. ([Link])
-
IntechOpen. Multicomponent Reactions | Synthesis of Bioactive Heterocycles. ([Link])
-
PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. ([Link])
-
The Swiss Bay. THE ORGANIC CHEMISTRY OF DRUG SYNTHESIS. ([Link])
-
Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. ([Link])
-
NIH. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. ([Link])
-
Online Inhibitor. BGJ398 (NVP-BGJ398): Unraveling FGFR Inhibition in Cancer... ([Link])
-
The Swiss Bay. THE ORGANIC CHEMISTRY OF DRUG SYNTHESIS. ([Link])
-
Organic Chemistry Portal. Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. ([Link])
-
Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. ([Link])
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. ([Link])
-
ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. ([Link])
-
HETEROCYCLES. SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. ([Link])
-
Organic Chemistry Portal. One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. ([Link])
-
PubChem. pharmaceutical composition, treatment methods and uses thereof - Patent BR-112018016001-A2. ([Link])
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. ([Link])
-
PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. ([Link])
-
PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]
- 6. FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
The Strategic Utility of 1-(2,6-dichloro-3-nitrophenyl)ethanone in Modern Pharmaceutical Synthesis
For Immediate Release: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a highly functionalized aromatic ketone, as a pivotal starting material in the development of contemporary pharmaceuticals. The strategic placement of chloro, nitro, and acetyl functionalities on the phenyl ring makes this compound a versatile precursor for a range of complex heterocyclic scaffolds, most notably in the synthesis of kinase inhibitors. This document will delve into the core chemical transformations of this building block, provide detailed, field-tested protocols for its key reactions, and showcase its application in the synthesis of targeted therapeutics.
Introduction: A Building Block of Strategic Importance
This compound, with the CAS Number 223785-76-0, is a crystalline solid characterized by the molecular formula C₈H₅Cl₂NO₃ and a molecular weight of 234.04 g/mol . Its structure is primed for sequential, regioselective transformations, making it an invaluable asset in medicinal chemistry. The electron-withdrawing nature of the nitro and dichloro groups significantly influences the reactivity of the aromatic ring and the acetyl moiety, allowing for a high degree of control in synthetic design. The primary strategic value of this compound lies in its efficient conversion to 1-(3-amino-2,6-dichlorophenyl)ethanone, which serves as a key intermediate for the construction of diverse heterocyclic systems.
Core Synthetic Transformations and Mechanistic Insights
The synthetic utility of this compound is primarily centered around the selective reduction of the nitro group to an amine. This transformation is critical as it unveils a nucleophilic center ortho to a chloro substituent and meta to the acetyl group, setting the stage for subsequent cyclization and condensation reactions.
Chemoselective Reduction of the Nitro Group
A significant challenge in the utilization of this building block is the chemoselective reduction of the nitro group in the presence of the ketone functionality. Several methodologies can be employed to achieve this transformation with high fidelity.
-
Catalytic Hydrogenation: This is a widely employed and often preferred method due to its clean reaction profile and high yields. Catalysts such as palladium on carbon (Pd/C) or Raney Nickel are effective. The choice of solvent and reaction conditions can be tuned to minimize side reactions, such as dehalogenation.
-
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in an acidic medium, or iron powder in acetic acid, are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities. SnCl₂ is particularly mild and effective for this purpose.
The successful execution of this step is paramount, as the resulting 1-(3-amino-2,6-dichlorophenyl)ethanone is the linchpin for the synthesis of various pharmaceutical scaffolds.
Application in the Synthesis of Kinase Inhibitors
Substituted anilines derived from this compound are instrumental in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment and the management of inflammatory diseases.
Synthesis of Pyrazolopyrimidine-Based CDK Inhibitors
A notable application of 1-(3-amino-2,6-dichlorophenyl)ethanone is in the synthesis of pyrazolo[1,5-a]pyrimidine compounds, which have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in oncology.
The general synthetic approach involves the condensation of the amino-acetophenone with a suitably substituted pyrazole derivative, followed by cyclization to form the pyrazolopyrimidine core. The dichloro-substituted phenyl ring of the starting material often plays a crucial role in the binding of the final compound to the target kinase.
Experimental Protocols
Protocol 1: Chemoselective Reduction of this compound
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate, a method known for its chemoselectivity.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add absolute ethanol to dissolve the starting material (approximately 10-15 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-amino-2,6-dichlorophenyl)ethanone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-(3-amino-2,6-dichlorophenyl)ethanone |
| Expected Yield | 80-90% |
| Purity | >95% after purification |
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Core
This protocol outlines a general procedure for the construction of the heterocyclic core, based on methodologies described in the patent literature for CDK inhibitors.
Materials:
-
1-(3-amino-2,6-dichlorophenyl)ethanone (from Protocol 1)
-
Substituted 5-aminopyrazole derivative (e.g., 3-amino-4-cyanopyrazole)
-
p-Toluenesulfonic acid monohydrate
-
2-Methoxyethanol
-
Standard laboratory glassware for high-temperature reactions
-
Magnetic stirrer with heating capabilities
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(3-amino-2,6-dichlorophenyl)ethanone (1.0 eq) and the substituted 5-aminopyrazole derivative (1.1 eq).
-
Add 2-methoxyethanol as the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 12-24 hours.
-
Monitor the formation of the pyrazolopyrimidine product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent like ethanol or diethyl ether.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway from the starting material to a kinase inhibitor core.
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) for related compounds.
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of complex, biologically active molecules. Its primary utility lies in its conversion to the corresponding aniline, which serves as a key precursor for a variety of heterocyclic scaffolds, particularly those found in kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this valuable compound in their drug discovery and development endeavors.
References
-
Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]
- Carl ROTH. (2011, March 17). *Safety
Application Note: A Detailed Protocol for the Purification of 1-(2,6-dichloro-3-nitrophenyl)ethanone via Flash Column Chromatography
Introduction
1-(2,6-dichloro-3-nitrophenyl)ethanone is a substituted acetophenone derivative that serves as a key intermediate in the synthesis of various organic compounds, particularly in the fields of medicinal chemistry and materials science.[1][2] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in the structural elucidation of subsequent products. Synthetic routes to this compound often yield a crude product containing unreacted starting materials, regioisomers, or by-products.
This application note provides a comprehensive, field-proven protocol for the purification of this compound using flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that ensure a robust and reproducible separation. We will delve into the rationale behind solvent system selection, column packing, and fraction analysis to empower the user with a self-validating purification system.
Principle of the Method: Normal-Phase Chromatography
The purification strategy detailed herein is based on normal-phase adsorption chromatography.[3][4] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (the eluent). The fundamental principle is the differential adsorption of components from the crude mixture onto the active sites of the silica gel.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous, acidic adsorbent.[3] Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte molecules.
-
Analyte Characteristics: this compound possesses several polar functional groups, including a nitro group (-NO₂) and a ketone carbonyl group (C=O), as well as a less polar dichlorinated aromatic ring. This moderate polarity makes it an ideal candidate for purification on silica gel.
-
Mobile Phase: The mobile phase, a solvent or mixture of solvents, flows through the column and competes with the analytes for the adsorption sites on the silica.[3][5] A less polar eluent will not displace the analytes effectively, leading to slow or no movement. Conversely, a highly polar eluent will displace all components rapidly, resulting in poor separation. By carefully selecting a mobile phase of intermediate polarity—typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate—we can achieve a state of equilibrium where components elute at different rates based on their polarity.[6] More polar compounds adsorb more strongly to the silica and thus elute later, while less polar compounds spend more time in the mobile phase and elute faster.
Materials and Reagents
Reagents
-
Crude this compound
-
Silica Gel for Flash Chromatography (e.g., 230-400 mesh)
-
n-Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Technical Grade Solvents (for column cleaning)
-
Deuterated Chloroform (CDCl₃) (for NMR analysis)
-
Potassium Permanganate (KMnO₄) stain (optional, for TLC visualization)
Equipment
-
Glass chromatography column (appropriate size for the scale of purification)
-
Stopcock and collection flask
-
Separatory funnel or solvent reservoir
-
Air or nitrogen line with a regulator for flash chromatography
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
-
Powder funnel
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass capillary tubes for TLC spotting
-
Test tubes and rack for fraction collection
-
Rotary evaporator with vacuum pump and water bath
-
High-vacuum manifold
-
NMR Spectrometer (for purity analysis)
Experimental Protocol
The entire workflow, from initial analysis to final product isolation, is depicted below.
Caption: Workflow for chromatographic purification.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Causality: This is the most critical preliminary step. Running a column without first optimizing the eluent on a TLC plate is inefficient and often leads to failed separations.[7] TLC serves as a small-scale, rapid simulation of the column, allowing you to identify a solvent system that provides adequate separation between the desired product and impurities. The goal is to find a solvent ratio where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, which generally translates well to column chromatography.[3]
Procedure:
-
Prepare several small TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, carefully spot the crude mixture onto the baseline of a TLC plate.
-
Place the plate in a developing chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent front to ascend near the top of the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm). The aromatic ketone should be UV active. If other visualization methods are needed, a potassium permanganate stain can be effective for many organic compounds.[7]
-
Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
Select the solvent system that gives the best separation with the target compound at an Rƒ of ~0.3.
Step 2: Column Preparation (Wet Slurry Packing)
Causality: Proper column packing is essential to create a homogenous stationary phase bed, free of cracks, bubbles, or channels.[8] Such defects lead to uneven solvent flow and poor separation. The wet slurry method is superior for silica gel as it minimizes the entrapment of air.[3]
Procedure:
-
Select a column of appropriate diameter and length for the amount of crude material (a general rule of thumb is to use 30-50 g of silica per 1 g of crude mixture).
-
Insert a small plug of cotton or glass wool into the bottom of the column, followed by a thin layer (~0.5 cm) of sand to create a flat base.[9]
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (from Step 1). The consistency should be pourable but not overly dilute.
-
With the column stopcock closed, pour the slurry into the column using a powder funnel. Gently tap the side of the column continuously to encourage even settling and dislodge any air bubbles.
-
Once all the silica is added, open the stopcock and allow the solvent to drain, collecting it for reuse. Continue tapping until a stable, packed bed is formed.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent and sample addition.
-
Crucially, never let the solvent level drop below the top of the silica bed.
Step 3: Sample Preparation and Loading
Causality: The goal of sample loading is to apply the crude mixture to the column in the most concentrated band possible. A wide initial band will lead to broad, overlapping elution bands. Dry loading is often preferred as it ensures the compound is pre-adsorbed onto a solid support, leading to a very narrow starting band and improved resolution, especially for compounds that are not highly soluble in the mobile phase.[8]
Procedure (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Drain the solvent in the packed column down to the level of the top sand layer.
-
Carefully add the silica-adsorbed sample onto the sand layer, creating an even layer.
-
Gently add another thin layer of sand on top to protect the sample layer.
-
Carefully add the mobile phase to the column, filling it for elution.
Step 4: Elution and Fraction Collection
Causality: Applying gentle positive pressure (flash chromatography) accelerates the flow of the mobile phase, significantly reducing the purification time while maintaining good resolution.[8] Fractions are collected systematically to isolate the pure compound as it elutes from the column.
Procedure:
-
Fill the column with the mobile phase.
-
Connect the air/nitrogen line to the top of the column and apply gentle pressure to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).
-
Begin collecting the eluent in sequentially numbered test tubes. The size of the fractions should be guided by the column volume (a common starting point is to collect fractions of ~0.5% of the column volume).
Step 5: Monitoring the Elution by TLC
Causality: Not all collected fractions will contain the pure product. TLC is used to analyze the composition of the fractions to identify which ones contain the pure target compound, which contain mixtures, and which are empty.[10]
Procedure:
-
On a single TLC plate, spot every second or third fraction. It is also wise to spot the original crude mixture as a reference.
-
Develop the TLC plate using the same mobile phase as the column.
-
Visualize under a UV lamp.
-
Identify the test tubes containing only the spot corresponding to the desired product. These are the "pure" fractions.
-
Combine all pure fractions into a single, clean, pre-weighed round-bottom flask.
Step 6: Solvent Removal and Product Characterization
Causality: Once the pure fractions are pooled, the solvent must be removed to isolate the final product. A rotary evaporator is used for efficient bulk solvent removal under reduced pressure.
Procedure:
-
Remove the solvent from the pooled fractions using a rotary evaporator. Use a moderate bath temperature (e.g., 30-40 °C) to avoid decomposition.
-
Once the solvent is removed, place the flask on a high-vacuum line for at least one hour to remove any residual solvent traces.
-
Weigh the flask to determine the final mass of the purified product and calculate the yield.
-
Confirm the identity and assess the purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Results and Troubleshooting
The following table summarizes typical parameters for the purification of ~1.0 g of crude this compound.
| Parameter | Recommended Value/Setting | Rationale |
| Crude Material | ~1.0 g | Scale of the experiment. |
| Silica Gel Mass | 40 g (40:1 ratio) | Provides sufficient surface area for good separation. |
| Column Diameter | 40 mm | Appropriate for the amount of silica. |
| Mobile Phase | 15% Ethyl Acetate in Hexane (v/v) | This is a typical starting point; must be optimized by TLC (Step 1).[5][6] |
| Sample Loading | Dry Loading | Ensures a narrow band and improves resolution.[8] |
| Fraction Size | 20 mL | A reasonable volume for a column of this size. |
| Expected Yield | >85% (depends on crude purity) | High recovery is expected with this technique. |
| Purity | >98% (by ¹H NMR) | The goal of the purification. |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Spots) | Mobile phase is too polar. | Decrease the percentage of the polar solvent (ethyl acetate). Re-optimize via TLC. |
| Compound Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Streaking/Tailing on TLC/Column | Compound is too polar or interacting strongly with acidic silica. | Add a small amount (0.1-0.5%) of acetic acid or triethylamine to the mobile phase to improve peak shape.[11] |
| Low Product Recovery | Irreversible adsorption onto silica; product did not fully elute. | After collecting the main product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate) to recover any remaining material.[11] |
| Cracked Silica Bed | Column was packed improperly or allowed to run dry. | The run must be stopped and the column repacked. Always maintain the solvent level above the silica bed. |
Conclusion
The protocol described in this application note presents a reliable and efficient method for the purification of this compound using flash column chromatography. The cornerstone of this procedure is the preliminary optimization of the mobile phase via Thin-Layer Chromatography, which is essential for achieving high resolution and purity. By following the detailed steps for column packing, sample loading, and fraction analysis, researchers can consistently obtain the target compound with high purity, suitable for demanding downstream applications in synthetic and medicinal chemistry.
References
-
Organic Syntheses. (2008). A. 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (1). Organic Syntheses, 85, 64-71. [Link]
-
Chemistry For Everyone. (n.d.). How To Choose Mobile Phase For Column Chromatography?. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Biotage. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Biotage. [Link]
-
Biocompare. (2023). Chromatography Column Selection Guide. Biocompare. [Link]
-
ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. ResearchGate. [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Physics Forums. [Link]
-
SlidePlayer. (n.d.). Chromatographic Methods of Analysis. SlidePlayer. [Link]
-
Chemistry LibreTexts. (2023). Chromatographic Columns. Chemistry LibreTexts. [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Opentrons. (n.d.). Automating Column Chromatography Protein Purification. Opentrons. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
ResearchGate. (n.d.). Thin layer chromatography (TLC) analysis to identify selective conditions. ResearchGate. [Link]
Sources
- 1. 223785-76-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for 1-(2,6-dichloro-3-nitrophenyl)ethanone
Introduction
1-(2,6-dichloro-3-nitrophenyl)ethanone is a substituted acetophenone derivative, often utilized as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. Achieving high purity of this solid compound is paramount for ensuring the success of subsequent reaction steps and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this method hinges on the appropriate selection of a solvent or solvent system.
This application note provides a comprehensive guide for researchers and drug development professionals to systematically determine the optimal recrystallization solvent for this compound. Instead of prescribing a single solvent, we present a theoretical framework and a detailed experimental protocol to empower scientists to make an informed, empirically validated choice based on their specific sample's impurity profile.
Part 1: Theoretical Framework for Solvent Selection
The ideal recrystallization solvent is one in which the compound of interest is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[3][4] This differential solubility allows the compound to dissolve in a minimum amount of hot solvent and then crystallize in a pure form upon cooling, leaving impurities behind in the solution (mother liquor).[4]
Molecular Structure Analysis
The structure of this compound dictates its solubility characteristics. Key functional groups include:
-
Aromatic Ring: Contributes to non-polar character.
-
Ketone Group (ethanone): A polar group capable of acting as a hydrogen bond acceptor.
-
Two Chloro Groups: Electronegative, adding to the molecule's polarity.
-
Nitro Group: A strongly polar, electron-withdrawing group.
The combination of these groups results in a molecule of intermediate polarity . This structural analysis is the foundation of the "like dissolves like" principle for solvent selection, which suggests that compounds are best dissolved in solvents of similar polarity.[3] Based on this, we can hypothesize that solvents of intermediate polarity, such as acetone, ethyl acetate, or short-chain alcohols, are promising candidates.
Candidate Solvent Properties
A list of potential solvents, ranging from non-polar to polar, should be considered for initial screening. The table below summarizes key properties of common laboratory solvents.
| Solvent | Boiling Point (°C) | Polarity Index | Key Safety Considerations |
| Heptane | 98 | 0.1 | Flammable, skin irritant |
| Toluene | 111 | 2.4 | Flammable, toxic, teratogen |
| Dichloromethane (DCM) | 40 | 3.1 | Volatile, suspected carcinogen |
| Ethyl Acetate | 77 | 4.4 | Flammable, eye/respiratory irritant |
| Acetone | 56 | 5.1 | Highly flammable, eye irritant |
| Isopropanol | 82 | 3.9 | Flammable, eye irritant |
| Ethanol (95%) | 78 | 4.3 | Flammable |
| Methanol | 65 | 5.1 | Flammable, toxic (ingestion/inhalation) |
| Water | 100 | 10.2 | Non-toxic |
Part 2: Experimental Protocol for Solvent Screening
This section details a systematic, small-scale protocol to empirically determine the best solvent. This self-validating process ensures the chosen solvent is optimal for the specific purity of the user's sample.
Visual Workflow for Solvent Selection
The following diagram outlines the decision-making process during the solvent screening experiments.
Caption: Decision workflow for single-solvent recrystallization screening.
Protocol: Single-Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into a small test tube.
-
Room Temperature Test: Add a candidate solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture.
-
Rationale: An ideal solvent should not dissolve the compound at room temperature.
-
Observation: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization. Discard and start with a new test tube and a different solvent.
-
-
Hot Solubility Test: If the compound is insoluble at room temperature, heat the mixture gently in a sand bath or with a heat gun until the solvent boils. Add more solvent dropwise until the solid just dissolves.
-
Rationale: The goal is to create a saturated solution at the solvent's boiling point using the minimum amount of solvent.[1] This maximizes the yield upon cooling.
-
Observation: If a large volume of solvent is required or the solid does not dissolve at all, it is likely a poor solvent.
-
-
Crystallization Test: If the solid dissolves completely in the hot solvent, allow the test tube to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for 10-15 minutes.
-
Rationale: Slow cooling promotes the formation of large, pure crystals.[4] Rapid cooling can trap impurities.
-
Observation: The formation of a significant amount of crystalline precipitate indicates a promising solvent. If the compound "oils out" (forms a liquid layer instead of solid crystals), the solvent may be unsuitable, or the compound's melting point may be below the solvent's boiling point.[3][4]
-
-
Record Observations: Log the results for each solvent tested in a table similar to the one below.
| Solvent | Soluble at 25°C? | Soluble at Boiling? | Crystals on Cooling? | Comments |
| e.g., Ethanol | No | Yes (in ~1 mL) | Yes, fine needles | Good candidate |
| e.g., Heptane | No | No | N/A | Poor solvent |
| e.g., DCM | Yes | Yes | No | Too soluble |
Protocol: Solvent-Pair Screening
If no single solvent is ideal, a two-solvent (or solvent-pair) system can be used.[5] This involves a "soluble solvent" in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is insoluble.[5]
-
Selection: From the single-solvent screen, identify a solvent that dissolves the compound well (even at room temp) and one in which it is very poorly soluble. These two solvents must be fully miscible.
-
Example Pair: Ethanol (soluble solvent) and Water (anti-solvent).
-
-
Procedure: a. Dissolve the compound in a minimum amount of the hot "soluble solvent." b. While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation. c. Add one or two drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again. d. Allow the solution to cool slowly, as described in the single-solvent method. The formation of crystals indicates a viable solvent pair.
Part 3: Protocol for Bulk Recrystallization
Once an optimal solvent or solvent pair has been identified, proceed with purifying the bulk of the material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add the chosen solvent and heat the mixture to a gentle boil using a hot plate. Continue adding small portions of hot solvent until the compound has just dissolved.
-
Causality: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield of the purified product.[1]
-
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Causality: Pre-heating the apparatus prevents premature crystallization of the desired compound in the funnel, which would decrease the final yield.
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.
-
Causality: The solvent must be ice-cold to wash away any adhering mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of the purified crystals.[1]
-
-
Drying: Allow the crystals to dry by continuing to draw air through the Büchner funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Part 4: Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil, it may be because the solution is cooling too quickly or the compound is highly impure. To resolve this, reheat the solution to redissolve the oil, add slightly more solvent, and allow it to cool even more slowly.[3]
-
No Crystal Formation: If crystals do not form after cooling, the solution may not be sufficiently saturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3] Alternatively, add a tiny "seed" crystal from the original crude material. If these fail, a portion of the solvent can be boiled off to increase the solute concentration, and the solution can be cooled again.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21394763, Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. [Link]
-
University of California, Davis. Recrystallization1. [Link]
-
University of Colorado, Boulder. Recrystallization. [Link]
-
Thompson Rivers University. Experiment 2: Recrystallization. [Link]
-
Kennesaw State University. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
ResearchGate. Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
Scale-Up Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone: An Application Note and Protocol
Introduction
1-(2,6-dichloro-3-nitrophenyl)ethanone is a key intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical and agrochemical industries. Its substituted phenyl ring offers a versatile scaffold for the development of novel bioactive molecules. The presence of ortho-dichloro substituents and a nitro group presents significant challenges for its synthesis, particularly during scale-up, due to the highly deactivated nature of the aromatic ring towards electrophilic substitution.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of this compound via Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene. It addresses the inherent synthetic challenges, offers insights into reaction optimization, and outlines rigorous safety procedures for handling the hazardous materials involved. This document is intended for researchers, scientists, and drug development professionals with a strong background in organic synthesis.
Synthetic Strategy and Mechanistic Considerations
The chosen synthetic route is the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene with acetyl chloride, using anhydrous aluminum chloride as the Lewis acid catalyst.
Reaction Scheme:
Caption: Overall workflow for the synthesis and purification.
Step-by-Step Procedure:
-
Preparation and Setup:
-
Ensure all glassware is thoroughly oven-dried to prevent the deactivation of the aluminum chloride catalyst.
-
Assemble the 5 L three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel.
-
Establish an inert atmosphere by flushing the system with dry nitrogen or argon. The gas outlet from the condenser should be connected to a gas scrubber to neutralize the evolved HCl gas.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (293.3 g, 2.2 mol) and anhydrous dichloromethane (1.0 L).
-
-
Formation of the Acylium Ion Complex:
-
Cool the stirred suspension of aluminum chloride in DCM to 0°C using a large ice-water bath.
-
Slowly add acetyl chloride (94.2 g, 1.2 mol) dropwise from the addition funnel over a period of 60-90 minutes. Maintain the internal temperature below 5°C. The addition is exothermic.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
-
Friedel-Crafts Acylation:
-
In a separate flask, dissolve 1,3-dichloro-2-nitrobenzene (192.0 g, 1.0 mol) in anhydrous dichloromethane (1.0 L).
-
Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Gradually heat the mixture to reflux (~40°C) using the heating mantle. Maintain a gentle reflux for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
-
Quenching and Work-up:
-
After the reaction is complete, cool the mixture to 0°C in an ice-water bath.
-
Caution: The quenching process is highly exothermic and releases large volumes of HCl gas. This must be performed slowly and in a well-ventilated fume hood.
-
Very slowly and carefully, quench the reaction by the portion-wise addition of crushed ice (~2.0 kg) to the stirred mixture.
-
Once the initial vigorous reaction has subsided, slowly add concentrated hydrochloric acid (500 mL) to dissolve the remaining aluminum salts. [1] * Transfer the mixture to a 5 L separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine all organic layers and wash sequentially with:
-
Water (1 L)
-
Saturated sodium bicarbonate solution (2 x 500 mL, caution: potential for gas evolution )
-
Brine (500 mL)
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of DCM.
-
-
Purification and Isolation:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Recrystallize the crude solid from hot isopropanol. Dissolve the solid in a minimal amount of boiling isopropanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to a constant weight.
-
Safety and Hazard Management
This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
| Substance | Hazards | Handling Precautions |
| 1,3-Dichloro-2-nitrobenzene | Harmful if swallowed, toxic in contact with skin. [2]May cause an allergic skin reaction, suspected of causing genetic defects, and may cause cancer. [2]Toxic to aquatic life. Irritates eyes, skin, and respiratory tract. [3][4] | Wear appropriate PPE (gloves, goggles, lab coat). [2]Handle in a well-ventilated fume hood. [3]Avoid creating dust. [3][4]Prevent release to the environment. [2] |
| Acetyl Chloride | Highly flammable liquid and vapor. Reacts violently with water. [5][6][7]Causes severe skin burns and eye damage. [5][8]Harmful if swallowed. Contact with water liberates toxic gas. [9]Corrosive to the respiratory tract. | Handle under an inert, dry atmosphere. [5]Keep away from heat, sparks, and open flames. [5][6][8]Use non-sparking tools and ground equipment. [5][6]Store in a tightly closed container in a cool, dry, well-ventilated area away from water and alcohols. [6] |
| Aluminum Chloride (anhydrous) | Reacts violently with water and moist air, releasing heat and toxic hydrogen chloride gas. [10][11]Causes severe skin burns and eye damage. [10][12][13]Corrosive. | Handle in a dry, inert atmosphere (glove box or under nitrogen). [10]Wear appropriate PPE, including a face shield. [12]Store in a tightly sealed container in a dry place, away from incompatible materials. [10][12]Do not use water for firefighting. [11] |
| Dichloromethane (DCM) | Can cause skin and eye irritation. [14]High concentrations can be lethal. [15]Potential carcinogen. Volatile, with vapors heavier than air. | Always use in a chemical fume hood. [15][16]Wear appropriate PPE; nitrile gloves offer limited protection and should be doubled or used with more resistant gloves like Silver Shield for larger volumes. [16]Store in a cool, well-ventilated area in tightly closed containers. [14]Have spill containment materials readily available. [14][15] |
Emergency Procedures:
-
Spills: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite), collect, and dispose of as hazardous waste. [15]For large spills, evacuate the area and contact emergency response personnel. [14]* Exposure:
-
Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [11] * Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [11] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [14]
-
Results and Characterization
Expected Yield: 70-80% Appearance: Off-white to pale yellow crystalline solid.
Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (Expected M.W.: 234.04 g/mol ). The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns consistent with the structure, including loss of a methyl group and the acetyl group.
-
Infrared (IR) Spectroscopy:
-
Expected characteristic peaks:
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch)
-
~1700 cm⁻¹ (Strong, C=O stretch of the ketone)
-
~1530 and ~1350 cm⁻¹ (Asymmetric and symmetric N-O stretches of the nitro group)
-
~800-700 cm⁻¹ (C-Cl stretches)
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR (in CDCl₃):
-
A singlet for the acetyl methyl protons (~2.6 ppm).
-
Two doublets in the aromatic region for the two aromatic protons.
-
-
¹³C NMR (in CDCl₃):
-
A peak for the acetyl methyl carbon (~30 ppm).
-
A peak for the carbonyl carbon (~195-200 ppm).
-
Six distinct peaks in the aromatic region (120-150 ppm) corresponding to the substituted benzene ring carbons.
-
-
Conclusion
The scale-up synthesis of this compound is a challenging but feasible process. The key to a successful and safe synthesis lies in the careful control of reaction conditions, particularly temperature, and the rigorous exclusion of moisture. The deactivating nature of the substituents on the aromatic ring necessitates forcing conditions, and the hazardous properties of the reagents demand strict adherence to safety protocols. The detailed protocol and safety guidelines provided in this document offer a robust framework for researchers and professionals to produce this valuable intermediate on a larger scale.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Lab Manager. (n.d.). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. Retrieved from [Link]
-
IPCS. (1993). 1,3-DICHLORO-2-NITROBENZENE. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023, January 12). Acetyl Chloride - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
NIH Office of Research Services. (2025, March). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). Retrieved from [Link]
-
Duke University. (n.d.). Chemical Safety Guidelines - Methylene Chloride/Dichloromethane. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 0253 - 1,3-DICHLORO-2-NITROBENZENE. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
VelocityEHS. (2015, February 20). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Retrieved from [Link]
-
BDMAEE. (2025, July 31). A comprehensive guide to handling, storage, and disposal of dichloromethane (dcm) to minimize risks. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Methylene Chloride/Dichloromethane. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]
-
YouTube. (2021, January 9). 1,3-dichlorobenzene synthesis. Retrieved from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved from [Link]
-
University of Rochester. (2026). How To Run A Reaction: The Quench. Retrieved from [Link]
-
Richmond Sarpong. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
- Google Patents. (n.d.). EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene.
-
ResearchGate. (2025, August 5). Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating | Request PDF. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur? : r/chemhelp. Retrieved from [Link]
-
Slideshare. (n.d.). Friedel crafts acylation | PPTX. Retrieved from [Link]
-
ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. echemi.com [echemi.com]
- 3. 1,3-DICHLORO-2-NITROBENZENE [training.itcilo.org]
- 4. ICSC 0253 - 1,3-DICHLORO-2-NITROBENZENE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. chemos.de [chemos.de]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com [carlroth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ehs.com [ehs.com]
- 15. labproinc.com [labproinc.com]
- 16. safety.duke.edu [safety.duke.edu]
Application Notes & Protocols for the Analysis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Abstract
This document provides a comprehensive guide to the analytical methodologies for 1-(2,6-dichloro-3-nitrophenyl)ethanone (CAS: 223785-76-0), a substituted acetophenone derivative of interest in synthetic chemistry. As an intermediate, its purity and structural integrity are paramount. We present detailed protocols for three complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. This guide is designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for procedural choices, ensuring robust and reliable results.
Introduction and Compound Profile
This compound is a halogenated nitroaromatic ketone.[1] Such compounds are often precursors or intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of two chloro-substituents, a nitro group, and a ketone moiety creates a unique chemical entity whose identity, purity, and stability must be rigorously controlled. The analytical methods herein are designed to provide a multi-faceted characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 223785-76-0 | [ChemScene], [Sigma-Aldrich][1] |
| Molecular Formula | C₈H₅Cl₂NO₃ | [ChemScene], [Sigma-Aldrich][1] |
| Molecular Weight | 234.04 g/mol | [ChemScene][1] |
| Structure | ||
| (Structure rendered based on name) |
Method 1: Quantitative Analysis by RP-HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for assessing the purity and quantifying the concentration of moderately polar to non-polar organic molecules. It is ideal for routine quality control in a manufacturing or research setting.
Principle of the Method
This method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The analyte, this compound, is separated from impurities based on its hydrophobicity. It partitions between the stationary and mobile phases, and its retention time is a function of this partitioning. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, leveraging the strong UV absorbance of the nitrophenyl chromophore.[2]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system with a pump, autosampler, column thermostat, and UV-Vis detector is sufficient.[2]
Table 2: HPLC Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent | Standard, reliable instrumentation. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 phase provides excellent retention for non-polar aromatic compounds. The dimensions are standard for analytical work. |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) | Acetonitrile is a common organic modifier with good UV transparency. The 65:35 ratio is a starting point and should be optimized to achieve a retention time of 5-10 minutes.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | This volume can be adjusted based on analyte concentration and instrument sensitivity.[4] |
| Detection λ | 254 nm | The nitrophenyl group provides strong absorbance in this region. A full UV scan of the analyte is recommended to determine the λmax for optimal sensitivity. |
| Run Time | 15 minutes | Sufficient to allow for the elution of the main peak and any late-eluting impurities. |
Reagent and Standard Preparation
-
Acetonitrile: HPLC grade or higher.
-
Water: HPLC grade or ultrapure (e.g., Milli-Q).
-
Diluent: Mobile Phase (Acetonitrile:Water, 65:35).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Sample Preparation
-
Accurately weigh a known amount of the test sample.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the established calibration range (e.g., 50 µg/mL).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial to remove particulates.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Data Analysis and System Suitability
-
Calibration: Generate a linear regression curve of peak area versus concentration for the standard solutions. A correlation coefficient (r²) of >0.999 is required.
-
Quantification: Determine the concentration of the analyte in the sample solution using the calibration curve.
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area Normalization method).
-
System Suitability: Before sample analysis, inject a mid-range standard solution five times. The results must meet the criteria in Table 3 to ensure the system is performing correctly.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[5] |
| RSD of Retention Time | ≤ 1.0% | Confirms pump stability. |
Method 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that provides exceptional separation efficiency (GC) and definitive identification capabilities (MS). It is the preferred method for identifying volatile and thermally stable compounds, as well as for profiling unknown impurities.[6]
Principle of the Method
The sample is vaporized and separated based on its boiling point and interaction with a capillary column stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization, EI). The resulting fragmentation pattern (mass spectrum) is a unique "fingerprint" that can be compared to spectral libraries or interpreted to confirm the molecular structure.[7]
Experimental Protocol
Instrumentation and Conditions
Table 4: GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890/5977, Shimadzu QP2020, or equivalent | Standard instrumentation for this type of analysis. |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds, including nitroaromatics.[8] |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas. Constant flow mode provides more stable retention times with temperature programming. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading with concentrated samples and ensures sharp peaks. For trace analysis, splitless injection may be used. |
| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | The temperature program separates components by boiling point. This program is a good starting point; optimization may be required. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, fragment-rich spectra suitable for library matching.[7] |
| Mass Range | m/z 40-400 | This range will capture the molecular ion (M.W. 234) and key fragment ions. |
Sample Preparation
-
Prepare a ~100 µg/mL solution of the sample in a high-purity solvent such as Acetone or Ethyl Acetate.
-
Ensure the solvent is compatible with the analysis and does not co-elute with the analyte.
-
Filter through a 0.2 µm syringe filter if any particulate matter is visible.
GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis.
Data Interpretation
-
Retention Time: The retention time should be consistent and reproducible for the main analyte peak.
-
Mass Spectrum: The EI mass spectrum is used for confirmation. Key expected fragments for this compound would include:
-
Molecular Ion (M⁺): A peak at m/z 233/235/237 corresponding to the isotopic pattern of two chlorine atoms. The presence of the molecular ion is crucial for confirming the molecular weight.
-
Loss of Methyl Group (-CH₃): A significant peak at m/z 218/220/222 ([M-15]⁺). This is a common fragmentation for acetophenones.
-
Acylium Ion: A peak at m/z 43 corresponding to [CH₃CO]⁺.
-
Other fragments related to the loss of NO₂, Cl, or combinations thereof.
-
Method 3: Structural Elucidation by NMR Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Principle of the Method
The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. Atomic nuclei with non-zero spin (like ¹H and ¹³C) align with the field and can be excited by radiofrequency pulses. The frequency at which they resonate (chemical shift) and the way their signals are split (coupling) provides direct information about the molecular structure.[9]
Experimental Protocol
Instrumentation and Sample Preparation
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Sample: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Experiment: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
Table 5: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| ¹H | ~ 2.6 - 2.8 | Singlet (s) | 3H | -C(O)CH₃ . The methyl protons are adjacent to a carbonyl group, which is deshielding. No adjacent protons result in a singlet.[10] |
| ¹H | ~ 7.6 - 7.8 | Doublet (d) | 1H | Aromatic CH . One of the two aromatic protons. Deshielded by the aromatic ring and adjacent electron-withdrawing groups. Split by the other aromatic proton. |
| ¹H | ~ 7.9 - 8.1 | Doublet (d) | 1H | Aromatic CH . The other aromatic proton, likely deshielded to a different extent based on proximity to the nitro vs. chloro groups. Split by the first aromatic proton. |
| ¹³C | ~ 200 - 205 | - | - | C=O . Typical chemical shift for a ketone carbonyl carbon. |
| ¹³C | ~ 125 - 150 | - | - | Aromatic Carbons . Six distinct signals are expected due to the lack of symmetry. Shifts are heavily influenced by the Cl and NO₂ substituents. |
| ¹³C | ~ 30 - 35 | - | - | -C(O)CH₃ . Typical shift for a methyl carbon attached to a carbonyl group. |
Note: These are predictions based on standard chemical shift tables and substituent effects. Actual values must be determined experimentally.[11]
Summary and Method Selection
The choice of analytical method depends on the specific goal. The following table provides a guide for selecting the most appropriate technique.
Table 6: Comparison of Analytical Methods
| Method | Primary Application | Strengths | Limitations |
| RP-HPLC | Purity, Quantification | High precision, robust, widely available, suitable for routine QC. | Limited identification power, requires a reference standard for quantification. |
| GC-MS | Identification, Impurity Profiling | High sensitivity, excellent for structural confirmation of unknowns, vast spectral libraries available. | Analyte must be volatile and thermally stable, less precise for quantification than HPLC. |
| NMR | Structural Elucidation | Unambiguous structure determination, provides detailed connectivity information. | Lower sensitivity, more expensive instrumentation, not ideal for routine quantification. |
By employing these complementary techniques, researchers and scientists can achieve a comprehensive analytical characterization of this compound, ensuring its quality and suitability for downstream applications.
References
-
U.S. Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene. ATSDR. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Detailed information of Analytical Methods. [Link]
-
National Environment Protection Council. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
National Environment Protection Council. (2018). PFAS NEMP Analytical Method Summaries. [Link]
-
Hartungen, E., et al. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. Talanta. [Link]
-
Wang, Z., et al. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
-
U.S. Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. ATSDR. [Link]
-
Kovács, Z., et al. (2015). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component cough and cold preparations. Macedonian pharmaceutical bulletin. [Link]
-
Ray, R., et al. (2014). Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). ResearchGate. [Link]
-
Kumar, M. S., et al. (2016). GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF ETHANOLIC EXTRACTS OF BARLERIA. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. [Link]
-
Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley. [Link]
-
Kind, T., et al. (2009). Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization. PMC - NIH. [Link]
-
Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre. [Link]
-
Palma, P. N., et al. (2000). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry. [Link]
-
Sanders, C. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). St. Mary's University. [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Brancaleoni, E., et al. (n.d.). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. IRIS-AperTO. [Link]
-
Gornowicz, A., et al. (2013). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. pub.h-brs.de [pub.h-brs.de]
- 7. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Abstract
This application note provides a comprehensive, step-by-step protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2,6-dichloro-3-nitrophenyl)ethanone. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We detail the rationale behind critical methodological choices, from column and mobile phase selection to the establishment of a robust validation plan compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The final method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis and quality control applications.
Introduction and Analyte Properties
This compound is an aromatic ketone derivative whose purity and concentration are critical for its use as an intermediate in chemical synthesis. A reliable and validated analytical method is essential for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
The physicochemical properties of the analyte are foundational to method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 223785-76-0 | [2][3] |
| Molecular Formula | C₈H₅Cl₂NO₃ | [2] |
| Molecular Weight | 234.04 g/mol | [2] |
| Chemical Structure | ![]() | |
| Boiling Point | 254.5 ± 35.0 °C | [2] |
| Predicted Polarity | Non-polar / Hydrophobic | Inferred from structure |
Rationale for Methodological Approach: The presence of the dichlorinated phenyl ring renders the molecule significantly non-polar (hydrophobic). This dictates the use of Reversed-Phase Chromatography (RPC) , which is the most widely used HPLC mode for separating compounds based on their hydrophobicity.[4] In RPC, a non-polar stationary phase is paired with a polar mobile phase. Analytes are retained on the column through hydrophobic interactions, and elution is achieved by increasing the organic (less polar) content of the mobile phase.[5] The nitro and ketone functional groups act as strong chromophores, making UV-Vis detection a highly suitable and sensitive choice.
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) software for data acquisition and processing.
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Sonicator or vacuum degasser.
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (ACN), HPLC grade or higher.[6]
-
Methanol (MeOH), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
-
HPLC Method Development Protocol
The development process is a systematic workflow designed to achieve optimal separation and quantification.
Caption: Workflow for HPLC Method Development.
Column Selection
The stationary phase is the most critical component for achieving separation.
-
Expertise: For a non-polar analyte like this compound, a C18 (octadecylsilane) bonded phase is the recommended starting point.[7] C18 columns offer the highest level of hydrophobic retention among common reversed-phase columns, ensuring the analyte does not elute too early (near the void volume).[8]
Table 2: Recommended Column Specifications
| Parameter | Recommended Value | Rationale | Source |
| Stationary Phase | C18 (L1) | High hydrophobicity for retaining non-polar analytes. | [8][9] |
| Dimensions (ID x L) | 4.6 x 150 mm | Standard for method development, balancing resolution and run time. | [9] |
| Particle Size | 5 µm | Good efficiency with standard HPLC system backpressures. | [9] |
| Pore Size | 60 - 120 Å | Optimal for small molecules (MW < 2000 Da). | [9] |
Sample and Mobile Phase Preparation
-
Trustworthiness: Proper preparation is crucial for reproducibility and system health. Always use HPLC-grade solvents to minimize baseline noise and ghost peaks.[10]
Protocol:
-
Mobile Phase A (Aqueous): Pour HPLC-grade water into a suitable reservoir.
-
Mobile Phase B (Organic): Pour HPLC-grade acetonitrile (ACN) into a second reservoir.
-
Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.[6]
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ACN.
-
Working Standard (e.g., 50 µg/mL): Dilute the stock solution appropriately. A diluent of 50:50 ACN:Water is recommended to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.[8]
-
Filtration: Filter the final working standard solution through a 0.22 µm syringe filter into an autosampler vial.
Wavelength (λmax) Determination
Protocol:
-
Inject the working standard solution onto the column.
-
Using the DAD, acquire spectral data across the range of 200-400 nm.
-
Examine the UV spectrum of the analyte peak to identify the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for quantification.[7]
Initial Scouting Gradient
A scouting gradient is an efficient way to determine the approximate mobile phase composition required to elute the analyte with adequate retention. Protocol:
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Inject 10 µL of the working standard.
-
Run the gradient program outlined in Table 3.
Table 3: Scouting Gradient Program
| Time (min) | Flow Rate (mL/min) | % Water (A) | % ACN (B) |
| 0.0 | 1.0 | 90 | 10 |
| 20.0 | 1.0 | 10 | 90 |
| 25.0 | 1.0 | 10 | 90 |
| 25.1 | 1.0 | 90 | 10 |
| 30.0 | 1.0 | 90 | 10 |
Method Optimization
Analyze the chromatogram from the scouting run.
-
If retention time is too long: Increase the initial percentage of ACN.
-
If retention time is too short (near the void volume): Decrease the initial percentage of ACN.[8]
-
For Isocratic Method Conversion: Based on the retention time (tᵣ) from the scouting run, calculate the mobile phase composition at that moment. Use this composition as a starting point for an isocratic (constant composition) method. An isocratic method is often faster and more robust for simple samples.[7]
-
For Gradient Method Refinement: If the sample contains multiple impurities, refine the gradient slope around the elution time of the main peak to improve the resolution between adjacent peaks.
Final Optimized Isocratic Method (Example)
After optimization, a final method is established. The following is a typical example of a well-optimized method.
Table 4: Final Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined λmax (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Expected Result: A successful method will yield a sharp, symmetrical peak for this compound, well-resolved from any solvent front or impurity peaks, with a typical retention time of 4-8 minutes. The USP tailing factor should be ≤ 1.5.
Method Validation Protocol (per ICH Q2(R2))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] This protocol ensures the method is robust and trustworthy.
Caption: Workflow for ICH-Compliant Method Validation.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol: Make five replicate injections of a single working standard solution. Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[12] Protocol: Inject the diluent (blank), a placebo (if applicable), and the analyte standard. Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the analyte.
Linearity and Range
Purpose: To establish a linear relationship between analyte concentration and detector response over a specified range.[13] Protocol:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the target analytical concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area versus concentration. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Range: The specified interval (e.g., 25 µg/mL to 75 µg/mL) is validated.[14]
Accuracy (Recovery)
Purpose: To determine the closeness of the test results to the true value.[1] Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
Precision
Purpose: To assess the degree of scatter between a series of measurements. Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Acceptance Criteria: %RSD for the set of measurements should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Purpose: To determine the lowest concentration of analyte that can be reliably quantified and detected. Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.
-
Based on the Calibration Curve: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., y-intercept of the regression line) and S is the slope of the calibration curve. Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[13] Protocol: Make small changes to the method and observe the effect on system suitability. Table 5: Robustness Parameters
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min) |
| Column Temperature | ± 5 °C (e.g., 25 °C and 35 °C) |
| Mobile Phase Composition | ± 2% absolute organic (e.g., 63% and 67% ACN) |
| Acceptance Criteria: System suitability parameters must still be met under all varied conditions. |
Troubleshooting
Table 6: Common HPLC Problems and Solutions
| Problem | Potential Cause | Recommended Solution | Source |
| Peak Tailing / Asymmetry | Secondary interactions with silica silanols; Column contamination. | Ensure mobile phase pH is appropriate (if applicable); Use a guard column; Flush the column with a strong solvent. | [8] |
| Low Retention (Peak near void) | Mobile phase is too strong (too much organic solvent). | Decrease the percentage of acetonitrile in the mobile phase. | [8] |
| Poor Resolution | Suboptimal mobile phase composition; Gradient not optimized. | Adjust the Water:ACN ratio; Switch organic solvent (e.g., to Methanol); Implement or refine a gradient elution. | [8] |
| High Backpressure | Column or frit blockage; Particulate matter in mobile phase. | Filter all samples and mobile phases; Reverse flush the column (check manufacturer's guide). | [6] |
Conclusion
This application note outlines a systematic and scientifically-grounded approach to developing and validating a robust RP-HPLC method for the analysis of this compound. By following the detailed protocols for method development, optimization, and validation against ICH guidelines, laboratories can implement a reliable analytical procedure suitable for quality control, stability testing, and research applications. The final method is specific, accurate, precise, and robust, ensuring trustworthy analytical results.
References
- LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC.
- Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- LookChem. (2024). This compound.
- Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- BenchChem. (2025). Technical Support Center: HPLC Purification of Non-Polar Compounds.
- Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Biology Posters. Paper 191.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
PubChem. (n.d.). Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. Retrieved from [Link]
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
- Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- de Souza, C. M., & de Andrade, J. B. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(1), 133-140.
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. 223785-76-0|this compound|BLD Pharm [bldpharm.com]
- 4. labtech.tn [labtech.tn]
- 5. HPLC Column Selection Guide [scioninstruments.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. database.ich.org [database.ich.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the GC-MS Analysis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Abstract
This document provides a comprehensive guide for the qualitative and quantitative analysis of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a halogenated nitroaromatic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and professionals in drug development and chemical analysis. It details the underlying principles, a step-by-step analytical protocol, data interpretation, and method validation considerations. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Significance of Analyzing this compound
This compound is a substituted acetophenone derivative. Its structure, featuring a nitro group and chlorine atoms on the phenyl ring, makes it a compound of interest in synthetic organic chemistry. Halogenated nitroaromatic compounds are important precursors and intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and dyes.[1] The purity and accurate quantification of such intermediates are critical for ensuring the quality, safety, and efficacy of the final products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile organic compounds like this compound.[2] It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[3] This combination allows for the confident identification and quantification of the target analyte, even in complex matrices.
Foundational Principles of the GC-MS Workflow
The GC-MS analysis involves a sequential process where the sample is first introduced into the gas chromatograph to separate its components. The separated components then enter the mass spectrometer for detection and identification.[4]
-
Gas Chromatography (GC): In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase.[3] The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.[5]
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which bombards the molecules with high-energy electrons. This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a reproducible manner.[6] These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector then records the abundance of each fragment, generating a mass spectrum that serves as a unique "chemical fingerprint" for the compound.[2]
Detailed Experimental Protocol
This protocol outlines the steps for the GC-MS analysis of this compound.
Materials and Reagents
-
Analyte Standard: this compound (CAS 223785-76-0), analytical standard grade.[7]
-
Solvent: High-purity, GC-MS grade solvent such as Dichloromethane or Ethyl Acetate. The choice of solvent is critical to ensure it does not co-elute with the analyte or interfere with the analysis.[8]
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps. Glass is preferred to prevent potential leaching from plastic containers.[9]
Standard and Sample Preparation
The goal of sample preparation is to create a clean, homogeneous solution at a concentration suitable for GC-MS analysis, typically in the range of 0.1 to 10 µg/mL.[9][10]
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve it in a 100 mL volumetric flask with the chosen solvent.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):
-
Perform serial dilutions of the stock solution to prepare a series of working standards for calibration.
-
-
Sample Preparation:
-
If the sample is a solid, dissolve a known amount in a suitable solvent to achieve a concentration within the calibration range.[9]
-
If the sample is in a complex matrix, an extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[11][12]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the GC system.[9]
-
Transfer the prepared standard or sample into a GC vial.
-
GC-MS Instrumentation and Operating Conditions
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Injector | Split/Splitless | Splitless mode is recommended for trace analysis to maximize sensitivity. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for capillary columns that balances analysis time and resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) | A non-polar column is a good starting point for a wide range of organic compounds. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to provide good separation of the analyte from any impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency and minimizes contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates extensive and reproducible fragmentation. |
| Mass Range | m/z 40-400 | A wide enough range to capture the molecular ion and all significant fragment ions. |
| Scan Mode | Full Scan | Allows for the collection of the complete mass spectrum for qualitative identification. |
Data Acquisition and Analysis
-
Sequence Setup: Create a sequence in the instrument software including solvent blanks, calibration standards, and samples.
-
Data Acquisition: Run the sequence.
-
Qualitative Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak and compare it to a reference spectrum (if available) or predict the fragmentation pattern. The molecular formula is C8H5Cl2NO3, with a molecular weight of approximately 234.04 g/mol .[7]
-
-
Quantitative Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Expected Results and Data Interpretation
Chromatogram
The total ion chromatogram (TIC) will show a peak at a specific retention time corresponding to this compound. The retention time is a characteristic of the compound under the given chromatographic conditions.
Mass Spectrum
The mass spectrum is the key to confirming the identity of the analyte. For this compound, the expected fragmentation pattern in EI-MS would include:
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (around m/z 233, 235, 237 due to chlorine isotopes).
-
Key Fragments: Loss of a methyl group (-CH3) to give a fragment at m/z 218, 220, 222. Loss of the acetyl group (-COCH3) to give a fragment at m/z 191, 193, 195. Further fragmentation of the aromatic ring is also expected.
Method Validation
For use in regulated environments, the analytical method must be validated to ensure it is fit for its intended purpose.[13] Key validation parameters, as outlined in the ICH Q2(R2) guidelines, include:[14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[16]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Visualizing the Workflow
GC-MS Analytical Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a robust and reliable method for the GC-MS analysis of this compound. By following the detailed protocol and understanding the underlying principles, researchers and scientists can confidently identify and quantify this compound with high accuracy and precision. The provided method serves as an excellent starting point that can be further optimized and validated for specific applications in pharmaceutical and chemical industries.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
CUSTODIAN. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]
-
IntechOpen. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
-
Chemistry Notes. (2022, October 3). Gas Chromatography Mass Spectrometry: Principle, Instrumentation, Advantages, and 10 Reliable Applications. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
University College London. (n.d.). An Introduction to Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Unknown. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]
-
LCGC. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Nitro compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved from [Link]
- Google Patents. (n.d.). EP 1 020 426 B9.
-
ChemSrc. (2024, July 15). This compound. Retrieved from [Link]
-
National Institutes of Health. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]
Sources
- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. agilent.com [agilent.com]
- 4. etamu.edu [etamu.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. chemscene.com [chemscene.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. æ£å¨æå¼,请ç¨çä¸ä¸... [fs8wov.histats.cyou]
- 10. uoguelph.ca [uoguelph.ca]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. scispace.com [scispace.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. youtube.com [youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-(2,6-dichloro-3-nitrophenyl)ethanone Synthesis
Welcome to the technical support guide for the synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone. As Senior Application Scientists, we understand the nuances and challenges of working with highly deactivated aromatic systems. This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis, grounded in mechanistic principles and practical experience.
The target molecule is typically synthesized via a Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene. The primary obstacle in this reaction is the severe electronic deactivation of the aromatic ring. The potent electron-withdrawing effects of the nitro group and the two chlorine atoms make the substrate a very weak nucleophile, rendering it highly resistant to classical Friedel-Crafts conditions.[1] This necessitates forcing conditions and a careful selection of reagents to achieve a reasonable yield.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and recommended solutions.
Q1: My reaction resulted in a very low or zero yield of the desired product. What went wrong?
This is the most common issue, typically stemming from the highly deactivated nature of the starting material. Several factors could be at play.
A: Potential Cause 1: Insufficient Lewis Acid Catalyst Activity
-
The "Why": The Friedel-Crafts acylation proceeds through an acylium ion electrophile, generated by the reaction of an acylating agent (like acetyl chloride) with a Lewis acid (like aluminum chloride, AlCl₃).[2][3] In this specific synthesis, the nitro group on the substrate can form a complex with the AlCl₃, effectively sequestering the catalyst and preventing it from activating the acetyl chloride.[1] Therefore, a stoichiometric excess of the Lewis acid is mandatory.
-
Solution:
-
Increase Catalyst Stoichiometry: Use at least 2.5 to 3.0 molar equivalents of high-purity, anhydrous AlCl₃ relative to the 1,3-dichloro-2-nitrobenzene substrate. This ensures enough free catalyst is available to generate the acylium ion.
-
Ensure Anhydrous Conditions: AlCl₃ reacts violently with water. Any moisture in the reagents or glassware will quench the catalyst, halting the reaction. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
A: Potential Cause 2: Inadequate Reaction Conditions
-
The "Why": The high activation energy barrier for the acylation of this electron-poor ring requires significant thermal energy.[1] Room temperature conditions are often insufficient to drive the reaction forward.
-
Solution:
-
Temperature Control: After the initial formation of the acylium ion at a lower temperature (e.g., 0 °C) to control exothermicity, the reaction mixture must be heated. A reflux in a suitable solvent like 1,2-dichloroethane or even using excess acyl chloride as the solvent is often necessary.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS. These reactions can be slow, sometimes requiring extended heating (e.g., 12-24 hours) to reach completion.
-
A: Potential Cause 3: Incorrect Order of Reagent Addition
-
The "Why": The order of addition is critical to ensure the acylium ion is formed efficiently before the substrate is introduced.
-
Solution: The standard and most reliable procedure is to first suspend the Lewis acid (AlCl₃) in an anhydrous solvent. Then, slowly add the acylating agent (acetyl chloride) at a low temperature (0 °C) to form the electrophile. Finally, add the 1,3-dichloro-2-nitrobenzene substrate to this pre-formed mixture.[1]
Q2: My NMR analysis shows multiple isomers or unexpected byproducts. How can I improve selectivity?
While the electronic deactivation is the primary challenge, regioselectivity can also be a concern under harsh conditions.
A: Potential Cause: Competing Directing Effects & Steric Hindrance
-
The "Why": The substituents on the ring direct the incoming electrophile. The nitro group is a strong meta-director, while the chlorine atoms are ortho, para-directors. The acylation is expected to occur at the C4 position, which is ortho to one chlorine and para to the other, and meta to the nitro group. However, this position is sterically hindered. Forcing conditions can sometimes overcome steric barriers or lead to minor products from acylation at less favorable positions.
-
Solution:
-
Strict Temperature Management: Avoid excessive temperatures beyond what is necessary for the reaction to proceed. Overheating can provide enough energy to overcome activation barriers for the formation of less stable, minor isomers.
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are needed, milder alternatives that may offer better selectivity, such as zeolites or heteropolyacids, have been explored for other Friedel-Crafts acylations, though they may require significant optimization for this challenging substrate.[4]
-
Purification: If minor isomers are unavoidable, a careful purification strategy is essential.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this Friedel-Crafts acylation?
A: The reaction proceeds in three main stages:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts a chloride ion from acetyl chloride to form a highly electrophilic acylium ion, which is resonance-stabilized.
-
Electrophilic Aromatic Substitution: The electron-poor aromatic ring of 1,3-dichloro-2-nitrobenzene acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is the rate-determining step and has a high activation energy due to the substrate's deactivation.
-
Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The final product forms a complex with AlCl₃ and must be liberated by an aqueous workup.
Mechanism Diagram
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: How can I purify the final product effectively?
A: The crude product isolated after aqueous workup is often a solid contaminated with unreacted starting material, isomers, and polymeric residues. Recrystallization or column chromatography are the most effective purification methods.[5][6]
| Method | Recommended Solvent System | Notes |
| Recrystallization | Ethanol, Isopropanol, or Ethanol/Water mixture | A good first-pass purification method if the crude product is relatively clean. The choice of solvent will depend on the specific impurity profile. |
| Column Chromatography | Silica Gel | A gradient of Ethyl Acetate in Hexane (e.g., starting from 5:95 and increasing to 20:80) is typically effective for separating the product from less polar starting materials and more polar impurities. |
Q3: Is there a generalized experimental protocol you can provide?
A: The following protocol is a robust starting point, adapted from standard procedures for acylating deactivated systems.[1]
Experimental Protocol: Synthesis of this compound
-
Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and suspend it in anhydrous 1,2-dichloroethane. Cool the suspension to 0 °C in an ice bath.
-
Electrophile Formation: Slowly add acetyl chloride (1.2 eq.) to the cooled suspension via the addition funnel over 20-30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the acylium ion complex.
-
Substrate Addition: Dissolve 1,3-dichloro-2-nitrobenzene (1.0 eq.) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat it to reflux (approx. 83 °C).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench it by slowly pouring it over crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography as detailed in the table above.
References
- Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene.
- Organic Syntheses Procedure: Isolation and Purific
- The Friedel-Crafts acylation of aromatic halogen derivatives. Journal of the Chemical Society C, RSC Publishing.
- Friedel-Crafts Acyl
- Friedel Crafts Alkylation and Acylation. Organic Chemistry video by Chad's Prep.
- Organic Syntheses Procedure: Purification by Recrystallization and Filtr
- Cleaner Routes for Friedel-Crafts Acylation.
Sources
Technical Support Center: Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a key intermediate in the pharmaceutical and agrochemical industries, is primarily achieved through the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene. While the reaction appears straightforward, the electron-deficient nature of the starting material presents significant hurdles, often leading to the formation of undesired side products. This guide provides a comprehensive overview of these challenges and practical solutions to mitigate them.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
1. Why is my reaction yield consistently low?
Low yields are a common issue, primarily due to the highly deactivated nature of the 1,3-dichloro-2-nitrobenzene starting material. The two chlorine atoms and the nitro group are potent electron-withdrawing groups, which render the benzene ring significantly less nucleophilic and thus, less reactive towards electrophilic aromatic substitution.
-
Trou[1]bleshooting:
-
Catalyst Choice: Ensure you are using a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in stoichiometric amounts or even in excess. The catalyst is crucial for generating the highly reactive acylium ion from the acetylating agent.
-
Reaction Conditions: This reaction often requires forcing conditions. Consider increasing the reaction temperature and prolonging the reaction time. However, be mindful that harsher conditions can also promote side reactions.
-
Purity of Reagents: The presence of moisture can deactivate the Lewis acid catalyst. Ensure all reagents and solvents are anhydrous.
-
2. What are the most common side products I should expect?
The primary side products in this synthesis arise from competing reactions and the inherent reactivity of the starting materials and intermediates.
-
Isomeric Acetophenones: Although the directing effects of the substituents favor acylation at the 4-position, small amounts of other isomers, such as 1-(2,4-dichloro-3-nitrophenyl)ethanone or 1-(2,6-dichloro-4-nitrophenyl)ethanone, may be formed. The steric hindrance from the two chlorine atoms flanking the nitro group also plays a role in directing the incoming acyl group.
-
Polysubstitution Products: While the acetyl group is deactivating, under forcing conditions, a second acylation can occur, leading to diacetylated products.
-
Produ[2]cts from Ring Deactivation/Complexation: The nitro group can coordinate with the Lewis acid catalyst, further deactivating the ring and hindering the desired acylation.
-
Side [1]reactions involving the acetylating agent: Self-condensation or decomposition of the acetylating agent (e.g., acetyl chloride or acetic anhydride) can occur, especially at elevated temperatures.
3. How can I minimize the formation of isomeric side products?
Controlling the regioselectivity of the Friedel-Crafts acylation is key to a successful synthesis.
-
Temperature Control: Maintaining a precise and consistent reaction temperature is critical. Lower temperatures generally favor the thermodynamically more stable product, which in this case is the desired this compound.
-
Slow Addition of Reagents: Adding the acetylating agent slowly and in a controlled manner can help to maintain a low concentration of the reactive electrophile, thereby minimizing undesired side reactions.
4. I am observing a dark-colored reaction mixture. Is this normal?
The formation of a dark-colored mixture is not uncommon in Friedel-Crafts reactions, especially when using aluminum chloride. This can be attributed to the formation of charge-transfer complexes between the aromatic substrate, the acylium ion, and the Lewis acid. While often unavoidable, an excessively dark or tarry mixture may indicate decomposition and the formation of polymeric byproducts.
-
Troubleshooting:
-
Monitor for Tar Formation: If significant tar formation is observed, it may be necessary to quench the reaction earlier or adjust the reaction temperature.
-
Purification: The final product will likely require thorough purification to remove these colored impurities. Column chromatography is often effective.
-
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize the yield and purity of the target compound.
Materials:
-
1,3-Dichloro-2-nitrobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Subst[3]rate Addition: Dissolve 1,3-dichloro-2-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Visualization of Reaction Pathways
The following diagram illustrates the main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: Reaction scheme for the Friedel-Crafts acylation.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Substrate:AlCl₃:AcCl) | 1 : 1.2 : 1.1 | Ensures complete activation of the acetylating agent. |
| Reaction Temperature | 0 °C to Reflux (~40 °C) | Balances reaction rate with minimizing side product formation. |
| Reaction Time | 2-6 hours (monitor by TLC/GC-MS) | Reaction completion time can vary. |
| Typical Yield (after purification) | 40-60% | Reflects the challenging nature of the reaction. |
Conclusion
The synthesis of this compound is a challenging yet achievable transformation. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize their experimental conditions to maximize yield and purity. Careful control of reaction parameters, use of high-purity reagents, and diligent monitoring are paramount to success. This guide serves as a valuable resource for troubleshooting and refining the synthetic process.
References
-
Organic Syntheses Procedure: 2,6-dichloronitrobenzene. Available at: [Link]
-
Chemistry LibreTexts: Friedel-Crafts Acylation. Available at: [Link]
-
YouTube: Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]
-
Reddit: Benzene Nitration and Friedel-Crafts Acylation. Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this highly deactivated aryl ketone. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.
Initial Diagnosis: Where to Start When Your Reaction Fails
Before diving into specific issues, it's crucial to perform a general assessment of your failed reaction. The synthesis of this compound is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution.[1][2] The primary challenge arises from the starting material, 1,3-dichloro-2-nitrobenzene, which is severely deactivated towards electrophilic attack due to the electron-withdrawing effects of two chlorine atoms and a powerful nitro group.[3][4]
Here is a logical workflow to diagnose the root cause of a failed synthesis.
Caption: A troubleshooting workflow for failed synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene not working?
A1: The most common reason for failure is the extreme deactivation of the aromatic ring. The combined electron-withdrawing power of two chloro substituents and one nitro group makes the ring a very poor nucleophile.[3][4] Standard Friedel-Crafts conditions are often insufficient to promote the reaction.[3]
-
Causality: The nitro group, in particular, strongly withdraws electron density through both inductive and resonance effects, making the benzene ring highly electron-deficient. This low nucleophilicity makes the initial attack on the acylium ion electrophile energetically unfavorable.[3][4] Additionally, the lone pair electrons on the nitro group can complex with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and sequestering the catalyst.[3]
Q2: I see unreacted starting material, even after prolonged reaction times. What should I do?
A2: This is a clear indication of insufficient reactivity. You need to employ more "forcing" conditions to drive the reaction forward.
-
Increase Catalyst Stoichiometry: For highly deactivated substrates, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required. This is because both the acyl chloride and the resulting ketone product will form complexes with the catalyst, effectively consuming it.[5]
-
Use a Stronger Lewis Acid: While AlCl₃ is standard, other Lewis acids or combinations could be more effective. However, be cautious as this can also promote side reactions.
-
Elevate the Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for decomposition or charring. Refluxing in a suitable solvent like dichloromethane or dichloroethane is a common strategy.[3]
Q3: My reaction mixture is a complex mess of spots on TLC. What are the likely side products?
A3: While Friedel-Crafts acylation is generally less prone to rearrangement and poly-acylation than its alkylation counterpart, side reactions can still occur, especially under harsh conditions.[5][6][7]
-
Positional Isomers: Although the directing effects of the substituents are strong, minor amounts of other acylation isomers might form.
-
Decomposition: The combination of a strong Lewis acid and high temperatures can lead to the decomposition of the starting material or product, resulting in charring.
-
Reagent-Based Impurities: Impurities in your acylating agent (e.g., acetyl chloride) or solvent can lead to undesired products.
Q4: Can I use acetic anhydride instead of acetyl chloride?
A4: Yes, acetic anhydride can be used as the acylating agent. It is often considered a milder and safer alternative to acetyl chloride. However, it may require slightly different reaction conditions, and a stoichiometric amount of Lewis acid is still necessary.[1][5]
In-Depth Troubleshooting Guides
Scenario 1: No Product Formation, Only Starting Material Recovered
This is the most common failure mode, directly pointing to a lack of reactivity.
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Lewis Acid Activity | The AlCl₃ may be old or have been exposed to moisture, reducing its activity. The deactivated substrate requires a highly active catalyst. | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). |
| Reaction Conditions Too Mild | The energy barrier for the electrophilic attack is too high at room temperature. | After initial mixing at 0 °C, allow the reaction to warm to room temperature and then heat to reflux (e.g., in dichloromethane, ~40 °C). Monitor progress by TLC.[3] |
| Poor Solvent Choice | Some solvents can complex with the Lewis acid, reducing its effectiveness. | Anhydrous dichloromethane is a common and effective solvent. Nitrobenzene can also be used as a solvent and may enhance reactivity in some cases, but complicates workup.[8] |
Scenario 2: Low Yield with Significant Byproduct Formation
This suggests that while the reaction is proceeding, it is either incomplete or competing side reactions are dominant.
| Probable Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | An incorrect ratio of Lewis acid to acylating agent can lead to incomplete formation of the acylium ion or promote side reactions. | Carefully control the stoichiometry. A molar ratio of at least 2.2 equivalents of AlCl₃ relative to the starting material is a good starting point when using acetyl chloride. |
| Sub-optimal Order of Addition | Adding the deactivated aromatic compound to a pre-formed acylium ion complex is generally more effective. | First, form the complex between AlCl₃ and acetyl chloride at low temperature (0 °C). Then, add a solution of the 1,3-dichloro-2-nitrobenzene dropwise. This ensures the electrophile is readily available.[3] |
| Difficult Workup and Purification | The product can be difficult to isolate from the reaction mixture, and losses can occur during purification. | Quench the reaction carefully by pouring it onto a mixture of crushed ice and concentrated HCl. This will break up the aluminum complexes. Extract the product with a suitable organic solvent. Purification may require column chromatography. |
Validated Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Reagents & Equipment:
-
1,3-dichloro-2-nitrobenzene
-
Aluminum chloride (anhydrous)
-
Acetyl chloride
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Oven-dried, three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet.
Step-by-Step Methodology:
-
Setup: Assemble the dry glassware under a nitrogen atmosphere.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane followed by the portion-wise addition of anhydrous aluminum chloride (2.2 eq.) while stirring. The suspension will warm up.
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq.) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes.[3]
-
Substrate Addition: Dissolve 1,3-dichloro-2-nitrobenzene (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (~40 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Analytical & Characterization Support
Proper characterization is essential to confirm the identity and purity of your product.
| Property | Expected Value |
| Molecular Formula | C₈H₅Cl₂NO₃ |
| Molecular Weight | 234.04 g/mol [9] |
| Appearance | Expected to be a solid at room temperature. |
| ¹H NMR | Expect two aromatic protons (doublets) and a singlet for the methyl group. |
| ¹³C NMR | Expect signals for the carbonyl carbon, methyl carbon, and six aromatic carbons. |
| Mass Spec (EI) | Expect a molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Note: Specific spectral data for this exact compound is not widely published. Data for similar compounds like 1-(2,4-dichloro-5-nitrophenyl)ethanone and 1-(3-nitrophenyl)ethanone can serve as a reference.[10][11]
References
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
ORGANIC REACTION MECHANISM. Course Hero. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation - An Overview. ScienceDirect Topics. [Link]
-
Friedel-Crafts reactions with Deactivating groups. Reddit. [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
Friedel Crafts Alkylation and Acylation. YouTube. [Link]
-
Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. PubChem. [Link]
-
Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. chemscene.com [chemscene.com]
- 10. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- | C8H5Cl2NO3 | CID 21394763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-(2,6-dichloro-3-nitrophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and optimization of 1-(2,6-dichloro-3-nitrophenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this highly functionalized intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene. The primary challenge in this synthesis stems from the severe deactivation of the aromatic ring. The presence of two electron-withdrawing chloro groups and a powerful nitro group makes the benzene ring electron-deficient and thus, less susceptible to electrophilic aromatic substitution. Overcoming this activation barrier without promoting side reactions is the central goal of any optimization strategy.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
This is the most frequently reported problem, directly linked to the deactivated nature of the starting material.
Q1: My reaction shows no conversion, or the yield is below 20%. What are the primary causes?
A1: Extremely low yields are typically traced back to three critical factors: insufficient electrophilicity of the acylating agent, deactivation of the catalyst, or reaction conditions that do not provide enough energy to overcome the activation barrier.
-
Catalyst Deactivation: The most common cause is the deactivation of the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) by atmospheric moisture.[1] Lewis acids are highly hygroscopic and will react preferentially with water instead of the acylating agent, rendering them ineffective.[1] It is imperative to use anhydrous conditions, including dry solvents and glassware, and to handle the Lewis acid under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Reaction Energy: The deactivated ring requires forcing conditions. If you are running the reaction at room temperature or slightly above, there may not be enough thermal energy to drive the reaction forward.
-
Substrate Purity: Ensure your starting material, 1,3-dichloro-2-nitrobenzene, is pure and free from any nucleophilic contaminants that could quench the catalyst.
Q2: I'm using anhydrous AlCl₃, but the yield is still poor. What's my next step?
A2: Your next step is to systematically evaluate the reaction parameters: catalyst loading, temperature, and choice of acylating agent.
-
Increase Catalyst Stoichiometry: For highly deactivated substrates, a stoichiometric amount of AlCl₃ is often insufficient because the product ketone also forms a complex with the catalyst, effectively removing it from the reaction.[2] An excess of the Lewis acid (e.g., 1.5 to 2.5 equivalents) is often required to drive the reaction to completion.
-
Elevate the Reaction Temperature: Carefully increasing the reaction temperature can significantly improve yields.[3] However, this must be balanced against the risk of side reactions or decomposition. A stepwise increase in temperature (e.g., from 50°C to 80°C, then to 100°C) while monitoring the reaction by Thin Layer Chromatography (TLC) is a prudent approach.
-
Consider a More Reactive Acylating Agent: Acetyl chloride is generally more reactive than acetic anhydride in Friedel-Crafts acylations and may lead to better results in this case.[4]
Below is a workflow to diagnose and resolve low-yield issues.
Issue 2: Complex Product Mixture & Purification Difficulties
While the substitution pattern of the starting material strongly directs acylation to a single position, side reactions can still occur, complicating purification.
Q3: My crude NMR shows multiple aromatic products. What are they, and how can I prevent them?
A3: The most likely side product is an isomer resulting from acylation at a different position, although this is less common for this specific substrate. Other possibilities include products from reaction with solvent or impurities.
-
Regioisomers: The directing effects of the substituents on 1,3-dichloro-2-nitrobenzene overwhelmingly favor acylation at the C-4 position. However, trace amounts of other isomers could form under harsh conditions. To confirm the structure of your desired product, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are invaluable.
-
Solvent Choice: The choice of solvent can influence reaction outcomes.[5] While inert solvents like dichloromethane (DCM) or dichloroethane (DCE) are common, highly coordinating solvents should be avoided as they can complex with the Lewis acid. Using the aromatic substrate itself as the solvent is not feasible here as it is a solid. Carbon disulfide (CS₂) is a classic, inert solvent for these reactions.[4]
Q4: The reaction workup is difficult, forming an emulsion or a sticky solid. How can I improve it?
A4: This is a common issue when quenching Friedel-Crafts reactions. The aluminum salts formed can be problematic.
-
Quenching Procedure: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[5] This protonates the aluminum-ketone complex and hydrolyzes the remaining AlCl₃ to soluble aluminum salts (AlCl₃·xH₂O). Vigorous stirring is essential to prevent the product from oiling out or forming large, unmanageable clumps.[6]
-
Extraction: After quenching, the product should be extracted with an appropriate organic solvent like ethyl acetate or DCM. If emulsions form, adding a saturated brine solution can help break them.
-
Purification: The crude product, once isolated, is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often the most effective purification method. If isomers or other impurities are present, column chromatography on silica gel may be necessary.
Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a robust starting point for the synthesis. All operations should be performed in a well-ventilated fume hood.
Materials:
-
1,3-dichloro-2-nitrobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, add 1,3-dichloro-2-nitrobenzene (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.0 eq) to the stirred suspension. Caution: This may be exothermic.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40°C for DCM) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and with vigorous stirring, pour the reaction mixture into the ice/HCl slurry.[5][6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary: Influence of Reaction Parameters
While specific data for this compound is sparse in readily available literature, the principles of Friedel-Crafts acylation are well-documented. The following table summarizes the general effects of key parameters on the reaction outcome, based on analogous transformations of substituted aromatics.
| Parameter | Condition | Expected Outcome on Yield | Rationale & Causality |
| Catalyst | AlCl₃ vs. Weaker Lewis Acids (e.g., FeCl₃, ZnCl₂) | AlCl₃ generally superior | A stronger Lewis acid is required to generate a sufficient concentration of the highly electrophilic acylium ion needed to react with a deactivated ring.[7] |
| Temperature | Low (0-25°C) vs. High (50-100°C) | Higher temperature increases yield | Provides the necessary activation energy to overcome the electron-withdrawing effects of the chloro and nitro groups.[3] |
| Solvent | Inert (DCM, CS₂) vs. Coordinating (Nitrobenzene) | Inert solvents are preferred | Coordinating solvents can form stable complexes with the Lewis acid catalyst, reducing its activity.[1] |
| Stoichiometry | 1.1 eq AlCl₃ vs. >1.5 eq AlCl₃ | >1.5 eq AlCl₃ increases yield | Both the acylating agent and the product ketone complex with the catalyst. An excess ensures enough free catalyst is available to drive the reaction.[2] |
References
-
Adams, R., & Noller, C. R. (1925). Acetophenone, p-bromo-. Organic Syntheses, 4, 11. doi:10.15227/orgsyn.004.0011. Available at: [Link]
-
Le, Z., et al. (2019). Optimization of Reaction Conditions. ResearchGate. Retrieved from [Link]
-
Corson, B. B., & Hazen, R. K. (1931). Acetophenone, m-nitro-. Organic Syntheses, 11, 78. doi:10.15227/orgsyn.011.0078. Available at: [Link]
-
Geissman, T. A., & Moe, O. (1947). o-NITROACETOPHENONE. Organic Syntheses, 27, 65. doi:10.15227/orgsyn.027.0065. Available at: [Link]
-
IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Masaryk University. Retrieved from [Link]
-
Halasz, I., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1427-1435. doi:10.3762/bjoc.15.141. Available at: [Link]
-
Aribert, P., et al. (2010). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(2,6-dichloro-3-nitrophenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate in their synthetic workflows. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common purification challenges and ensure the highest purity for your downstream applications.
Section 1: Safety First - Handling and Disposal
Your safety is paramount. Before beginning any experimental work, it is crucial to understand and mitigate the risks associated with this compound and the solvents used in its purification.
Q1: What are the primary hazards of this compound?
A: According to safety data sheets, this compound is classified as a hazardous substance. The primary risks include:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A: A comprehensive safety approach is non-negotiable. Always use the following:
-
Eye Protection: Wear tightly sealed chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). The exact breakthrough time should be confirmed with the glove manufacturer.[3]
-
Body Protection: A lab coat or chemically resistant apron is required to prevent skin contact.[4]
-
Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to avoid dust inhalation.[2] If a fume hood is unavailable, a suitable respiratory protective device with a particle filter is necessary.[4]
Q3: How should I handle spills and dispose of waste containing this compound?
A: In case of a spill, evacuate the area and ensure adequate ventilation.[5] Avoid creating dust.[1] Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[1][3] Do not let the product enter drains.[5] All waste, both solid and liquid, must be disposed of as hazardous chemical waste according to your institution's and local regulations.[5]
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, particularly after a typical Friedel-Crafts acylation synthesis.
Issue 1: My crude product is a dark, oily, or gummy residue instead of a solid.
-
Symptom: After the initial workup and solvent evaporation, the product does not solidify and remains a viscous oil or tar.
-
Potential Cause(s):
-
Residual Solvent: High-boiling point solvents used in the reaction (e.g., toluene, DMF) may not have been completely removed.
-
Inorganic Impurities: Hydrolyzed Lewis acid catalyst (e.g., aluminum hydroxide from AlCl₃) can form colloidal suspensions that trap organic material.
-
Polymeric Byproducts: Side reactions, especially under harsh conditions, can lead to the formation of tar-like substances.[6]
-
-
Recommended Solution(s):
-
Trituration: This is the most effective first step. Add a non-polar solvent in which the desired product is expected to be insoluble, such as cold hexanes or a hexanes/ethyl acetate mixture. Vigorously stir or sonicate the mixture. The impurities may dissolve, allowing the desired product to precipitate as a solid. This technique was found to be effective for purifying similar compounds by removing contaminants like triphenylphosphine ligand and palladium complexes.[7]
-
Acidic Wash: Before evaporating the solvent, ensure the organic layer from your extraction was thoroughly washed with dilute acid (e.g., 1M HCl) to remove all catalyst residues, followed by water and brine washes.[7]
-
High-Vacuum Evaporation: Use a high-vacuum pump connected to your rotary evaporator (with a cold trap) to ensure complete removal of residual solvents.
-
Issue 2: My final product has a low melting point and a broad melting range.
-
Symptom: The melting point of the purified solid is significantly lower than expected and melts over a range of several degrees, indicating the presence of impurities.
-
Potential Cause(s):
-
Isomeric Impurities: The Friedel-Crafts acylation may have produced small amounts of other isomers. The directing effects of the substituents on the starting material (1,3-dichloro-2-nitrobenzene) strongly favor the desired product, but minor isomers are still possible.
-
Unreacted Starting Material: Incomplete reaction can leave residual 1,3-dichloro-2-nitrobenzene in the final product.
-
Solvent Inclusion: Solvent molecules can become trapped in the crystal lattice during rapid crystallization.
-
-
Recommended Solution(s):
-
Recrystallization: This is the gold-standard technique for purifying crystalline solids. A carefully chosen solvent will dissolve the product when hot but allow it to crystallize out upon cooling, leaving impurities behind in the mother liquor. See Protocol 3.1 for a detailed procedure.
-
Flash Column Chromatography: If recrystallization fails to remove the impurities (especially isomers with similar solubility), flash chromatography is the next logical step. It separates compounds based on their polarity. See Protocol 3.2 for a detailed guide.
-
Issue 3: TLC analysis of my product shows multiple spots.
-
Symptom: A TLC plate of the product, developed in a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate), shows more than one spot.
-
Potential Cause(s):
-
Incomplete Reaction: A spot corresponding to the starting material (typically less polar) may be visible.
-
Side Products: Spots corresponding to isomers or byproducts from the synthesis will be present.
-
Degradation: The compound may be degrading on the silica gel plate, although this is less common for stable ketones.
-
-
Recommended Solution(s):
-
Flash Column Chromatography: This is the most direct way to resolve this issue. The TLC solvent system can be used as a starting point for developing the column's mobile phase. The goal is to achieve good separation (ΔRf > 0.2) between the product spot and the impurity spots.[8]
-
Preparative TLC: For very small quantities, preparative TLC can be used to scrape off the band corresponding to the pure product and extract it from the silica.
-
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for the most effective purification techniques.
Protocol 3.1: Recrystallization from an Ethanol/Water System
This protocol is designed to remove most common impurities from the crude solid.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a stock of absolute ethanol and deionized water.
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid. Heat the mixture gently on a hot plate in a fume hood.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution while stirring until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Confirm purity via melting point analysis and TLC.
Protocol 3.2: Flash Column Chromatography
This protocol is ideal for separating the target compound from closely related impurities like isomers.
Step-by-Step Methodology:
-
Eluent Selection: Determine the optimal eluent system using TLC. A good system will move the desired compound to an Rf value of ~0.3-0.4. A common starting point for substituted acetophenones is a mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1 ratio).[8]
-
Column Packing: Pack a glass chromatography column with silica gel using the "slurry method." Wet the silica gel with the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities from a Friedel-Crafts synthesis of this compound?
A: The synthesis likely involves the acylation of 1,3-dichloro-2-nitrobenzene. Common impurities include:
-
Unreacted Starting Material: 1,3-dichloro-2-nitrobenzene.
-
Catalyst Residues: Aluminum salts from the Lewis acid catalyst (e.g., AlCl₃).[9]
-
Isomeric Products: While sterically and electronically disfavored, trace amounts of other acylation isomers could form.
-
Hydrolyzed Reagents: Acetic acid from the hydrolysis of the acetyl chloride or acetic anhydride acylating agent.
Q2: How do I choose the best recrystallization solvent?
A: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cold temperatures. For substituted acetophenones, common choices include alcohols (ethanol, methanol, isopropanol) or solvent pairs like ethanol/water, acetone/water, or ethyl acetate/hexanes.[10][11] Test small amounts of your crude product in different solvents to find the optimal one.
Q3: What analytical techniques can I use to confirm the purity of my final product?
A: A combination of techniques provides the most reliable assessment of purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (typically < 2 °C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. Integration of the proton signals can even be used for quantitative purity assessment against a standard.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the area percentage of the main product peak relative to any impurity peaks.[12]
Section 5: Data Summary Table
| Technique | Recommended Solvents / Systems | Purpose & Rationale |
| TLC Analysis | Hexane:Ethyl Acetate (4:1 to 2:1 v/v) | Provides good separation for monitoring reaction progress and column chromatography fractions. The dichloronitrophenyl group makes the compound moderately polar. |
| Column Chromatography | Hexane:Ethyl Acetate gradient | Starting with a low polarity (e.g., 95:5) and gradually increasing the ethyl acetate content allows for the separation of non-polar impurities first, followed by the product. |
| Recrystallization | Ethanol/Water, Isopropanol | These polar protic solvents effectively dissolve the ketone at high temperatures but have reduced solvating power when cooled or when water is added, promoting crystallization. |
| Trituration | Hexanes, Diethyl Ether | These non-polar solvents are poor solvents for the product but can dissolve residual organic impurities like unreacted starting materials or greasy byproducts. |
References
- Aaronchem. (2024, November 1).
- Sigma-Aldrich. (2025, November 6).
- Carl ROTH. (2011, March 17).
- ECHEMI. (n.d.). 1-(2,6-Dichlorophenyl)
- Meira, C. S. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society.
- Thermo Fisher Scientific. (2025, December 22).
-
Laha, J. K., et al. (2016). One-Pot, Two-Step Synthesis of α-Carboline. Organic Syntheses, 93, 272-287. [Link]
- Jencks, W. P., et al. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(11), 2739-2747.
- SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]
- BenchChem. (2025).
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). [Link]
- Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
- BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. echemi.com [echemi.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scielo.br [scielo.br]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. plantarchives.org [plantarchives.org]
- 12. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 1-(2,6-dichloro-3-nitrophenyl)ethanone
A Guide to Understanding and Managing Compound Stability
Welcome to the dedicated technical support guide for 1-(2,6-dichloro-3-nitrophenyl)ethanone. As researchers and drug development professionals, we understand that ensuring the stability and integrity of your compounds is paramount to the success of your experiments. This guide has been developed to provide you with in-depth, field-proven insights into the potential stability challenges associated with this molecule.
Given that this compound is a specialized reagent, publicly available stability data is limited. Therefore, this document synthesizes information from established chemical principles and data on structurally analogous compounds—specifically chlorinated nitroaromatics and substituted acetophenones—to provide a robust framework for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
This section addresses common issues that you may encounter during the handling, storage, and use of this compound.
Q1: My solid sample of this compound has developed a yellow or brownish tint over time. What is the likely cause?
A: The most probable cause for discoloration in a nitroaromatic compound is photodegradation.[1][2] The nitro functional group (-NO₂) is a known chromophore that can absorb light, particularly in the UV spectrum. This absorption can trigger photochemical reactions, leading to the formation of colored degradation products.
-
Causality: Aromatic nitro compounds can undergo complex photoreactions, including the formation of nitrophenols or other colored species upon exposure to light.[1][2] To maintain the integrity of your sample, it is crucial to protect it from light sources.
-
Immediate Action: Store the compound in an amber vial or a container completely wrapped in aluminum foil. Keep it in a dark place, such as a cabinet or a drawer.
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a stock solution. What are the potential degradation pathways?
A: The appearance of new peaks indicates that your compound is degrading in solution. Based on its structure, there are several likely degradation pathways that can be accelerated by factors such as solvent, pH, light, and temperature.
-
Photodegradation: As with the solid-state, this is a primary concern. In solution, photodegradation can be more rapid. The process can be complex, but intermediates may include nitroso compounds or hydroxylated derivatives.[1][3]
-
Hydrolytic Degradation: Depending on the pH of your solution, the molecule could be susceptible to hydrolysis. While dichlorinated aromatic rings are generally stable[4], extreme pH conditions (strong acid or base) could potentially affect the acetyl group or other parts of the molecule over time.
-
Oxidative Degradation: Although the electron-withdrawing nature of the nitro and chloro groups offers some protection against oxidation to the aromatic ring[5], the acetyl group could still be a site for oxidative reactions, especially in the presence of reactive oxygen species or peroxides in the solvent.
Below is a diagram illustrating a potential photodegradation pathway, which is a common route for nitroaromatic compounds.
Caption: Hypothetical photodegradation pathway for this compound.
Q3: What are the definitive recommended storage and handling conditions for this compound?
A: To ensure maximum shelf-life and experimental reproducibility, adhere to the following conditions:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C) for long-term storage.
-
Light: As discussed, protect from all light sources. Use amber vials or opaque containers.
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Moisture: Keep in a tightly sealed container in a dry location or desiccator to prevent hydrolysis.
-
Solutions: Prepare stock solutions fresh whenever possible. If solutions must be stored, they should be kept refrigerated, protected from light, and used within a short timeframe. Perform a purity check before use if stored for an extended period.
Q4: I need to design a formal stability study for our project. What are the essential stress conditions to investigate for this molecule?
A: A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[6][7][8] This study involves subjecting the compound to conditions more severe than standard storage to accelerate degradation.[7] Key conditions to test for this specific molecule include photolytic, hydrolytic, oxidative, and thermal stress. Detailed protocols are provided in the next section.
Troubleshooting Guide: Designing and Interpreting Forced Degradation Studies
A forced degradation study is a systematic way to identify the likely degradation products of a drug substance, which is crucial for method development and formulation.[9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradants.[8]
Data Presentation: Summary of Forced Degradation Conditions
The following table outlines the standard conditions for a forced degradation study. These should be used as a starting point and optimized for this compound.
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Outcome & Justification |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 24 - 72 hours at 60°C | Evaluates stability in acidic environments. The acetyl group may be susceptible. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 2 - 24 hours at RT or 40°C | Evaluates stability in alkaline environments. Degradation is often faster than in acid. |
| Neutral Hydrolysis | Purified Water (pH ~7) | 24 - 72 hours at 60°C | Establishes baseline hydrolytic stability. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | 24 hours at Room Temp | Tests susceptibility to oxidation. Many functional groups can be oxidized.[9] |
| Photostability | ICH Option 2: 1.2 million lux hours & 200 W h/m² UV | Until endpoint reached | Essential for nitroaromatic compounds which are often photosensitive.[7][9] |
| Thermal (Dry Heat) | Solid sample at 70°C | 48 - 96 hours | Assesses solid-state thermal stability.[10] |
Experimental Protocols
Protocol 1: General Sample Preparation
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
For each stress condition, add an aliquot of the stock solution to the stressor solution (e.g., HCl, NaOH, H₂O₂).
-
Maintain a control sample (unstressed) in the same solvent, stored at 2-8°C in the dark.
-
At specified time points, withdraw an aliquot from the stressed sample, neutralize if necessary (e.g., acid-stressed sample with NaOH and vice-versa), and dilute to the target concentration for analysis.
-
Analyze all samples (stressed and control) by a suitable, validated chromatographic method (e.g., RP-HPLC with UV detection).
Caption: General workflow for a forced degradation experiment.
Protocol 2: Photostability Testing
-
Expose a solid sample and a solution of the compound to a light source that meets ICH Q1B guidelines.[9]
-
The light source should provide a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.
-
A control sample should be wrapped in aluminum foil to shield it from light and kept alongside the exposed sample to maintain the same temperature.
-
Analyze the samples at appropriate intervals to determine the rate of degradation.
Interpreting the Results
-
Stability-Indicating Method: Your analytical method is considered "stability-indicating" if it can accurately measure the decrease in the parent compound's concentration while simultaneously detecting and resolving the degradation products from the parent peak and each other.
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should ideally be between 95% and 105%.[11] This confirms that all major degradation products are being detected.
References
-
Trivedi, M. K., et al. (2015). Physical, Thermal and Spectral Properties of Biofield Treated 3-Nitroacetophenone. Science Journal of Analytical Chemistry. [Link]
-
Dabrowska, A., et al. (2006). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
-
Chen, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]
-
Dabrowska, A., et al. (2007). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
-
George, T., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Gautam, A., & Kashyap, D. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Sharma, M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pawar, S. S., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Hinshelwood, C. N., & Hutchison, W. K. (1926). The kinetics of the thermal decomposition of acetophenone. Proceedings of the Royal Society A. [Link]
- Ju, Y., et al. (2012). Method for preparing 2, 4-dichloroacetophenone.
-
IS MUNI. Synthesis of 3-nitroacetophenone. Masaryk University. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
Brill, T. B., & Oyumi, Y. (1986). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
-
Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
PubChem. 2,6-Dichloro-4-nitroaniline. National Center for Biotechnology Information. [Link]
Sources
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Degradation Pathways of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(2,6-dichloro-3-nitrophenyl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of studying the environmental fate and stability of this compound. The information herein is synthesized from established principles of chloro-nitroaromatic compound degradation and proven analytical methodologies.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the degradation of this compound.
Q1: What are the most probable degradation pathways for this compound?
A1: Based on the chemical structure, the most probable degradation pathways for this compound involve hydrolysis, photolysis, and microbial degradation. The presence of nitro and chloro substituents on the aromatic ring makes it susceptible to both reductive and oxidative transformations.[1][2] Key initial reactions likely include the reduction of the nitro group to an amino group and reductive dehalogenation.[3]
Q2: How does the presence of both chloro and nitro groups influence the degradation of the parent compound?
A2: The nitro group is strongly electron-withdrawing, which can make the aromatic ring more susceptible to nucleophilic attack.[2] This can influence hydrolysis rates. Conversely, the chloro groups can be reductively removed under anaerobic conditions. The interplay of these substituents dictates the initial steps and overall rate of degradation.
Q3: What are the expected major initial degradation products?
A3: The expected initial degradation products would likely result from the reduction of the nitro group to form 1-(3-amino-2,6-dichlorophenyl)ethanone. Another possibility is the reductive dechlorination to yield mono-chlorinated or fully dechlorinated nitrophenyl ethanone derivatives.
Q4: Which analytical techniques are most suitable for monitoring the degradation of this compound and its products?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the parent compound.[4] For identifying and quantifying degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective due to its sensitivity and specificity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of polar metabolites.[6]
II. Troubleshooting Experimental Challenges
This section provides solutions to specific problems you might encounter during your degradation studies.
Troubleshooting Guide 1: Abiotic Degradation Studies (Hydrolysis & Photolysis)
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed in hydrolysis experiments. | The compound is stable under the tested pH and temperature conditions. | 1. Expand pH range: Test a wider pH range (e.g., 2-12) to identify conditions where hydrolysis is more favorable. 2. Increase temperature: Perform experiments at elevated temperatures (e.g., 40°C, 60°C) to accelerate the reaction rate, but be mindful of potential changes in the degradation pathway. 3. Extend experiment duration: The degradation may be slow; extend the incubation time and sample at later time points. |
| Inconsistent results in photolysis studies. | 1. Fluctuations in light source intensity. 2. Photodegradation of products. 3. Matrix effects from the solvent. | 1. Monitor light source: Regularly check the intensity of the light source to ensure consistency. 2. Time-course analysis: Analyze samples at multiple time points to track the formation and potential subsequent degradation of photoproducts. 3. Solvent selection: Use a photochemically inert solvent (e.g., acetonitrile, water) and run solvent-only controls. |
Troubleshooting Guide 2: Microbial Degradation Studies
| Problem | Potential Cause | Troubleshooting Steps |
| No microbial degradation is observed. | 1. The compound is toxic to the microbial consortium at the tested concentration. 2. The microorganisms lack the necessary enzymes for degradation. 3. Suboptimal culture conditions (pH, temperature, nutrients). | 1. Toxicity assessment: Perform a dose-response experiment to determine the inhibitory concentration of the compound. Start with a lower concentration. 2. Acclimation: Gradually expose the microbial culture to increasing concentrations of the compound to allow for adaptation and enzyme induction. 3. Optimize conditions: Adjust the pH, temperature, and nutrient composition of the medium to support microbial growth and activity. 4. Bioaugmentation: Introduce a microbial strain known to degrade similar chloro-nitroaromatic compounds.[7] |
| Identification of unknown degradation products is difficult. | 1. Low concentration of metabolites. 2. Co-elution with matrix components. 3. Lack of reference standards. | 1. Sample concentration: Use solid-phase extraction (SPE) to concentrate the metabolites before analysis.[5] 2. Chromatographic optimization: Modify the HPLC/LC-MS method (e.g., gradient, column chemistry) to improve the separation of metabolites. 3. High-resolution mass spectrometry: Employ high-resolution MS (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements for elemental composition determination. 4. NMR spectroscopy: If a metabolite can be isolated in sufficient quantity, NMR spectroscopy can provide definitive structural information. |
III. Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Hydrolysis Study
-
Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Spiking: Add a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to the buffer solutions to achieve the desired final concentration. The volume of the organic solvent should be minimal (<1%) to avoid co-solvent effects.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, withdraw aliquots for analysis.
-
Analysis: Quench any further reaction (e.g., by adding a strong acid or base and freezing). Analyze the samples by HPLC-UV to quantify the parent compound.
Protocol 2: Aerobic Microbial Degradation Study
-
Culture Preparation: Inoculate a suitable mineral salt medium with a microbial consortium from an appropriate source (e.g., activated sludge, contaminated soil).
-
Acclimation (Optional but Recommended): Acclimate the culture by gradually introducing the target compound.
-
Definitive Study: Inoculate fresh mineral salt medium with the acclimated culture. Add this compound to the desired concentration.
-
Incubation: Incubate the cultures on a shaker at an appropriate temperature (e.g., 28°C) to ensure aerobic conditions.
-
Controls: Include sterile controls (no inoculum) to assess abiotic degradation and killed controls (e.g., autoclaved inoculum) to account for sorption.
-
Sampling and Analysis: At regular intervals, collect samples. Centrifuge or filter to remove biomass. Analyze the supernatant for the parent compound and degradation products using LC-MS/MS.
IV. Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the potential degradation pathways and a typical experimental workflow.
Caption: Potential initial degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
V. References
-
Vertex AI Search. (2024-07-15). This compound.
-
DTIC. (2012-07-10). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT).
-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
-
Misal, S. A., Humne, V. T., Lokhande, P. D., & Gawai, K. R. (2015). Biotransformation of Nitro Aromatic Compounds by Flavin-Free NADH-Azoreductase.
-
National Institutes of Health. (n.d.). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. PMC.
-
Analytical Method Summaries. (n.d.).
-
National Institutes of Health. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
-
PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone.
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1).
-
BLDpharm. (n.d.). This compound.
-
ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review.
-
Environmental Project, 941 – Substance flow analysis of 4-nitrotoluene. (n.d.).
-
ChemicalBook. (n.d.). 1-(3-Nitrophenyl)ethanone(121-89-1).
-
PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.
-
6. ANALYTICAL METHODS. (n.d.).
-
Microbial biodegradation of nitrophenols and their derivatives: A Review. (2022-08-30).
-
GovInfo. (n.d.). 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P.
-
Googleapis.com. (n.d.). EP 1 020 426 B9.
-
ChemScene. (n.d.). This compound.
-
OUCI. (n.d.). Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain.
-
Google Patents. (n.d.). CN102079711A - Preparation method of m-nitroacetophenone.
-
EPA. (n.d.). 4-Nitrophenol.
-
ResearchGate. (n.d.). (PDF) Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide.
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025-01-11).
-
PubMed Central. (2014-03-03). Bacterial degradation of chlorophenols and their derivatives.
-
ResearchGate. (n.d.). Degradation paths for 1,2-DCA. | Download Scientific Diagram.
-
PubMed. (n.d.). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
-
PubMed. (2023-12-20). Biodegradation of chloroethene compounds under microoxic conditions.
-
PubMed. (2011-06-15). Field validation of anaerobic degradation pathways for dichlorodiphenyltrichloroethane (DDT) and 13 metabolites in marine sediment cores from China.
-
ResearchGate. (2025-08-09). (PDF) Field Validation of Anaerobic Degradation Pathways for Dichlorodiphenyltrichloroethane (DDT) and 13 Metabolites in Marine Sediment Cores from China.
-
PubMed. (n.d.). Photolysis of 2,6-dicyanopyridine 1-oxides.
-
BLDpharm. (n.d.). 1-(2-Hydroxy-5-nitrophenyl)ethanone.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 1-(2,6-dichloro-3-nitrophenyl)ethanone
An advanced guide to navigating the complexities of nuclear magnetic resonance (NMR) spectroscopy for substituted aromatic compounds.
Introduction: The Challenge of a Crowded Spectrum
The analysis of highly substituted aromatic compounds like 1-(2,6-dichloro-3-nitrophenyl)ethanone presents a unique set of challenges in NMR spectroscopy. While the expected ¹H NMR spectrum is simple in theory—two aromatic protons and one acetyl singlet—researchers frequently encounter spectra complicated by additional, unexpected signals. These anomalies can arise from a variety of sources, including residual solvents, synthetic byproducts, or intriguing dynamic chemical phenomena like restricted bond rotation.
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It moves beyond a simple list of potential problems to provide a logical framework for diagnosing and resolving spectral ambiguities. By understanding the underlying causality, you can transform a confusing spectrum into a rich source of structural information.
Troubleshooting Guide: Common Questions & In-Depth Solutions
This section addresses specific issues you might encounter during the NMR analysis of this compound.
Q1: My aromatic region shows four doublets instead of the expected two. What is happening?
This is one of the most common and insightful issues for this class of molecule. While it might initially suggest a major impurity, it is often indicative of restricted rotation around the aryl-carbonyl (C-C) bond, leading to the presence of stable rotational isomers, or rotamers.
Causality Explained:
The two bulky chlorine atoms at the ortho positions (C2 and C6) of the phenyl ring sterically hinder the free rotation of the acetyl group. On the NMR timescale, this slow rotation can make the two faces of the aromatic ring non-equivalent. Consequently, the NMR spectrometer "sees" two distinct molecular conformations at room temperature, each giving its own set of signals.[1][2]
Diagram: Restricted Bond Rotation
Sources
Technical Support Center: Solving Solubility Challenges with 1-(2,6-dichloro-3-nitrophenyl)ethanone
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Last Updated: January 12, 2026
Introduction
Welcome to the technical support guide for 1-(2,6-dichloro-3-nitrophenyl)ethanone. This molecule, a substituted nitrophenyl ethanone derivative, presents significant opportunities in various research and development pipelines. However, its complex aromatic structure, characterized by halogen and nitro group substitutions, frequently leads to poor aqueous solubility. This limited solubility is a common bottleneck in experimental workflows, affecting everything from initial screening assays to preclinical formulation development.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for overcoming these solubility hurdles. We will move beyond simple solvent recommendations to explain the underlying principles of dissolution, offering structured troubleshooting workflows and validated protocols. Our goal is to empower you to design robust experimental strategies, ensuring that the intrinsic properties of this compound, not its solubility, dictate your research outcomes.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is the first step in designing an effective solubilization strategy. The structure of this compound, with its chlorinated and nitrated phenyl ring, suggests a hydrophobic and largely non-polar nature, predicting low solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂NO₃ | [1] |
| Molecular Weight | 234.03 g/mol | [2] |
| Appearance | Light beige or pale yellow solid/powder (predicted based on similar structures) | |
| Predicted LogP | ~2.5 - 3.5 (indicates hydrophobicity) | [2] |
| Water Solubility | Predicted to be very low or slightly soluble | |
| Common Solvents | Expected to be soluble in polar aprotic solvents like DMSO and DMF | [3] |
| CAS Number | 223785-76-0 | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a stock solution of this compound?
A1: For a high-concentration stock solution, a polar aprotic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) is the industry standard for initial dissolution of poorly soluble compounds for in vitro screening.[3][5] It is highly effective at dissolving a wide range of non-polar and polar molecules.[5] If DMSO is incompatible with your experimental system, other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[6] Always use anhydrous, high-purity solvent to avoid introducing water, which can lower the solubility of hydrophobic compounds.
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
A2: This is a classic and common problem known as "antisolvent precipitation."[7] Your compound is soluble in the organic stock solvent (DMSO) but not in the aqueous buffer. When you add the DMSO stock to the buffer, the DMSO concentration drops dramatically, and the buffer acts as an "antisolvent," causing the compound to crash out of solution.[7][8]
-
Immediate Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to test if a lower final concentration of your compound remains soluble.
-
Optimize DMSO Carryover: While many cell-based assays are sensitive to DMSO, some can tolerate concentrations up to 0.5% or even 1%.[3][8] Increasing the DMSO percentage in your final assay volume may keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[3]
-
Use a Co-solvent: Incorporating a less polar, water-miscible co-solvent like ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400) into your final buffer can increase solubility.[6][9][10] This is a widely used strategy in formulation science.[11][12]
-
Q3: Can I use heating or sonication to help dissolve the compound?
A3: Yes, these are effective physical methods to aid dissolution, but they must be used with caution.
-
Heating: Gently warming the solution (e.g., to 37-40°C) can increase the rate of dissolution and the saturation solubility. However, be cautious. Prolonged heating or high temperatures can lead to compound degradation. This method is best for preparing stock solutions, but ensure the solution remains clear upon cooling to room temperature. If it precipitates upon cooling, the solution was supersaturated.
-
Sonication: Using a bath sonicator can break up solid aggregates and accelerate dissolution through cavitation.[13] This is generally a safe and effective method for stubborn compounds and is less likely to cause thermal degradation than heating.
Q4: How does pH affect the solubility of this compound?
A4: The structure of this compound does not contain readily ionizable functional groups (like carboxylic acids or primary amines) within the typical physiological pH range. Therefore, its solubility is unlikely to be significantly influenced by pH adjustments between pH 4 and pH 8.[6] Modifying pH is a powerful technique for acidic or basic compounds but is not a primary strategy for neutral, non-ionizable molecules like this one.[14]
Troubleshooting Guide: From Powder to Stable Solution
This section provides a systematic workflow for addressing solubility issues.
Issue 1: The compound does not fully dissolve in the primary organic solvent (e.g., DMSO).
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| Insufficient Solvent Volume | The concentration attempted exceeds the compound's saturation solubility in that specific solvent. | Action: Increase the solvent volume to create a more dilute solution. Protocol: Start by aiming for a standard stock concentration (e.g., 10 or 20 mM). If particulates remain, add precise volumes of additional solvent, vortexing between additions, until the solution is clear. Document the final concentration. |
| Slow Dissolution Kinetics | The compound may be highly crystalline or packed, requiring energy to break the crystal lattice and solvate the molecules. | Action: Use physical methods to increase the rate of dissolution. Protocol: Place the vial in a bath sonicator for 10-15 minute intervals. Alternatively, use a vortex mixer for 1-2 minutes. Gentle warming (37°C) can also be applied, but check for stability.[13] |
| Compound Purity/Form | The presence of insoluble impurities or a less soluble polymorphic form of the compound can hinder dissolution. | Action: Verify the purity of the compound if possible. Protocol: If analytical tools like HPLC are available, check the purity. If not, attempt dissolution in a different batch or consult the supplier. For the current batch, you may need to centrifuge the stock solution and carefully collect the supernatant, then determine its concentration via spectrophotometry (if a chromophore exists). |
Issue 2: The compound precipitates during serial dilution or upon addition to aqueous buffer.
This is the most common failure point. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.
Caption: Co-solvent dilution workflow.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
ResearchGate. (2024). Co-solvent and Complexation Systems. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]
-
Bio-protocol. (2013). Making a stock solution for my drug using DMSO. [Link]
-
MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
NIH National Library of Medicine. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
PubChem. (n.d.). Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. [Link]
-
PubChem. (n.d.). 1-[4-(3,4-Dichloroanilino)-3-nitrophenyl]ethanone. [Link]
-
ChemSrc. (n.d.). This compound,223785-76-0. [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]
-
Reddit. (2022). How do I force my compound to precipitate?. [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
Sources
- 1. 1-[4-(3,4-Dichloroanilino)-3-nitrophenyl]ethanone | C14H10Cl2N2O3 | CID 100567119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- | C8H5Cl2NO3 | CID 21394763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound,223785-76-0 [rovathin.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
preventing byproduct formation in 1-(2,6-dichloro-3-nitrophenyl)ethanone reactions
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support guide for 1-(2,6-dichloro-3-nitrophenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging intermediate. Here, we address common issues related to byproduct formation, offering troubleshooting advice and optimized protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Section 1: Synthesis of this compound
Question 1.1: My Friedel-Crafts acylation to synthesize the title compound is failing or giving very low yields. What are the primary causes and how can I fix this?
Answer: The synthesis of this compound via Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene is inherently challenging. The aromatic ring is severely deactivated due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the two chlorine atoms.[1] This deactivation makes the ring a poor nucleophile for the electrophilic aromatic substitution reaction.[2]
Two primary issues are at play:
-
Low Ring Reactivity: The electron-poor nature of the starting material makes the initial electrophilic attack by the acylium ion energetically unfavorable.[1]
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can form a stable complex with the oxygen atoms of the nitro group.[1] This sequesters the catalyst, preventing it from activating the acylating agent and further deactivating the ring by inducing a positive charge.[1][3]
To overcome these challenges, harsh reaction conditions are typically required, which can unfortunately lead to other side reactions.[1]
Troubleshooting Table for Friedel-Crafts Acylation
| Parameter | Issue | Recommended Solution | Rationale |
| Catalyst | Insufficient activity due to complexation. | Use a stoichiometric excess of a strong Lewis acid, such as Aluminum Chloride (AlCl₃) (at least 2.5-3.0 equivalents). | A stoichiometric amount is needed because the ketone product also forms a complex with AlCl₃, rendering it inactive.[4] The excess ensures enough free catalyst is available to generate the acylium ion. |
| Acylating Agent | Standard acetyl chloride may not be reactive enough. | Consider using a more reactive acylating agent like acetic anhydride in combination with the Lewis acid. | This can generate a more potent acylium ion electrophile to overcome the high activation energy barrier.[1] |
| Temperature | Low temperatures may result in no reaction. | The reaction may require elevated temperatures (e.g., 60-80 °C) to proceed. Monitor carefully to avoid decomposition. | Higher temperatures provide the necessary activation energy for the reaction to occur on the deactivated ring.[1] |
| Solvent | Inappropriate solvent can hinder the reaction. | Use an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Avoid using nitrobenzene as a solvent, as it can compete in the reaction. | Inert solvents will not react under the harsh conditions and can help solvate the intermediates. |
Diagram 1.1: Catalyst Sequestration Pathway
This diagram illustrates how the Lewis acid catalyst is deactivated by complexation with the nitro group of the substrate.
Caption: Lewis acid catalyst deactivation by the nitro group.
Section 2: Reduction of the Nitro Group
Question 2.1: I am attempting to reduce the nitro group to an amine, but my reaction yields multiple byproducts. How can I achieve a clean and selective reduction to 1-(3-amino-2,6-dichlorophenyl)ethanone?
Answer: The reduction of an aromatic nitro group is a common transformation, but it can proceed through several intermediates, such as nitroso, hydroxylamine, and azoxy species.[5] The choice of reducing agent and reaction conditions is critical to prevent the formation of these intermediates as final byproducts and to avoid other unwanted side reactions like dehalogenation.
For a substrate like this compound, two major side reactions are of concern:
-
Incomplete Reduction: Harsh or uncontrolled conditions can lead to a mixture of the desired amine along with hydroxylamine or azo/azoxy dimers.[5][6]
-
Dehalogenation: Powerful reductive methods, particularly catalytic hydrogenation with Palladium on Carbon (Pd/C), can cleave the C-Cl bonds, leading to impurities that are difficult to remove.[6]
Data Table 2.1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Potential Byproducts & Issues |
| H₂ / Pd/C | H₂ (balloon or Parr shaker), Methanol/Ethanol, RT | High efficiency, clean workup.[6] | High risk of dehalogenation (C-Cl bond cleavage). Not recommended for this substrate. |
| H₂ / Raney Nickel | H₂ (balloon or Parr shaker), Methanol/Ethanol, RT | Effective for nitro reduction.[5][7] Less prone to causing dehalogenation compared to Pd/C.[6] | Can still cause some dehalogenation under harsh conditions. Catalyst can be pyrophoric. |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux | Mild and chemoselective.[6] Tolerates many functional groups, including aryl halides. Excellent choice for this substrate. | Workup requires removal of tin salts, often by basification and filtration. |
| Iron (Fe) / HCl or NH₄Cl | Fe powder, HCl or NH₄Cl, Ethanol/Water, Reflux | Inexpensive and effective.[7] Generally compatible with aryl halides. | Requires acidic conditions. Workup involves filtering large amounts of iron salts. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to RT | Powerful reducing agent. | Not suitable. Tends to reduce aromatic nitro compounds to azo products, not anilines.[6] |
Diagram 2.1: Nitro Reduction Pathways
This diagram shows the desired reaction pathway to the aniline and potential side pathways leading to common byproducts.
Caption: Reaction pathways in the reduction of an aromatic nitro group.
Experimental Protocol 2.1: Selective Nitro Reduction using Tin(II) Chloride
This protocol is recommended for achieving a clean conversion while preserving the chloro-substituents.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching & Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly basify the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. A thick white precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-amino-2,6-dichlorophenyl)ethanone. Further purification can be achieved by recrystallization or column chromatography.[8]
Section 3: Preventing Intramolecular Cyclization
Question 3.1: After successfully reducing the nitro group, I isolated an unexpected product upon workup. Mass spectrometry suggests it's an isomer of my desired aniline. What is happening?
Answer: You are likely observing the product of an intramolecular cyclization. The product, 1-(3-amino-2,6-dichlorophenyl)ethanone, possesses a nucleophilic amine (–NH₂) and an electrophilic ketone carbonyl group (C=O) in close proximity. Under certain conditions (especially basic or prolonged heating), the amine can attack the carbonyl carbon, leading to a cyclization/condensation reaction to form a heterocyclic byproduct.
This is a classic example of proximity-driven reactivity and is a common source of byproducts in molecules with ortho-positioned reactive groups. A similar principle is seen in base-mediated reductive cyclizations of ketones tethered to nitrobenzene moieties.[9]
Diagram 3.1: Mechanism of Unwanted Intramolecular Cyclization
Caption: Pathway for intramolecular cyclization side reaction.
Troubleshooting Guide for Cyclization
-
Is your workup basic?
-
Problem: Using strong bases (like NaOH or K₂CO₃) during workup deprotonates the amine, increasing its nucleophilicity and accelerating the cyclization.
-
Solution: Perform the workup under neutral or slightly acidic conditions if possible. If a base is required (e.g., for the SnCl₂ workup), use a mild base like NaHCO₃ and avoid excess.[1]
-
-
Are you heating the product for extended periods?
-
Problem: Heat provides the activation energy for the cyclization reaction. Prolonged heating during workup, solvent removal, or purification can promote byproduct formation.
-
Solution: Workup the reaction at room temperature or below. Remove solvents using a rotary evaporator at moderate temperatures (e.g., < 40 °C).
-
-
Is your product stored improperly?
-
Problem: The crude amine product may not be stable over long periods, especially if residual acid or base is present.
-
Solution: Purify the product promptly after synthesis or protect the amine group (e.g., via acetylation to form an amide) if it needs to be stored before the next step. Amides are significantly less nucleophilic and more stable.[7]
-
References
- Benchchem.
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Moradi, M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
- Solé, D., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgsyn.org [orgsyn.org]
- 9. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Purification of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals who are working with 1-(2,6-dichloro-3-nitrophenyl)ethanone and facing challenges in its purification. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Section 1: Understanding the Chemistry & Common Impurities
Q1: What are the most common impurities I can expect when synthesizing this compound?
Expert Explanation: The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene. The primary challenges in this reaction stem from the inherent properties of the starting material and the reaction mechanism itself. The aromatic ring is heavily substituted with electron-withdrawing groups (two chlorine atoms and a nitro group), which deactivates it towards electrophilic aromatic substitution.[1] This deactivation often necessitates harsh reaction conditions and stoichiometric amounts of a Lewis acid catalyst (like AlCl₃), which can lead to several predictable impurities.[1][2]
Common Impurities to Expect:
-
Unreacted Starting Material: Due to the deactivated nature of the ring, incomplete conversion is a common issue, leaving residual 1,3-dichloro-2-nitrobenzene in your crude product.
-
Regioisomers: Although the directing effects of the substituents heavily favor acylation at the 4-position, trace amounts of other isomers may form, particularly under forcing conditions.[3]
-
Byproducts from Catalyst Interaction: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which can complicate the workup and purification process.[1][2] Hydrolysis of this complex is essential but can sometimes be incomplete.
-
Hydrolyzed Acylating Agent: If acetyl chloride is used as the acylating agent, any moisture present will convert it to acetic acid, which will be present in the crude mixture.
Section 2: General Purification Strategy & Workflow
Q2: What is the recommended general approach for purifying crude this compound?
Expert Explanation: A multi-step approach is often the most effective strategy. A simple "one-and-done" purification is rarely sufficient to achieve high purity (>99%) with this compound. The initial purity of your crude material will dictate the necessary steps. A logical workflow begins with a simple, bulk purification method like recrystallization, followed by a more rigorous technique like column chromatography if high-purity material is required.
Below is a recommended workflow for purifying this compound.
Caption: General purification workflow for this compound.
Section 3: Troubleshooting Recrystallization
Recrystallization is an excellent first-pass technique for removing the bulk of impurities. The principle is based on the differential solubility of your compound and the impurities in a chosen solvent at different temperatures.[4]
Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Expert Explanation: "Oiling out" occurs when the melting point of your solid is lower than the boiling point of the solvent you are using.[5] Essentially, the compound melts in the hot solvent before it has a chance to dissolve and then crystallize upon cooling. The presence of significant impurities can also depress the melting point of the mixture, exacerbating this issue.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add more hot solvent to decrease the saturation point of the solution.[6]
-
Slow Cooling: Allow the flask to cool much more slowly. A rapid temperature drop encourages precipitation over crystallization. Let it cool to room temperature on the benchtop, undisturbed, before moving to an ice bath.
-
Induce Crystallization: At a temperature just below the solvent's boiling point, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[5]
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or employ a mixed-solvent system.[5][6]
Q4: I've recrystallized my product, but the purity is still low. What should I do?
Expert Explanation: Low purity after a single recrystallization usually indicates one of two things: the impurities have very similar solubility profiles to your product in the chosen solvent, or the concentration of impurities is too high for a single pass to be effective.
Step-by-Step Protocol for Improvement:
-
Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.
-
Use Activated Charcoal: If your product has a persistent color, it may be due to high-molecular-weight, colored impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
-
Switch to Column Chromatography: If recrystallization fails to provide the desired purity, the impurities are likely too similar in structure and polarity to your product. At this point, column chromatography is the recommended next step.[7]
Section 4: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the solvent). For a polar compound like this compound, this is a very powerful purification technique.
Q5: How do I select the right solvent system (mobile phase) for my column?
Expert Explanation: The key to good separation is choosing a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled. This Rf value provides a good balance between moving the compound down the column at a reasonable rate and allowing for effective separation from impurities.
Protocol for Solvent System Selection:
-
Prepare TLC Plates: Spot your crude material on several TLC plates.
-
Test Different Solvent Systems: Develop each plate in a different solvent mixture. Start with a non-polar solvent and gradually increase the polarity.
-
Analyze the Results: Visualize the plates under UV light. The ideal system will show good separation between your product spot and any impurity spots, with the product spot having an Rf of ~0.35.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf for Product | Suitability |
| 9:1 | Low | < 0.1 | Too low; compound won't move. |
| 7:3 | Medium | ~0.35 | Good starting point for column. |
| 1:1 | High | > 0.6 | Too high; poor separation. |
Q6: My compound is streaking on the TLC plate and the column. How can I fix this?
Expert Explanation: Streaking is often a sign of one of the following issues:
-
Overloading: Too much sample has been applied to the TLC plate or loaded onto the column.
-
Insolubility: The compound is not fully soluble in the mobile phase, causing it to smear as it moves.
-
Strong Acidity/Basicity: The compound is acidic or basic and is interacting too strongly with the slightly acidic silica gel.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting streaking in chromatography.
Section 5: Characterization & Final Purity Assessment
Q7: What analytical techniques should I use to confirm the purity and identity of my final product?
Expert Explanation: No single technique is sufficient. A combination of methods is required to unambiguously confirm the structure and assess the purity of your this compound.
Recommended Analytical Suite:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton NMR should show the characteristic signals for the aromatic protons and the methyl ketone. The carbon NMR will confirm the number of unique carbon environments. Purity can be estimated by integrating the product signals against any visible impurity signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying trace impurities. The LC separates the components of the mixture, and the MS provides the molecular weight of each component. Your pure product should show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for this compound (MW: 234.04).
-
Melting Point Analysis: A sharp melting point range (within 1-2 °C) is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.
By systematically applying these troubleshooting guides and protocols, you can overcome the common purification challenges associated with this compound and obtain the high-purity material required for your research and development endeavors.
References
- BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Preventing "oiling out" during recrystallization of acetophenone derivatives.
- El-Gawad, H. H. A., et al. (2011). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of American Science.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Acetophenones.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Columbia University. (n.d.). Column chromatography.
- University of California, Los Angeles. (n.d.). Column chromatography.
- University of Calgary. (n.d.). Organic Laboratory Techniques: Recrystallisation.
- Chemistry LibreTexts. (2023). Recrystallization.
Sources
Technical Support Center: Handling and Best Practices for 1-(2,6-dichloro-3-nitrophenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(2,6-dichloro-3-nitrophenyl)ethanone (CAS No. 223785-76-0). This document is designed for researchers, chemists, and drug development professionals to ensure the successful and safe handling of this valuable synthetic intermediate. Given its chemical structure, proper management of atmospheric moisture is critical to maintaining its integrity and achieving reproducible experimental outcomes.
Section 1: Compound Properties & Moisture Sensitivity Profile
This compound is an aromatic ketone containing highly polar functional groups. The presence of the carbonyl (C=O), two chloro (-Cl), and a nitro (-NO₂) group makes the molecule susceptible to absorbing ambient moisture from the atmosphere, a property known as hygroscopicity.[1][2] While not pyrophoric, uncontrolled exposure to water can compromise the compound's purity, lead to inaccurate measurements, and negatively impact reaction yields.
| Property | Data |
| CAS Number | 223785-76-0 |
| Molecular Formula | C₈H₅Cl₂NO₃ |
| Molecular Weight | 234.04 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Key Functional Groups | Ketone, Nitro Group, Dichlorinated Phenyl Ring |
| Primary Hazard | Causes skin and eye irritation. May cause respiratory irritation.[3][4] |
| Moisture Sensitivity | Hygroscopic; sensitive to atmospheric water. |
The Causality of Moisture Sensitivity: The polarity of the functional groups, particularly the carbonyl and nitro moieties, creates an affinity for polar water molecules. When exposed to air, the solid can adsorb water onto its surface, leading to clumping and, in severe cases, potential degradation or participation in undesired side-reactions during a chemical synthesis.[1][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably the original manufacturer's bottle. For enhanced protection, place this primary container inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel).[6] The storage area should be cool, dry, and well-ventilated.[7] For maximum preservation, flushing the container headspace with an inert gas like argon or dry nitrogen before sealing is the gold-standard practice.[8]
Q2: My lab doesn't have a glovebox. Can I still handle this compound effectively?
A: Yes. While a glovebox offers the most controlled environment, standard Schlenk line techniques are highly effective for handling moisture-sensitive solids.[9][10] This involves using specialized glassware connected to a dual vacuum/inert gas manifold to create an anhydrous, oxygen-free atmosphere within the reaction vessel before and during the addition of the compound. A detailed protocol is provided in Section 4.
Q3: How can I visually determine if my compound has been compromised by moisture?
A: The most common sign of moisture absorption is a change in the physical state of the powder. A fresh, dry sample should be a free-flowing powder. If the compound has absorbed significant moisture, it will appear clumpy, sticky, or may even look like a dense paste.[5] While discoloration can occur for various reasons, increased clumping is a direct indicator of moisture contamination.
Q4: What are the best practices for weighing this compound accurately?
A: Due to its hygroscopic nature, the compound will gain mass on an analytical balance as it absorbs atmospheric water. To mitigate this:
-
Work Quickly: Minimize the time the container is open and the compound is exposed to air.
-
Weigh by Difference: Weigh the sealed vial, quickly transfer an approximate amount to your reaction vessel (ideally under a positive flow of inert gas), and re-weigh the sealed vial. The difference in mass is the amount transferred.
-
Inert Atmosphere Weighing: The most accurate method is to weigh the compound inside a glovebox or a nitrogen-purged glove bag.[8]
Section 3: Troubleshooting Guide
| Problem | Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Inconsistent or Low Reaction Yields | Moisture Contamination: Water can act as a nucleophile, protonate strong bases, or quench sensitive reagents (e.g., organometallics, hydrides) used in subsequent steps. This leads to side-product formation or incomplete conversion, directly reducing the yield of the desired product. | Ensure a Rigorously Anhydrous Setup: 1. Glassware: Oven-dry all glassware at 140°C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen.[10][11]2. Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from opened bottles should be verified for water content.3. Atmosphere: Maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire reaction setup, from reagent addition to workup.[12] |
| Reaction Fails to Initiate or Proceeds Sluggishly | Inhibition by Water: In many base- or acid-catalyzed reactions, such as aldol condensations where acetophenones are used, water can interfere with the catalyst's activity or alter the reaction equilibrium, preventing the reaction from starting or proceeding at a practical rate.[13][14] | Verify Reagent and System Integrity: 1. Use a fresh, unopened bottle of this compound or dry the existing material under high vacuum.2. Check the purity and activity of your catalyst and other reagents.3. Implement the rigorous anhydrous setup described above. Perform a small-scale trial run to confirm the reaction conditions before committing larger quantities. |
| Formation of Unexpected Byproducts | Water-Induced Side Reactions: The presence of water can facilitate hydrolysis or other degradation pathways. For example, in reactions involving strong bases, water can deprotonate to form hydroxide ions, which can then catalyze unintended reactions or degrade starting materials. | Characterize Byproducts and Refine Protocol: 1. Attempt to isolate and characterize the main byproduct(s) using techniques like NMR or Mass Spectrometry to understand the degradation pathway.2. If hydrolysis is suspected, strictly adhere to anhydrous protocols. Consider using a scavenger for trace amounts of water if the reaction chemistry allows.3. Re-evaluate solvent choice and reaction temperature, as these can also influence side-product formation. |
Section 4: Standard Operating Procedures (SOPs) & Workflows
SOP 1: Handling and Weighing within a Glovebox
A glovebox provides the highest level of protection by maintaining an inert atmosphere with very low levels of moisture and oxygen (<1 ppm).[15]
Protocol:
-
Preparation: Place the sealed container of this compound, along with all necessary labware (spatulas, weigh boats, reaction flask with stopper), into the glovebox antechamber.
-
Purging: Evacuate and refill the antechamber with the glovebox's inert gas. This cycle must be repeated at least three times to remove atmospheric contaminants.[15]
-
Transfer: Once purged, transfer all items from the antechamber into the main glovebox chamber.
-
Equilibration: Allow the compound's container to thermally equilibrate to the glovebox atmosphere for 10-15 minutes to ensure weighing accuracy.
-
Weighing: Tare a weigh boat or your reaction flask on the balance inside the glovebox. Carefully open the compound container and use a clean spatula to transfer the desired amount.
-
Sealing: Securely seal both the primary compound container and your reaction flask before removing them from the glovebox via the antechamber (repeating the purge cycles).
Caption: Workflow for handling sensitive solids in a glovebox.
SOP 2: Handling and Transfer using a Schlenk Line
This technique is a robust alternative to a glovebox for maintaining an inert atmosphere.[9][10]
Protocol:
-
Glassware Preparation: Assemble your oven-dried (or flame-dried) Schlenk flask with a stir bar and a rubber septum. Connect it to the Schlenk line via flexible tubing.
-
Inerting the Flask: Carefully switch the flask's stopcock between the vacuum and inert gas lines. Perform at least three "pump-purge" cycles, leaving the flask filled with a slight positive pressure of inert gas (indicated by bubbling through the oil bubbler).[11]
-
Weighing: On an analytical balance near the Schlenk line, weigh the desired amount of this compound into a small, dry vial or onto weighing paper. This step should be done as quickly as possible.
-
Transfer: Briefly remove the septum from the Schlenk flask while ensuring a strong outflow of inert gas from the neck (positive pressure). Quickly add the weighed solid to the flask.
-
Re-Purging: Immediately reseal the flask with the septum. To ensure any introduced atmosphere is removed, perform one additional evacuate/refill cycle.
-
Solvent Addition: Anhydrous solvent can now be added via a gas-tight syringe through the septum to proceed with the reaction.
Caption: Workflow for transferring a solid using a Schlenk line.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available at: [Link]
-
Carl ROTH. (2011). Safety Data Sheet for Benzylidene Acetophenone. Available at: [Link]
-
Cai, J., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]
-
Reddit r/chemistry. (2017). How to store temperature and moisture-sensitive compounds? Available at: [Link]
-
Reddit r/chemistry. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox? Available at: [Link]
-
Cai, J., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Available at: [Link]
-
ChemSrc. This compound. Available at: [Link]
-
PubChem, NIH. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. Available at: [Link]
-
Molecules. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. PMC, NIH. Available at: [Link]
-
Chemistry LibreTexts. (2021). Spectroscopic Properties of Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. (2018). Recovery of acetophenones from acetophenone hydrazones using ultraviolet radiation and chlorinated solvents. Available at: [Link]
-
Molecules. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. PubMed. Available at: [Link]
-
ResearchGate. Reaction of substituted acetophenones with various aryl aldehydes. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopic Properties of Aldehydes and Ketones. Available at: [Link]
-
CBSE Academic. (2024). Marking Scheme Sample Paper (2024-25) Chemistry Theory (043). Available at: [Link]
-
Wikipedia. Methylenedioxypyrovalerone. Available at: [Link]
-
NIST. Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Available at: [Link]
-
PubChem, NIH. 1-[4-(3,4-Dichloroanilino)-3-nitrophenyl]ethanone. Available at: [Link]
-
Vilve, M., et al. (2010). Degradation of 1,2-dichloroethane from wash water of ion-exchange resin using Fenton's oxidation. PubMed. Available at: [Link]
-
ResearchGate. (2008). Fenton process for degradation of selected chlorinated aliphatic hydrocarbons. Available at: [Link]
Sources
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 3. aaronchem.com [aaronchem.com]
- 4. echemi.com [echemi.com]
- 5. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. fishersci.com [fishersci.com]
- 8. ossila.com [ossila.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. nbinno.com [nbinno.com]
- 13. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Optimizing Temperature for the Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of reaction temperature. As researchers in pharmaceutical and chemical development, you understand that precise temperature control is paramount for success, especially when dealing with challenging substrates. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
The synthesis of this compound via Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene is a particularly challenging transformation. The aromatic ring is severely deactivated by the potent electron-withdrawing effects of the nitro group and, to a lesser extent, the two chlorine atoms.[1] This deactivation raises the activation energy barrier for the electrophilic aromatic substitution, necessitating carefully controlled and often elevated temperatures to achieve a reasonable reaction rate and yield.[1]
Frequently Asked Questions (FAQs): Foundational Principles
This section addresses fundamental questions regarding the role of temperature in this specific Friedel-Crafts acylation.
Q1: Why is temperature such a critical and sensitive parameter for this specific synthesis?
A: The criticality of temperature stems from a classic chemical kinetics trade-off, which is amplified by the nature of your substrate, 1,3-dichloro-2-nitrobenzene.
-
Overcoming Electronic Deactivation: The primary challenge is the extremely electron-poor nature of the aromatic ring.[1] The cumulative electron-withdrawing force of the -NO₂ and -Cl substituents makes the ring a very weak nucleophile. Consequently, significant thermal energy is required to overcome this high activation energy barrier and drive the reaction forward at a practical rate. Unlike electron-rich aromatics, room temperature conditions are typically ineffective.
-
Risk of Side Reactions: While heat is necessary, excessive temperatures can be detrimental. High thermal energy can promote undesirable side reactions, including decomposition of the starting material, the acylating agent, or the product itself. This leads to the formation of complex impurity profiles and reduces the overall yield of the desired ketone.
-
Catalyst Interaction: The reaction requires a strong Lewis acid, typically aluminum trichloride (AlCl₃). However, the nitro group on the substrate can coordinate with the AlCl₃, acting as a Lewis base.[1] This sequesters the catalyst, further impeding the reaction. Sufficient thermal energy is needed to facilitate the catalytic cycle, but excessive heat can exacerbate decomposition pathways catalyzed by the strong Lewis acid.
Q2: What is the standard temperature profile for a Friedel-Crafts acylation on a highly deactivated ring?
A: A multi-stage temperature profile is standard practice to maintain control over the reaction's different phases. A typical approach involves three distinct stages:
-
Initial Cooling (0 °C): The reaction should be initiated at a low temperature, such as in an ice bath.[1] This stage is for the formation of the acylium ion (CH₃CO⁺) from acetyl chloride and AlCl₃. This initial reaction is exothermic, and cooling prevents a rapid, uncontrolled temperature spike. The deactivated substrate is then added slowly at this low temperature to ensure it mixes thoroughly before the main reaction begins.
-
Gradual Warming (0 °C to Room Temperature): Once all reagents are combined, the reaction is allowed to warm slowly to room temperature. This gradual increase in thermal energy allows the reaction to commence in a controlled manner, preventing a sudden exotherm that could lead to byproduct formation.
-
Heating to Reflux (e.g., 40-85 °C): For a highly deactivated substrate like this, heating is almost always necessary to achieve significant conversion.[1] The mixture is heated to reflux in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane). The specific reflux temperature will depend on the chosen solvent and is the primary variable to optimize.
Q3: Can I simply run the reaction at a very high temperature from the start to maximize the rate?
A: This is strongly discouraged. Introducing all reagents at a high temperature would likely lead to an uncontrolled exotherm, significant decomposition, and a very low yield of the desired product. The structured temperature profile described above is essential for balancing reaction rate with selectivity and stability. The initial low-temperature phase is a critical safety and quality control step.
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Issue 1: Low or No Product Conversion
Q: My TLC/GC-MS analysis shows predominantly unreacted 1,3-dichloro-2-nitrobenzene even after several hours. Is the reaction temperature too low?
A: This is the most common cause for low conversion with this substrate. The activation energy is substantial, and insufficient thermal input will result in a stalled or impractically slow reaction.
Troubleshooting Protocol:
-
Verify Reagents: Before adjusting temperature, ensure your Lewis acid (AlCl₃) is anhydrous and highly active. Ensure your solvent is dry and your acylating agent is pure.
-
Incremental Temperature Increase: If reagents are verified, gradually increase the final reaction temperature. If you are refluxing in dichloromethane (~40 °C), consider switching to a higher-boiling solvent like 1,2-dichloroethane (~83 °C).
-
Prolong Reaction Time: At a given temperature, extend the reaction time. Take aliquots every 2-4 hours to monitor progress by TLC or GC-MS to determine if the reaction is proceeding slowly or has stopped entirely.
-
Catalyst Stoichiometry: Ensure you are using at least a stoichiometric amount, and often an excess (e.g., 1.1 to 1.5 equivalents), of AlCl₃ relative to the acylating agent.[2] The complexation with the nitro group effectively consumes some of the catalyst, and an insufficient amount will halt the reaction regardless of temperature.[1]
Data Summary: Temperature vs. Expected Outcome
| Temperature Range | Observation | Potential Cause & Recommended Action |
| 0 - 25 °C | No or negligible product formation. | Cause: Insufficient thermal energy to overcome activation barrier. Action: This range is suitable only for initial mixing. Proceed to heat the reaction. |
| 25 - 50 °C | Slow conversion, reaction may stall. | Cause: Likely still too low for this deactivated system. Action: Increase temperature to the upper end of this range or switch to a higher boiling solvent. |
| 50 - 85 °C | Reaction proceeds, conversion increases. | Cause: Appropriate energy input. Action: This is the target optimization range. Monitor for byproduct formation. Adjust reflux time and exact temperature for best results.[3] |
| > 85 °C | Increased rate, but potential for dark coloration and new impurity spots on TLC. | Cause: Onset of thermal decomposition. Action: This temperature is likely too high. Reduce heat or use a solvent that refluxes in the 50-85 °C range. |
Issue 2: Significant Impurity Formation
Q: I am achieving conversion, but my crude product is a dark, tarry substance with multiple spots on the TLC plate. Is my temperature too high?
A: Yes, this is a classic sign of thermal decomposition and side reactions caused by excessive heat. The combination of a strong Lewis acid and high temperatures can be aggressive.
Troubleshooting Protocol:
-
Reduce Final Temperature: Lower the reflux temperature. If using 1,2-dichloroethane, consider a solvent blend or switching back to dichloromethane to find a "sweet spot."
-
Shorten Time at Reflux: Do not heat for longer than necessary. Once the reaction has reached a plateau of conversion (as monitored by TLC/GC-MS), work it up promptly.
-
Strict Initial Cooling: Re-evaluate your initial setup. Ensure the acylium ion formation and substrate addition are performed diligently at 0 °C to prevent an initial, uncontrolled exotherm that can generate impurities early on.
-
Quenching Procedure: Ensure the reaction is cooled significantly before quenching with water or acid. Quenching a hot Friedel-Crafts reaction can be highly exothermic and can degrade the product.
Visualized Workflows and Protocols
Generalized Experimental Protocol for Temperature Optimization
This protocol provides a starting point for your experiments.
-
Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum trichloride (1.2 eq.) and an anhydrous solvent (e.g., dichloromethane, 3 mL per mmol of substrate). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 eq.) dropwise via the addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C.[1]
-
Substrate Addition: Dissolve 1,3-dichloro-2-nitrobenzene (1.0 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture, again maintaining a temperature of 0-5 °C.
-
Optimization Phase:
-
After addition, allow the mixture to warm to room temperature over 1 hour.
-
Begin heating the reaction to a target temperature (e.g., 40 °C for dichloromethane).
-
Monitor the reaction every hour using a suitable analytical method (TLC is often sufficient).
-
If conversion is slow after 3-4 hours, incrementally increase the temperature or switch to a higher boiling solvent and continue monitoring.
-
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by pouring it over crushed ice and concentrated HCl. Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude product for purification.
Diagram: Temperature Optimization Workflow
Caption: Workflow for optimizing reaction temperature.
Diagram: Causal Relationships of Temperature
Caption: Causal impact of temperature on reaction outcomes.
References
-
The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2018). Beilstein Journal of Organic Chemistry. [Link]
-
The effects of reaction temperature on the Friedel–Crafts alkylation... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts Acylation. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
Sources
effect of catalyst on 1-(2,6-dichloro-3-nitrophenyl)ethanone synthesis
An in-depth guide to understanding the critical role of catalysts in the synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. This technical support center provides practical troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Acylating a Deactivated Ring
The synthesis of this compound is accomplished via a Friedel-Crafts acylation reaction.[1][2][3] This class of reaction is a fundamental tool in organic chemistry for attaching an acyl group to an aromatic ring.[4][5][6] However, the starting material, 1,3-dichloro-2-nitrobenzene, presents a significant challenge. The aromatic ring is severely deactivated by the strong electron-withdrawing effects of two chlorine atoms and, most notably, the nitro group.[7][8][9] This deactivation makes the ring a poor nucleophile, rendering it highly resistant to the standard electrophilic aromatic substitution conditions.[8][10]
Consequently, the choice and proper handling of a catalyst are paramount to the success of this synthesis. The catalyst's primary role is to generate a highly reactive electrophile, the acylium ion, which is potent enough to react with the electron-poor aromatic ring.[9][11][12] This guide will explore the nuances of catalyst selection and its effect on the reaction, providing solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on catalyst-related problems.
Q1: I am observing very low or no product yield. What are the likely causes and how can I fix this?
A1: Low to no yield in this reaction is a common problem, primarily stemming from the deactivated nature of the substrate and issues with the catalytic system.
Possible Causes & Solutions:
-
Inactive Catalyst: The most frequent culprit is a deactivated Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13] AlCl₃ is extremely hygroscopic and reacts vigorously with moisture in the air or in the solvent to become inactive.[14]
-
Solution: Always use freshly opened, anhydrous aluminum chloride. Handle it rapidly in a dry environment, preferably under an inert atmosphere like nitrogen or argon. Ensure all glassware is oven-dried and cooled under a stream of dry gas before use.[15]
-
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[3][4] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4][16]
-
Solution: Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). For highly deactivated substrates like this one, increasing the stoichiometry to 2.0 equivalents may be necessary to drive the reaction to completion.[13]
-
-
Low Reaction Temperature: Due to the high activation energy required for the acylation of a deactivated ring, the reaction may not proceed at room temperature.
-
Solution: After the initial addition of reagents at a lower temperature (to control the initial exothermic reaction), the reaction mixture often needs to be heated.[8] Monitor the reaction by TLC or GC-MS to determine the optimal reflux temperature and time.
-
-
Poor Quality Reagents: The purity of the starting materials (1,3-dichloro-2-nitrobenzene and acetyl chloride) is crucial. Impurities can interfere with the catalyst or lead to side reactions.
-
Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purify them if necessary before use.
-
Q2: My reaction is producing multiple spots on the TLC plate, indicating several byproducts. What is causing this and how can I improve selectivity?
A2: The formation of multiple products can arise from side reactions or rearrangement, although the latter is less common in acylation compared to alkylation.[9][17]
Possible Causes & Solutions:
-
Isomer Formation: While the directing effects of the chloro and nitro groups should favor acylation at the C4 position (para to the nitro group and ortho to a chloro group), forcing conditions (high temperatures, strong catalysts) can sometimes lead to the formation of other isomers.
-
Solution: Optimize the reaction temperature. Start by running the reaction at a lower temperature for a longer duration. A milder Lewis acid could also be explored, though this may come at the cost of conversion.
-
-
Decomposition: At very high temperatures, the acylating agent (acetyl chloride) or the starting material may begin to decompose, leading to a complex mixture of byproducts.
-
Solution: Carefully control the reaction temperature using a temperature-controlled heating mantle and monitor the reaction progress closely to avoid prolonged heating after completion.
-
-
Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. For example, using benzene as a solvent would lead to the competitive acylation of benzene.
Q3: The reaction starts but then seems to stop or stall before completion. What's happening?
A3: A stalled reaction often points to the gradual deactivation of the catalyst during the experiment.
Possible Causes & Solutions:
-
Slow Moisture Contamination: Even with initial precautions, a slow leak of atmospheric moisture into the reaction setup can gradually poison the catalyst.
-
Solution: Ensure all joints in your glassware are properly sealed and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Catalyst Complexation: As the product forms, it complexes with the AlCl₃ catalyst.[4][16] If the initial amount of catalyst was borderline insufficient, the reaction may stop as the free catalyst is consumed.
-
Solution: As mentioned in Q1, ensure a stoichiometric excess of the catalyst is used from the start. In some cases, a carefully controlled second addition of the catalyst to the stalled reaction can restart it, but this should be done with caution.
-
| Issue | Probable Cause | Recommended Solution |
| Low/No Yield | Inactive catalyst (moisture) | Use anhydrous AlCl₃; handle under inert atmosphere.[13][14] |
| Insufficient catalyst | Use 1.1 - 2.0 molar equivalents of AlCl₃.[3][4][13] | |
| Multiple Products | Isomer formation | Optimize reaction temperature; avoid excessive heat. |
| Reaction with solvent | Use an inert solvent like dichloromethane.[13][18] | |
| Stalled Reaction | Slow catalyst deactivation | Ensure the system is sealed and under positive inert gas pressure. |
| Catalyst consumed by product | Use a stoichiometric excess of the catalyst from the beginning.[4][16] |
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst absolutely necessary for this specific synthesis?
A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution. The aromatic ring acts as a nucleophile, attacking an electrophile. The acylating agent, acetyl chloride, is not electrophilic enough on its own to react with the severely electron-deficient 1,3-dichloro-2-nitrobenzene ring. A strong Lewis acid catalyst, like AlCl₃, is required to react with the acetyl chloride to form a highly reactive acylium ion (CH₃CO⁺), which is a much more potent electrophile.[5][6][11][12]
Q2: What is the mechanism of action for a Lewis acid catalyst like AlCl₃ in this reaction?
A2: The mechanism involves several steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acetyl chloride. This weakens the C-Cl bond.[6][12]
-
Generation of the Acylium Ion: The C-Cl bond cleaves, generating a resonance-stabilized acylium ion (R-C≡O⁺) and the AlCl₄⁻ anion.[5][9]
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a new C-C bond and a resonance-stabilized carbocation intermediate known as a sigma complex.[11]
-
Re-aromatization: The AlCl₄⁻ anion abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. HCl is formed as a byproduct.[5][11]
-
Product Complexation: The ketone product, being a Lewis base, immediately forms a complex with a molecule of AlCl₃. This is why a stoichiometric amount of the catalyst is necessary.[4][16] This complex is broken during the aqueous workup to yield the final product.
Q3: Are there alternative catalysts to aluminum chloride?
A3: Yes, while AlCl₃ is the classic and most powerful Lewis acid for this reaction, other catalysts can be used, though they may be less effective for such a deactivated substrate. These include other metal halides like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and tin tetrachloride (SnCl₄).[20][21][22] In modern organic synthesis, there is a drive towards greener and more reusable catalysts, such as solid acid catalysts like zeolites or phosphotungstic acid, although these typically require milder substrates or different reaction conditions.[22][23][24] For 1,3-dichloro-2-nitrobenzene, a very strong Lewis acid like AlCl₃ is generally required for acceptable yields.
Q4: What are the critical safety precautions when working with AlCl₃ and acetyl chloride?
A4: Both reagents are hazardous and must be handled with care in a well-ventilated fume hood.
-
Aluminum Chloride (AlCl₃): It is a corrosive solid that reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas.[15] It can cause severe burns to the skin and eyes. Always wear gloves, safety goggles, and a lab coat. Avoid inhalation of the dust.
-
Acetyl Chloride (CH₃COCl): It is a volatile, corrosive, and flammable liquid.[15][16] It also reacts with water to produce HCl and acetic acid. It is a lachrymator (causes tearing). Handle it exclusively in a fume hood.
Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
Experimental Protocol
Synthesis of this compound
Disclaimer: This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
Reagents & Equipment:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,3-dichloro-2-nitrobenzene
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), ice
-
Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the oven-dried three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask. Maintain a positive flow of nitrogen gas throughout the reaction.[25]
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (e.g., 100 mL for a 50 mmol scale reaction) followed by anhydrous aluminum chloride (1.5 equivalents). Stir to form a suspension. Cool the mixture to 0 °C in an ice bath.[8]
-
Acylium Ion Formation: Add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension via the addition funnel over 20-30 minutes. Maintain the temperature at 0 °C. Stir for an additional 30 minutes after the addition is complete.[8][15]
-
Substrate Addition: Dissolve 1,3-dichloro-2-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM). Monitor the reaction's progress using TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum complexes and is highly exothermic.[26]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely be a solid. Purify it by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/water mixture) to obtain the final product, this compound.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
Becica, J., & Dobereiner, G. E. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Organic & Biomolecular Chemistry, 17(6), 1358-1370. [Link]
-
Fiveable. Lewis Acid Catalyst Definition - Organic Chemistry Key Term. [Link]
-
Corma, A., Garcia, H., & Leyva, A. (2005). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 105(1), 113-162. [Link]
-
ResearchGate. Lewis Acids in Organic Synthesis. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]
-
Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
ResearchGate. Optimization of Reaction Conditions. [Link]
- Google Patents.
-
Chemcess. Acylation Of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Chemistry Portal. Friedel–Crafts Acylation. [Link]
-
ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]
-
ResearchGate. Acetylation of aromatic compounds over H-BEA zeolite: The influence of the substituents on the reactivity and on the catalyst stability. [Link]
-
TMP Chem. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
-
Quora. What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
Reddit. Benzene Nitration and Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]
-
Reddit. The use of certain akyl aluminum chloride agents in acylation. [Link]
-
Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
-
Organic Syntheses. Procedure for the synthesis of a compound. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quora.com [quora.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemcess.com [chemcess.com]
- 19. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. US6984760B2 - Acylation of aromatic compounds - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. orgsyn.org [orgsyn.org]
- 26. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the work-up procedure for this challenging Friedel-Crafts acylation. The synthesis involves the acylation of the highly deactivated 1,3-dichloro-2-nitrobenzene, which necessitates careful handling during the work-up to ensure optimal yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the experimental process.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up of this compound synthesis in a question-and-answer format.
Question: During the quenching of the reaction with ice/HCl, I observed excessive fuming and a violent, difficult-to-control reaction. What is happening and how can I mitigate this?
Answer: The quenching of a Friedel-Crafts acylation reaction is a highly exothermic process.[1] The aluminum chloride (AlCl₃) catalyst forms a complex with the ketone product, and the addition of water hydrolyzes this complex, releasing a significant amount of heat and hydrogen chloride (HCl) gas.[1]
-
Causality: The vigorous reaction is due to the rapid, exothermic hydrolysis of the AlCl₃ catalyst and any unreacted acetyl chloride.
-
Solution:
-
Pre-cool the reaction mixture: Before quenching, ensure your reaction vessel is thoroughly cooled in an ice-water bath to 0°C.[1]
-
Slow, controlled addition: Add crushed ice to the reaction mixture very slowly and in small portions. This allows for better temperature control.
-
Vigorous stirring: Maintain efficient stirring throughout the quenching process to dissipate heat evenly.
-
Adequate ventilation: Perform the quench in a well-ventilated fume hood to safely manage the release of HCl gas.[1]
-
Alternative quench: Some protocols suggest quenching with a pre-chilled solution of dilute hydrochloric acid instead of ice, which can sometimes offer better control.[2]
-
Question: After adding the quenching solution, I have a thick, unmanageable precipitate. How should I proceed with the extraction?
Answer: The formation of a precipitate, often aluminum hydroxide (Al(OH)₃), is common during the quench. If the precipitate is too thick, it can make the separation of layers in the separatory funnel difficult.
-
Causality: Insufficient acidification during the quench can lead to the precipitation of aluminum salts. The addition of concentrated HCl helps to keep these salts in the aqueous solution.[1][3]
-
Solution:
-
Ensure sufficient acid: During the quench, after the initial addition of ice, slowly add concentrated hydrochloric acid as recommended in the protocol.[1] This should help to dissolve the aluminum salts.
-
Add more water/acid: If a thick precipitate persists, you can try adding more water or dilute HCl to the mixture and stirring until the solid dissolves.
-
Filtration: In some cases, if the solid is persistent, you may need to filter the entire mixture through a pad of Celite before transferring it to a separatory funnel. Wash the filter cake with the organic solvent used for extraction to recover any trapped product.
-
Question: I'm experiencing an emulsion during the liquid-liquid extraction. How can I break it?
Answer: Emulsions are a common issue in extractions, especially when dealing with complex reaction mixtures.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or fine particulate matter. In this work-up, residual aluminum salts can contribute to emulsion formation.
-
Solution:
-
Brine wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Gentle swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Heating: Gently warming the mixture in a warm water bath can sometimes help to break the emulsion, but be cautious with volatile organic solvents.[2]
-
Question: My final product is an oil and won't crystallize, or the purity is low after recrystallization. What are the likely impurities and how can I improve the purification?
Answer: Oiling out or low purity after recrystallization suggests the presence of impurities that are interfering with crystal lattice formation or are co-crystallizing with your product.
-
Causality: Potential impurities include unreacted starting material (1,3-dichloro-2-nitrobenzene), regioisomers, or byproducts from side reactions. The highly deactivated nature of the starting material can lead to incomplete reactions.[1]
-
Solution:
-
Thorough washing: Ensure the organic layer was thoroughly washed with saturated sodium bicarbonate solution to remove any acidic impurities and then with brine to remove residual water and salts.[1][4]
-
Column chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative for purifying the crude product.[1] You can use a solvent system such as a mixture of hexane and ethyl acetate.
-
Solvent choice for recrystallization: Experiment with different solvent systems for recrystallization. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated. Ethanol is often a good starting point for nitroacetophenones.[5]
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane. This can sometimes induce crystallization by washing away more soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each washing step in the work-up procedure?
A1: Each washing step is crucial for removing specific impurities:
-
Water Wash: The initial wash with water helps to remove the bulk of the water-soluble inorganic salts, such as aluminum chloride and hydrochloric acid.[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This basic wash neutralizes any remaining acidic components in the organic layer, including residual HCl and any acetic acid formed from the hydrolysis of unreacted acetyl chloride.[1][3]
-
Brine (Saturated NaCl) Wash: The brine wash serves two main purposes. First, it helps to break any emulsions that may have formed. Second, it reduces the solubility of the organic product in the aqueous layer, thereby increasing the yield in the organic phase. It also aids in the removal of residual water from the organic layer before the drying step.[1]
Q2: Why is it necessary to use anhydrous aluminum chloride and maintain anhydrous conditions during the reaction?
A2: Aluminum chloride is a Lewis acid catalyst that is highly sensitive to moisture. Any water present in the reaction will react with and deactivate the AlCl₃, rendering it ineffective as a catalyst for the Friedel-Crafts acylation.[4] This is a common reason for low yields in this type of reaction.
Q3: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A3: While other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used in Friedel-Crafts acylations, aluminum chloride is generally the most effective, especially for deactivated aromatic rings.[6] Due to the strong deactivating effect of the nitro and chloro groups on the benzene ring, a strong Lewis acid like AlCl₃ is typically required to drive the reaction to completion.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (1,3-dichloro-2-nitrobenzene) and the appearance of the product spot.
Experimental Protocol: Work-up of this compound
This protocol outlines a standard work-up procedure following the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene.
1. Quenching the Reaction: a. After the reaction is complete, cool the reaction flask to 0°C in an ice-water bath. b. With vigorous stirring, very slowly and carefully add crushed ice to the reaction mixture in small portions. c. Once the initial exothermic reaction has subsided, slowly add concentrated hydrochloric acid.[1] d. Continue stirring until any precipitated solids have dissolved.
2. Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and shake to extract the product.[1] c. Allow the layers to separate and drain the organic layer. d. Extract the aqueous layer again with the organic solvent to ensure complete recovery of the product.[1] e. Combine all the organic extracts.
3. Washing: a. Wash the combined organic layers sequentially with: i. Water[1] ii. Saturated sodium bicarbonate solution[1] (Caution: pressure build-up from CO₂ evolution may occur. Vent the separatory funnel frequently). iii. Brine (saturated sodium chloride solution)[1]
4. Drying and Concentration: a. Dry the washed organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] b. Filter off the drying agent. c. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification: a. Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[5] b. Column Chromatography: If recrystallization is ineffective, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[1]
Quantitative Data Summary
| Reagent/Solvent | Purpose | Typical Amount (Relative to Substrate) |
| Crushed Ice | Quenching | Sufficient to control exotherm |
| Concentrated HCl | Quenching/Dissolving aluminum salts | ~15 mL per 25 g of ice[3] |
| Dichloromethane/Ethyl Acetate | Extraction Solvent | 2 x Volume of aqueous layer[1] |
| Water | Washing | 1 x Volume of organic layer |
| Saturated Sodium Bicarbonate | Neutralizing Wash | 1 x Volume of organic layer |
| Brine | Washing/Breaking Emulsions | 1 x Volume of organic layer |
| Anhydrous MgSO₄/Na₂SO₄ | Drying Agent | Sufficient to dry the organic layer |
Work-up and Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2794836A - Process for producing nitroacetophenone compounds - Google Patents [patents.google.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Characterization of 1-(2,6-dichloro-3-nitrophenyl)ethanone and Its Isomeric Alternatives for Drug Discovery
In the landscape of modern drug discovery and development, the precise synthesis and rigorous characterization of novel chemical entities are paramount. Substituted phenyl ethanones, for instance, are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. This guide provides an in-depth comparative analysis of the characterization data for 1-(2,6-dichloro-3-nitrophenyl)ethanone, a compound of interest for synthetic chemists, and its structurally related isomers. Due to the limited availability of experimental data for the target compound, this guide will also leverage predictive methodologies based on established spectroscopic principles and available data from closely related analogues to provide a comprehensive analytical framework.
Introduction: The Significance of Substituted Acetophenones
Aromatic ketones are a cornerstone of organic synthesis, serving as versatile precursors for a multitude of more complex molecular architectures. The specific substitution pattern on the aromatic ring dramatically influences the compound's reactivity and its potential applications. The presence of electron-withdrawing groups, such as nitro and chloro substituents, can significantly alter the electronic properties of the phenyl ring and the carbonyl group, making these compounds valuable synthons for creating libraries of potential drug candidates. This compound (CAS 223785-76-0), with its unique substitution pattern, presents both a synthetic challenge and an opportunity for the development of novel therapeutics.[1]
Synthesis and Mechanistic Considerations: The Challenge of Deactivated Systems
The synthesis of this compound is anticipated to be a challenging endeavor due to the presence of three strongly electron-withdrawing groups on the phenyl ring. The classical method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. However, this reaction is notoriously difficult on deactivated aromatic systems. The nitro group, in particular, is a powerful deactivating group, and the two chlorine atoms further reduce the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack by the acylium ion.
A plausible synthetic route would involve the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Proposed Friedel-Crafts acylation mechanism for the synthesis of this compound.
Detailed Experimental Protocol: A Proposed Synthesis
The following is a proposed, detailed experimental protocol for the synthesis of this compound, designed to overcome the challenges of the deactivated substrate.
Materials:
-
1,3-dichloro-2-nitrobenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of the Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1,3-dichloro-2-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization Data: A Comparative Analysis
Due to the absence of publicly available experimental data for this compound, we will present a predicted characterization profile based on the analysis of structurally similar compounds. For comparison, we will include the available experimental data for two isomeric alternatives: 1-(2,4-dichloro-5-nitrophenyl)ethanone and 1-(4-chloro-3-nitrophenyl)ethanone .[2]
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₅Cl₂NO₃ | 234.04 | Predicted: Solid | Predicted: Pale yellow solid |
| 1-(2,4-dichloro-5-nitrophenyl)ethanone | C₈H₅Cl₂NO₃ | 234.04 | Not Available | Not Available |
| 1-(4-chloro-3-nitrophenyl)ethanone | C₈H₆ClNO₃ | 199.59 | 98 | Not Available |
Predictions for the target compound are based on the physical state and appearance of similar substituted acetophenones.
Spectroscopic Data
The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. The chemical shifts of the aromatic protons are highly dependent on the electronic effects of the substituents.
-
Predicted ¹H NMR (CDCl₃, 400 MHz) for this compound:
-
Aromatic Protons (2H): A doublet and a triplet are expected in the aromatic region (δ 7.5-8.5 ppm). The ortho and para positions relative to the nitro group will be significantly deshielded.
-
Methyl Protons (3H): A singlet for the acetyl methyl group is expected around δ 2.7 ppm.
-
-
¹H NMR Data for Comparative Compounds:
-
1-(4-chloro-3-nitrophenyl)ethanone: The spectrum would show three aromatic protons with distinct splitting patterns and a singlet for the methyl protons.
-
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Predicted ¹³C NMR (CDCl₃, 100 MHz) for this compound:
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to appear around δ 195-200 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the chlorine and nitro groups will show characteristic chemical shifts.
-
Methyl Carbon: The methyl carbon is expected around δ 25-30 ppm.
-
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Predicted IR (KBr, cm⁻¹) for this compound:
-
C=O Stretch: A strong absorption band is expected in the range of 1690-1710 cm⁻¹ for the carbonyl group.
-
NO₂ Stretch: Two strong absorption bands are expected for the nitro group, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-Cl Stretch: Absorption bands for the C-Cl bonds are expected in the fingerprint region.
-
-
IR Data for Comparative Compounds:
-
1-(4-chloro-3-nitrophenyl)ethanone: A KBr wafer FTIR spectrum is available, showing characteristic peaks for the carbonyl and nitro groups.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Predicted Mass Spectrum (EI) for this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 233 and 235, with an isotopic pattern characteristic of two chlorine atoms.
-
Fragmentation: A prominent fragment corresponding to the loss of the methyl group (M-15) is expected at m/z 218/220. Another significant fragment would be the acylium ion [M-CH₃CO]⁺.
-
Experimental Workflow: Compound Characterization
Sources
A Comparative Guide to the Synthetic Routes of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Introduction
1-(2,6-dichloro-3-nitrophenyl)ethanone, also known as 2',6'-dichloro-3'-nitroacetophenone, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both electron-withdrawing chloro and nitro groups, presents significant challenges to its synthesis. This guide provides a comprehensive comparison of the most viable synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of each approach to assist researchers in selecting the optimal method for their specific needs.
Two primary strategies for the synthesis of this compound will be explored in this guide:
-
Route A: Electrophilic Nitration of a Precursor Acetophenone. This approach involves the introduction of the nitro group onto a pre-existing dichlorinated acetophenone skeleton.
-
Route B: Friedel-Crafts Acylation of a Substituted Benzene. This classic method attempts to introduce the acetyl group directly onto a dichloronitrobenzene ring.
A thorough analysis of the advantages and disadvantages of each route, supported by experimental data and mechanistic insights, will be presented.
Route A: Nitration of 2',6'-Dichloroacetophenone
This synthetic pathway commences with the commercially available 2',6'-dichloroacetophenone and introduces the nitro group in the final step. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the nitration reaction. The two chlorine atoms are ortho, para-directing, while the acetyl group is a meta-director. In this case, the steric hindrance from the two ortho-chloro substituents and the acetyl group will heavily influence the position of nitration.
Experimental Protocol
Materials:
-
2',6'-Dichloroacetophenone
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2',6'-dichloroacetophenone (1.0 eq) and dissolve it in concentrated sulfuric acid (5.0 eq) at 0 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 2',6'-dichloroacetophenone, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
Diagram of Synthetic Pathway
Figure 1. Nitration of 2',6'-dichloroacetophenone.
Discussion
This route is generally preferred due to the availability of the starting material and the relatively straightforward nature of the nitration reaction. The primary challenge lies in controlling the reaction conditions to avoid the formation of dinitrated or other isomeric byproducts. The strong electron-withdrawing nature of the acetyl group and the two chlorine atoms deactivates the ring, requiring potent nitrating conditions (fuming nitric acid and sulfuric acid). However, the regioselectivity is expected to be high, with the nitro group being directed to the C3 position, which is meta to the acetyl group and ortho to one of the chlorine atoms, and sterically accessible.
Route B: Friedel-Crafts Acylation of 1,3-Dichloro-2-nitrobenzene
This approach attempts the direct acylation of 1,3-dichloro-2-nitrobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol
Materials:
-
1,3-Dichloro-2-nitrobenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, add anhydrous aluminum chloride (3.0 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) to the suspension.
-
After the addition, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 1,3-dichloro-2-nitrobenzene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Synthetic Pathway
Figure 2. Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene.
Discussion
The Friedel-Crafts acylation is a powerful tool for C-C bond formation; however, it is notoriously ineffective on strongly deactivated aromatic rings.[1][2] The presence of a nitro group and two chlorine atoms on the benzene ring severely reduces its nucleophilicity, making the electrophilic aromatic substitution reaction extremely challenging.[1] Consequently, this route typically requires harsh reaction conditions, including a large excess of a strong Lewis acid catalyst and prolonged heating, which can lead to low yields and the formation of complex mixtures of byproducts. The lone pair electrons on the nitro group can also complex with the Lewis acid, further deactivating the ring.[1] While theoretically direct, the practical application of this route is often limited by its low efficiency and difficult purification.
Comparison of Synthetic Routes
| Parameter | Route A: Nitration of 2',6'-Dichloroacetophenone | Route B: Friedel-Crafts Acylation of 1,3-Dichloro-2-nitrobenzene |
| Starting Material Availability | 2',6'-Dichloroacetophenone is commercially available. | 1,3-Dichloro-2-nitrobenzene is commercially available. |
| Number of Synthetic Steps | One step from the advanced intermediate. | One step from the advanced intermediate. |
| Reaction Conditions | Moderately strong (fuming HNO₃/H₂SO₄), low temperature. | Harsh (large excess of AlCl₃, reflux). |
| Typical Yields | Moderate to high. | Low to very low. |
| Purification | Recrystallization is often sufficient. | Column chromatography is typically required. |
| Key Advantages | Higher yielding, cleaner reaction, simpler purification. | Direct introduction of the acetyl group. |
| Key Disadvantages | Requires handling of fuming nitric acid. | Very low reactivity of the substrate, harsh conditions, low yields, complex purification. |
Conclusion
Based on the comparative analysis, Route A, the nitration of 2',6'-dichloroacetophenone, is the more practical and efficient method for the synthesis of this compound. This route offers higher yields, cleaner reaction profiles, and simpler purification procedures compared to the challenging Friedel-Crafts acylation of the highly deactivated 1,3-dichloro-2-nitrobenzene. While the Friedel-Crafts approach is mechanistically direct, its application is severely hampered by the electronic properties of the starting material. For researchers and drug development professionals requiring a reliable and scalable synthesis of this important intermediate, the nitration of 2',6'-dichloroacetophenone represents the superior strategy.
References
- BenchChem.
- Organic Syntheses. 2,6-dichloronitrobenzene.
- ChemScene. This compound | 223785-76-0.
- ChemicalBook. 2',6'-Dichloroacetophenone | 2040-05-3.
- Chemistry LibreTexts.
- Organic Syntheses. Acetophenone, m-nitro-.
Sources
Molecular Blueprint: Deconstructing 1-(2,6-dichloro-3-nitrophenyl)ethanone
An In-Depth Comparative Guide to the Biological Activity of 1-(2,6-dichloro-3-nitrophenyl)ethanone and Its Analogues
For researchers and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Substituted acetophenones represent a versatile class of compounds that have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2] This guide provides a comprehensive analysis of this compound, a molecule featuring a unique combination of a nitroaromatic system and a di-halogenated phenyl ring.
Due to the limited direct experimental data on the title compound, this guide will extrapolate its potential biological activities by conducting a thorough comparison with its structural analogues. We will delve into the structure-activity relationships (SAR), propose mechanisms of action, and provide detailed experimental protocols to empower researchers to validate these hypotheses.
The therapeutic potential of an organic molecule is intrinsically linked to its structure. The architecture of this compound is distinguished by three key features:
-
The Acetophenone Core : This fundamental ketone structure serves as a common and effective scaffold in medicinal chemistry, forming the backbone of numerous biologically active agents.[1][3][4]
-
The Nitro Group (-NO₂) : As a potent electron-withdrawing group, the nitro moiety is a well-established pharmacophore, crucial to the activity of many antimicrobial and anticancer drugs.[5] Its biological effects are often mediated through enzymatic reduction within target cells to form cytotoxic reactive nitrogen species.[6][7][8]
-
The 2,6-Dichloro Substitution : The presence and positioning of halogen atoms significantly modulate a molecule's physicochemical properties. The two chlorine atoms enhance lipophilicity, which can improve cell membrane permeability. Their placement at the ortho positions relative to the acetyl group may also induce a specific conformational orientation, potentially influencing binding affinity to biological targets. The combination of chloro and nitro substituents has been shown to yield compounds with high cytotoxicity against various cancer cell lines.[9]
This unique combination of functional groups suggests a strong potential for this compound to exhibit potent antimicrobial and cytotoxic activities.
Experimental Frameworks for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized and self-validating protocols are essential. The following section details the step-by-step methodologies for assessing the key biological activities hypothesized for these compounds.
Antimicrobial Susceptibility Testing: The Broth Microdilution Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism in a 96-well microtiter plate. Bacterial growth is assessed by measuring turbidity or using a metabolic indicator.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the compound in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which no growth is observed. Controls should include a growth control (no compound) and a sterility control (no inoculum).
Anticancer Mechanism: Induction of Apoptosis and Inhibition of Pro-inflammatory Pathways
In cancer cells, the cytotoxic effects may be mediated through the induction of programmed cell death (apoptosis) and the inhibition of signaling pathways that promote inflammation and cell survival.
-
Apoptosis Induction : The compound could trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax and PUMA while decreasing anti-apoptotic proteins such as Bcl-2. [10]* Anti-inflammatory Action : Many nitroaromatic compounds can suppress inflammatory responses. This may occur through the inhibition of key signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are critical for producing pro-inflammatory mediators. [6]
Conclusion and Future Perspectives
While direct biological data for this compound remains to be published, a systematic comparison with its structural analogues provides a compelling, evidence-based rationale for its investigation as a potential therapeutic agent. The confluence of a nitro group and a 2,6-dichloro substitution pattern on an acetophenone scaffold strongly suggests significant potential for potent antimicrobial and cytotoxic activities.
The experimental protocols and mechanistic hypotheses presented in this guide offer a clear roadmap for future research. The next crucial steps involve the synthesis and rigorous biological evaluation of this compound and a focused library of its analogues. Such studies will not only validate the predicted activities but will also refine our understanding of the structure-activity relationships, paving the way for the rational design of next-generation therapeutic agents.
References
-
Meeran, M. N. et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre. Available at: [Link]
-
Gasparyan, G. et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Available at: [Link]
-
Bhadange, R., Doshi, A., & Raut, A. (2010). Synthesis and Antimicrobial Activity of Some Diketones. Asian Journal of Chemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Antimicrobial Activity of Chalcones. JOCPR. Available at: [Link]
-
Talniya, N. C., & Sood, P. (2016). Synthesis and Antimicrobial Activity of. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Vogt, R. A. et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]
-
Abbiati, G. et al. (2003). Room temperature palladium catalysed coupling of acyl chlorides with terminal alkynes. ResearchGate. Available at: [Link]
-
Kitayama, S. et al. (2018). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Puzyn, T. et al. (2006). Structure-toxicity relationships of nitroaromatic compounds. PubMed. Available at: [Link]
-
Sadowski, R. & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
-
Juarez-Ornelas, K. A. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]
-
Lan, S. et al. (2021). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. Available at: [Link]
-
Rou, O. S. et al. (2015). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. ResearchGate. Available at: [Link]
-
Chen, I. J. et al. (2017). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. PubMed. Available at: [Link]
-
Shaker, Y. M. et al. (2021). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. MDPI. Available at: [Link]
-
Stana, A. et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Available at: [Link]
-
Singh, A. et al. (2022). Synthesis and biological evaluation of longanlactone analogues as neurotrophic agents. ResearchGate. Available at: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. jocpr.com [jocpr.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data Validation of 1-(2,6-dichloro-3-nitrophenyl)ethanone
This guide provides a comprehensive framework for the spectroscopic validation of the novel compound 1-(2,6-dichloro-3-nitrophenyl)ethanone. Given the absence of published experimental spectra for this specific molecule, this document establishes a validation protocol by comparing theoretically predicted data against experimental data from a structurally analogous reference compound, 1-(3-nitrophenyl)ethanone . This approach offers researchers and drug development professionals a robust methodology for structural confirmation, emphasizing the causal logic behind spectral interpretation and experimental design.
The Imperative of Spectroscopic Validation in Synthesis
In the landscape of chemical research and pharmaceutical development, unambiguous structural confirmation is the cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for elucidating molecular structures. However, the mere acquisition of data is insufficient. A rigorous validation process, grounded in fundamental principles and compared against known standards or predicted values, is essential to ensure data reliability and reproducibility. This process aligns with the FAIR Guiding Principles (Findability, Accessibility, Interoperability, and Reusability) for scientific data management, which advocate for comprehensive metadata and data organization to facilitate verification.[1][2][3]
This guide uses 1-(3-nitrophenyl)ethanone as a reference standard due to its structural similarity to the target compound and the availability of reliable public spectral data. By understanding the spectral features of this simpler analog, we can predict and interpret the more complex spectra of this compound, accounting for the electronic and steric effects of the additional chloro substituents.
Comparative Spectral Analysis: Predicted vs. Reference Data
The introduction of two chlorine atoms ortho and para to the acetyl group and ortho/meta to the nitro group in the target compound introduces significant electronic and steric changes compared to the reference compound. These changes are expected to manifest predictably in the respective spectra.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The electron-withdrawing nature of the nitro, chloro, and carbonyl groups will deshield the aromatic protons, shifting them downfield.
-
Reference Compound (1-(3-nitrophenyl)ethanone): The spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring, plus a singlet for the methyl protons.[4]
-
Target Compound (this compound): The aromatic region will be simplified, showing only two signals—a doublet for each of the two remaining aromatic protons. The steric hindrance from the two ortho-chloro substituents may influence the planarity of the acetyl group relative to the ring, potentially affecting the chemical shift of the methyl protons.
Table 1: Comparison of Predicted ¹H NMR Data
| Assignment | Reference Compound (Experimental δ, ppm) [4] | Target Compound (Predicted δ, ppm) | Rationale for Predicted Shift |
| -CH₃ | ~2.65 (s) | ~2.70 (s) | The additional inductive effect of two ortho-chlorine atoms may cause a slight downfield shift. |
| Aromatic H-5 | ~7.70 (t) | ~7.80 (d) | Proton is ortho to one Cl and meta to the NO₂ group. Coupling will be to H-4 only (doublet). |
| Aromatic H-4 | ~8.45 (d) | ~8.15 (d) | Proton is ortho to the NO₂ group and meta to one Cl. Coupling will be to H-5 only (doublet). |
| Aromatic H-6 | ~8.25 (d) | - | Position is substituted with Chlorine. |
| Aromatic H-2 | ~8.78 (s) | - | Position is substituted with Chlorine. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR identifies all unique carbon environments. The strong electron-withdrawing groups will cause significant downfield shifts for the carbons they are attached to.
-
Reference Compound (1-(3-nitrophenyl)ethanone): Shows signals for the carbonyl carbon, the methyl carbon, and six distinct aromatic carbons.[4]
-
Target Compound (this compound): The spectrum will also show eight distinct carbon signals. The chemical shifts of the carbons directly bonded to chlorine (C-2, C-6) and the nitro group (C-3) will be significantly affected.
Table 2: Comparison of Predicted ¹³C NMR Data
| Assignment | Reference Compound (Experimental δ, ppm) [4] | Target Compound (Predicted δ, ppm) | Rationale for Predicted Shift |
| -CH₃ | ~26.8 | ~27.0 | Minimal change expected. |
| C=O | ~196.5 | ~195.0 | Steric hindrance from ortho-substituents may slightly disrupt conjugation, causing a minor upfield shift.[5] |
| C-1 | ~138.9 | ~137.0 | Presence of ortho-substituents will influence this shift. |
| C-2 | ~122.9 | ~132.0 | Direct attachment to Chlorine will cause a significant downfield shift. |
| C-3 | ~148.5 | ~149.0 | Carbon attached to NO₂ group; minor change expected. |
| C-4 | ~127.5 | ~128.0 | Shift influenced by adjacent NO₂ and meta Cl. |
| C-5 | ~129.9 | ~130.0 | Shift influenced by adjacent Cl and meta acetyl group. |
| C-6 | ~134.9 | ~135.0 | Direct attachment to Chlorine will cause a significant downfield shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The key absorptions for these compounds are the C=O stretch of the ketone and the N-O stretches of the nitro group.
-
Reference Compound (1-(3-nitrophenyl)ethanone): Exhibits a strong C=O stretch around 1700 cm⁻¹ and characteristic aromatic C-H stretches. The nitro group shows symmetric and asymmetric stretches.[4][6]
-
Target Compound (this compound): The fundamental absorptions will be similar. The C-Cl stretches will appear in the fingerprint region (typically 800-600 cm⁻¹). The exact position of the C=O stretch may be slightly altered due to changes in electronic effects.
Table 3: Comparison of Predicted IR Data
| Vibrational Mode | Reference Compound (Experimental cm⁻¹) [4][6] | Target Compound (Predicted cm⁻¹) | Rationale for Prediction |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Characteristic of sp² C-H bonds. |
| C=O Stretch | ~1700 | ~1705 | The inductive electron-withdrawing effect of the ortho-chlorines may slightly increase the C=O bond order, shifting the frequency higher. |
| NO₂ Asymmetric Stretch | ~1530 | ~1535 | Electronic environment change is minor. |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | Electronic environment change is minor. |
| C-Cl Stretch | - | ~800-700 | Characteristic stretching frequency for aryl chlorides. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected for both compounds. A key fragmentation is the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion.
-
Reference Compound (1-(3-nitrophenyl)ethanone): Molecular Weight: 165.15 g/mol . The mass spectrum shows a molecular ion peak at m/z = 165 and a prominent base peak at m/z = 150, corresponding to the [M-CH₃]⁺ fragment.[7]
-
Target Compound (this compound): Molecular Weight: 234.04 g/mol . The molecular ion peak should exhibit a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio). The primary fragmentation will still be the loss of the methyl group to give a fragment at m/z = 219 (and its corresponding isotope peaks).
Comprehensive Validation Workflow
A systematic workflow is critical for ensuring the integrity of spectroscopic data. The following process represents a self-validating system for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for Spectroscopic Data Validation.
Detailed Experimental Protocols
The causality behind experimental choices is critical. The following protocols are designed for optimal data quality and reliability.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard, relatively non-polar solvent that dissolves many organic compounds and has a simple, well-defined solvent residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm). Rationale: TMS is chemically inert, volatile, and provides a single sharp signal that does not typically overlap with analyte signals, providing a universal reference point as recommended by IUPAC.[8]
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans. Rationale: A 5-second delay ensures full relaxation of protons, allowing for accurate integration. 16 scans provide a good signal-to-noise ratio for a moderately concentrated sample.
-
¹³C NMR: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans. Rationale: Proton decoupling simplifies the spectrum to singlets. A 2-second delay is a good compromise between sensitivity and experiment time for most carbons, though quaternary carbons may require longer delays.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
IR Spectroscopy Protocol
-
Method: Use an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact using the pressure clamp.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹. Rationale: 32 scans is sufficient to obtain a high signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine functional group identification.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Ionization Method: Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion. Rationale: EI provides valuable structural information through reproducible fragmentation patterns. ESI is a softer ionization technique ideal for obtaining the accurate mass of the molecular ion, which is crucial for determining the elemental formula.
-
Sample Introduction: Introduce the sample via a direct insertion probe (for EI) or dissolved in a suitable solvent like methanol/water and infused (for ESI).
-
Mass Analyzer: Use a Time-of-Flight (TOF) or Orbitrap analyzer. Rationale: Both TOF and Orbitrap analyzers provide high resolution and mass accuracy (<5 ppm), which is essential for confidently determining the elemental composition from the measured mass-to-charge ratio.
-
Data Analysis: Determine the m/z of the molecular ion and major fragments. Use the accurate mass to calculate the elemental formula and compare the isotopic distribution with the theoretical pattern for a molecule containing two chlorine atoms.
Predicted Mass Spectrometry Fragmentation
The fragmentation pattern provides a fingerprint for the molecule. For this compound, the primary fragmentation pathways under EI conditions can be predicted.
Caption: Predicted EI-MS Fragmentation Pathway.
Conclusion
This guide outlines a comprehensive, multi-technique approach to the spectroscopic validation of this compound. By integrating predictive analysis based on chemical principles with comparative data from a known analog, researchers can establish a high degree of confidence in the structure of a novel compound. The detailed protocols and validation workflow provide a transferable framework for ensuring scientific rigor in chemical synthesis and analysis, reinforcing the principles of expertise, trustworthiness, and authoritative grounding in modern research.
References
-
Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Journal of the American Chemical Society, 94(24), 8564–8568. [Link]
-
Mohammed, A.M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8–11. [Link]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). IR Spectrum for Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Heller, S. R., et al. (2023). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry, 95(2), 121-133. [Link]
-
IUPAC. (2020). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]
-
Nguyen, A. V., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(3). [Link]
Sources
- 1. iupac.org [iupac.org]
- 2. FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report) [repository.cam.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 1-(2,6-Dichloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a key building block in the development of various pharmacologically active compounds, presents a significant challenge due to the highly deactivated nature of the starting material, 1,3-dichloro-2-nitrobenzene. The cumulative electron-withdrawing effects of the two chlorine atoms and the nitro group render the aromatic ring strongly resistant to classical electrophilic aromatic substitution reactions. This guide provides a comparative analysis of the traditional Friedel-Crafts acylation and alternative reagents, offering insights into optimizing this critical synthetic step.
The Challenge: Acylating a Highly Deactivated Aromatic Ring
The primary obstacle in the synthesis of this compound is the low nucleophilicity of the 1,3-dichloro-2-nitrobenzene ring. This deactivation makes the classical Friedel-Crafts acylation, a cornerstone of C-C bond formation, particularly arduous.[1] Standard conditions often fail, and forcing conditions with highly reactive reagents are typically necessary.[1]
Traditional Approach: The Friedel-Crafts Acylation with Acetyl Chloride
The standard method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation using acetyl chloride and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]
Mechanism of the Standard Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.
Sources
A Senior Application Scientist's Guide to the Comparative Analysis of Dichloronitrophenyl Isomers
Introduction: The Six Faces of Dichloronitrobenzene
In the landscape of industrial chemistry, dichloronitrobenzene (DCNB) isomers are foundational building blocks. These six constitutional isomers, C₆H₃Cl₂NO₂, are pivotal intermediates in the synthesis of a vast array of commercial products, including pharmaceuticals, high-performance pigments, agrochemicals, and UV absorbents. Their utility is derived from the specific arrangement of two chlorine atoms and a nitro group on a benzene ring, which imparts distinct chemical reactivity to each isomer.
However, the very similarity in their elemental composition presents a significant analytical challenge. Synthesis routes, typically involving the electrophilic nitration of dichlorobenzene, often yield mixtures of these isomers. Differentiating and quantifying them is not merely an academic exercise; the specific substitution pattern profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. For researchers in process development, quality control, and toxicology, a robust understanding of the comparative characteristics of these isomers is paramount. This guide provides an in-depth, experience-driven comparison of the DCNB isomers, focusing on the analytical strategies required for their definitive separation and characterization.
Part 1: Physicochemical Properties – The Foundation for Separation
The first step in developing a separation strategy is to understand the fundamental physical differences between the isomers. Properties such as melting point, boiling point, and polarity (inferred from the octanol-water partition coefficient, logP) are not just datasheet entries; they are the levers we can pull to achieve resolution. For instance, a significant difference in melting points suggests that fractional crystallization could be a viable, scalable purification method, while differences in polarity and vapor pressure are the cornerstones of chromatographic separations.
Table 1: Comparative Physicochemical Properties of Dichloronitrobenzene Isomers
| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L) | logP |
| 2,3-Dichloronitrobenzene | 3209-22-1 | 192.00 | 60-62 | 278 | Sparingly soluble | ~3.1 |
| 2,4-Dichloronitrobenzene | 611-06-3 | 192.00 | 29-32 | 258 | 188 (at 20°C) | 3.07 |
| 2,5-Dichloronitrobenzene | 89-61-2 | 192.00 | 56 | 267 | 95 (at 25°C) | 3.09 |
| 2,6-Dichloronitrobenzene | 89-63-4 | 192.00 | 71-73 | 260 | Sparingly soluble | ~3.1 |
| 3,4-Dichloronitrobenzene | 99-54-7 | 192.00 | 42-44 | 255-256 | 130 (at 20°C) | 3.12 |
| 3,5-Dichloronitrobenzene | 618-62-2 | 192.00 | 64-65 | 261 | Sparingly soluble | ~3.2 |
Note: Data compiled from various sources. "Sparingly soluble" and "~" denote values where precise experimental data is less commonly available but can be estimated from structural similarity.
The close range of boiling points and logP values immediately signals the primary analytical challenge: these isomers will behave similarly under standard separation conditions, demanding highly efficient and selective methodologies.
Part 2: High-Resolution Analytical Methodologies
A multi-pronged analytical approach is essential for the unambiguous identification and quantification of DCNB isomers. Gas and liquid chromatography are the workhorses for physical separation, while spectroscopy provides the definitive structural confirmation.
Gas Chromatography (GC): Leveraging Volatility
Expertise & Rationale: Gas chromatography is an exceptionally powerful technique for separating volatile and semi-volatile compounds like DCNB isomers. The separation is predicated on subtle differences in their boiling points and their interactions with the stationary phase of the GC column. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is an excellent starting point. This phase separates compounds primarily by their boiling points, but the phenyl groups also offer π-π interactions that can help resolve isomers with similar volatilities.
Caption: A typical workflow for the analysis of Dichloronitrobenzene isomers using GC-MS.
Trustworthy Protocol: GC-MS Analysis of DCNB Isomers
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS) detector is recommended. The MS provides not only quantification but also mass spectral data for positive identification. An electron capture detector (ECD) is also highly sensitive to halogenated nitroaromatics.
-
Sample Preparation: Accurately weigh ~10 mg of the isomer mixture and dissolve it in 10 mL of a high-purity solvent like hexane or ethyl acetate to create a 1 mg/mL stock solution. Serially dilute as needed to fall within the linear range of the detector.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes. This temperature program provides a good balance between resolution and analysis time.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 50-250 m/z.
-
-
Data Analysis: Identify peaks by comparing their retention times with those of pure standards. Confirm identity by matching the acquired mass spectrum against a reference library (e.g., NIST). The molecular ion (M+) at m/z 191/193/195 (due to chlorine isotopes) will be prominent.
High-Performance Liquid Chromatography (HPLC): Harnessing Polarity
Expertise & Rationale: For less volatile isomers or when GC is not available, reverse-phase HPLC (RP-HPLC) is a viable alternative. The separation is governed by the hydrophobic interactions between the isomers and the nonpolar stationary phase (typically C18). However, given the very similar logP values of the DCNB isomers, achieving baseline separation on a standard C18 column is challenging. Success often requires specialized columns that offer alternative separation mechanisms, such as π-π interactions. Phenyl-hexyl or biphenyl phases can provide enhanced selectivity for aromatic compounds.
Caption: Standard workflow for HPLC-UV analysis of Dichloronitrobenzene isomers.
Trustworthy Protocol: HPLC-UV Analysis of DCNB Isomers
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute with the mobile phase to a working concentration (e.g., 50 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
HPLC Conditions:
-
Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 or Phenyl-Hexyl phase.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio must be optimized to achieve the best separation for the specific isomer mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Identify peaks by comparing retention times with pure standards run under identical conditions. Quantify using a calibration curve prepared from the standards.
Spectroscopic Confirmation: The Unambiguous Fingerprint
Chromatography separates, but spectroscopy identifies. For absolute certainty, especially in a research or regulatory context, the identity of each separated isomer must be confirmed.
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy is particularly decisive for distinguishing isomers. The number of unique carbon signals in the spectrum is directly related to the molecule's symmetry.
Table 2: Predicted Number of Aromatic Signals in ¹³C NMR Spectra of DCNB Isomers
| Isomer | Symmetry | Expected Aromatic ¹³C Signals | Rationale |
| 2,3-DCNB | Asymmetric | 6 | All six ring carbons are in chemically unique environments. |
| 2,4-DCNB | Asymmetric | 6 | All six ring carbons are chemically unique. |
| 2,5-DCNB | Symmetric (C₂ᵥ) | 4 | A plane of symmetry makes C1/C4, C2/C3, and C5/C6 equivalent in pairs, but substitution breaks some of this. The actual symmetry results in 4 unique signals. |
| 2,6-DCNB | Symmetric (C₂ᵥ) | 4 | A plane of symmetry runs through the C1-NO₂ and C4-H bonds, making C2/C6 and C3/C5 equivalent. |
| 3,4-DCNB | Asymmetric | 6 | All six ring carbons are chemically unique. |
| 3,5-DCNB | Symmetric (C₂ᵥ) | 4 | A plane of symmetry runs through the C1-NO₂ and C4-H bonds, making C3/C5 and C2/C6 equivalent. |
Mass Spectrometry (MS): As mentioned in the GC section, MS provides the molecular weight (confirming the formula) and a fragmentation pattern that serves as a chemical fingerprint, aiding in distinguishing isomers.
Part 3: Implications of Isomeric Structure
Understanding the differences between DCNB isomers extends beyond their analysis to their chemical behavior and biological impact.
Comparative Chemical Reactivity
The positions of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups dictate the molecule's reactivity, particularly in nucleophilic aromatic substitution (SₙAr) reactions. The nitro group is strongly activating for SₙAr, especially when positioned ortho or para to the leaving group (a chlorine atom).
Caption: Dominant electronic effects of nitro and chloro substituents on the aromatic ring.
For example, in 2,4-dichloronitrobenzene, the chlorine at C4 is para to the nitro group, and the chlorine at C2 is ortho. Both are highly activated towards nucleophilic attack. In contrast, in 3,5-dichloronitrobenzene, neither chlorine is ortho or para to the nitro group, rendering this isomer significantly less reactive in SₙAr reactions. This differential reactivity is a critical consideration in synthetic route design.
Biological Activity and Toxicology
It is a well-established principle in toxicology and pharmacology that different isomers of a compound can have vastly different biological activities and toxicological profiles. This is because biological interactions, such as binding to an enzyme or receptor, are highly dependent on the three-dimensional shape and electronic distribution of the molecule.
For DCNB isomers, metabolism is a key area of difference. They are known to be metabolized via reduction of the nitro group to form the corresponding dichloroanilines. The toxicity and potential carcinogenicity can vary between these aniline metabolites. For instance, the 2,4-DCNB isomer is recognized as a skin sensitizer, a property that may not be as pronounced in other isomers. Therefore, any assessment of human health risk or environmental impact must be isomer-specific.
Conclusion
The six isomers of dichloronitrobenzene, while structurally similar, are distinct chemical entities. Their successful analysis hinges on a deep understanding of their subtle physicochemical differences. High-resolution chromatographic techniques, particularly GC-MS and optimized HPLC, are essential for their physical separation. Definitive identification, however, must be grounded in spectroscopic analysis, with ¹³C NMR being a particularly powerful tool for distinguishing isomers based on molecular symmetry. For any scientist or researcher working with these critical industrial intermediates, an isomer-aware approach is not just best practice—it is fundamental to ensuring the safety, quality, and efficacy of the final products derived from them.
References
-
2,5-Dichloronitrobenzene. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 123. International Agency for Research on Cancer. Available from: [Link]
-
2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. SIDS Initial Assessment Profile, OECD. Available from: [Link]
-
Exposure Data - Some nitrobenzenes and other industrial chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. NCBI Bookshelf. Available from: [Link]
-
Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]
-
2,4-Dichloronitrobenzene. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
1,2-Dichloro-4-nitrobenzene. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Separation of o- and p-chloronitrobenzene by solvent extraction. I. ResearchGate. Available from: [Link]
-
Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Dichloronitrobenzene. Wikipedia. Available from: [Link]
-
Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... ResearchGate. Available from: [Link]
- There are three
A Comparative Guide to the Purity Validation of 1-(2,6-dichloro-3-nitrophenyl)ethanone
For researchers, scientists, and professionals engaged in drug development, the purity of starting materials and intermediates is a non-negotiable prerequisite for reproducible research and the synthesis of safe, effective pharmaceuticals. This guide provides an in-depth, comparative analysis of analytical techniques for validating the purity of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a key building block in various synthetic pathways. Moving beyond a mere list of methods, this document offers a practical, field-tested perspective on experimental design, data interpretation, and the rationale for selecting one technique over another.
Understanding the Analyte: this compound
This compound is a substituted acetophenone derivative. Its molecular structure, featuring a sterically hindered ketone and electron-withdrawing nitro and chloro groups, presents unique challenges and considerations for purity analysis. Potential impurities may originate from starting materials, side reactions during synthesis (e.g., incomplete nitration or chlorination), or degradation.[1][2][3]
Key Molecular Features Influencing Analysis:
-
Chromophores: The nitroaromatic system provides strong UV-Vis absorbance, making it highly suitable for detection by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Volatility: The compound's volatility allows for analysis by Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for the definitive identification of impurities.[4][5][6]
-
Nuclear Spin: The presence of protons (¹H) and carbons (¹³C) in distinct chemical environments allows for detailed structural elucidation and purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11]
-
Vibrational Modes: The carbonyl (C=O), nitro (NO₂), and carbon-chlorine (C-Cl) bonds exhibit characteristic infrared absorption frequencies, enabling functional group analysis by Fourier-Transform Infrared (FTIR) Spectroscopy.[12][13][14]
Comparative Analysis of Purity Validation Techniques
This section compares the most effective analytical techniques for assessing the purity of this compound. Each method is evaluated based on its sensitivity, selectivity, and the type of information it provides.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][15] For this compound, a reversed-phase HPLC method is typically the most effective.
Principle of the Technique: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often optimal for separating a wide range of potential impurities. For example:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 40% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Monitor at a wavelength where the analyte has strong absorbance, for instance, 254 nm. A DAD can be used to assess peak purity and identify co-eluting impurities.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Peak purity can also be assessed using the DAD by comparing the UV spectra across a single peak.
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Trustworthiness: This protocol is self-validating through the use of a DAD, which allows for the assessment of peak purity. If the UV spectrum is consistent across the entire peak, it provides confidence that the peak represents a single component. System suitability tests, such as replicate injections of a standard to check for consistent retention time and peak area, should also be performed to ensure the reliability of the system, in line with USP and ICH guidelines.[16][17][18][19]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities by providing their mass-to-charge ratio and fragmentation patterns.[]
Principle of the Technique: In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Experimental Protocol: GC-MS for Impurity Identification
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: The total ion chromatogram (TIC) will show the separation of the main component and any impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) to tentatively identify the impurities. The fragmentation pattern can also be manually interpreted to deduce the structure of unknown impurities.
Workflow for GC-MS Impurity Identification
Caption: Workflow for impurity identification using GC-MS.
Authoritative Grounding: The principles of GC-MS are well-established and are described in detail in authoritative texts on instrumental analysis. The National Institute of Standards and Technology (NIST) provides extensive mass spectral libraries that are considered a gold standard for compound identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).[21][22][23][24] ¹H NMR is particularly useful for a rapid assessment of purity and can provide a direct measure of the analyte concentration against a certified internal standard.[21][22][23][24]
Principle of the Technique: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb electromagnetic radiation at a specific frequency. The exact frequency depends on the local chemical environment of the nucleus, providing detailed information about the molecular structure. The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative analysis.[23]
Experimental Protocol: ¹H qNMR for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 15-20 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
-
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Experiment: A standard ¹H NMR experiment with parameters optimized for quantification.
-
Number of Scans: 64-128 scans to achieve a high signal-to-noise ratio.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁) is crucial for accurate quantification, ensuring all protons have fully relaxed between pulses. A value of 30-60 seconds is often used.
-
-
Data Analysis: Integrate a well-resolved peak of the analyte and a peak of the internal standard. The purity of the analyte can be calculated using the following equation:[23]
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Trustworthiness: The quantitative nature of NMR is based on the direct proportionality between signal intensity and the number of nuclei, a fundamental physical principle. The use of a certified internal standard in qNMR provides a high degree of accuracy and traceability, making it a primary method for purity assignment.[22][23][24]
Data Comparison and Interpretation
To illustrate the complementary nature of these techniques, consider the following hypothetical data for a batch of this compound.
Table 1: Comparative Purity Data
| Analytical Technique | Purity (%) | Impurities Detected | Notes |
| HPLC-UV (254 nm) | 98.7% (by area %) | Impurity X (0.7%), Impurity Y (0.4%), Unknown (0.2%) | Provides accurate quantification of known and unknown UV-active impurities. |
| GC-MS | Not primarily for quantification | Impurity X identified as 1-(2-chloro-3-nitrophenyl)ethanone. Impurity Z identified as a residual starting material. | Identifies volatile impurities and provides structural information. |
| ¹H qNMR | 98.5% (w/w) | Minor peaks consistent with Impurity X and solvent residue. | Provides an absolute, quantitative purity value and confirms the structure of the main component.[21][22][25] |
| FTIR | Conforms | Shows characteristic peaks for C=O, NO₂, and C-Cl bonds. | Primarily used for functional group confirmation, not for quantitative purity.[12] |
Interpretation:
-
HPLC provides the most accurate quantitative purity assessment based on the relative response of UV-active species.
-
GC-MS is invaluable for identifying the specific chemical structures of volatile impurities, such as the incompletely chlorinated Impurity X.
-
qNMR offers a highly accurate, absolute measure of purity by weight and corroborates the structure of the main compound. It can detect impurities with distinct proton signals.
-
FTIR confirms the presence of the expected functional groups, serving as a rapid and effective identity check.
Conclusion and Recommendations
A multi-technique approach is essential for a comprehensive validation of the purity of this compound.
-
For routine quality control and quantitative purity determination , HPLC is the recommended primary technique due to its high accuracy, precision, and robustness.
-
For impurity profiling and identification of unknown volatile impurities , GC-MS is the method of choice.
-
For absolute purity determination and as an orthogonal check , qNMR is highly valuable and provides a high degree of confidence.
-
For a rapid identity confirmation , FTIR is a suitable and cost-effective method.
By judiciously combining these techniques, researchers and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link]
-
Corden Pharma. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
- Google Patents. (n.d.).
-
United States Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. [Link]
-
Veeprho. (n.d.). Acetophenone Impurities and Related Compound. [Link]
-
United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]
-
Centers for Disease Control and Prevention. (2003). KETONES I: 2555. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]
-
Harris, K. L. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 114-127. [Link]
-
USP Education. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 [Video]. YouTube. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Pharmaffiliates. (n.d.). Acetophenone-impurities. [Link]
-
United States Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]
-
Shanghai ChemSrc Trading Co., Ltd. (n.d.). This compound. [Link]
-
LabRulez GCMS. (n.d.). Nitro compounds. [Link]
-
IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation. [Link]
-
Shen, L., et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Environmental Protection, 2(5), 537-552. [Link]
-
ChemSynthesis. (n.d.). 1-(2,3-dimethoxy-6-nitrophenyl)ethanone. [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]
-
Gogoi, B., et al. (2023). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Journal of Applied Biology & Biotechnology, 11(5), 184-191. [Link]
-
ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
PubMed. (n.d.). FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2,4-dichloro-6-nitrophenol. [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
-
ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol | Request PDF. [Link]
-
Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. [Link]
-
PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. [Link]
-
High Purity Laboratory Chemicals Pvt. Ltd. (n.d.). HPLC product list 2025-26 International. [Link]
-
ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes. [Link]
-
ResearchGate. (n.d.). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). [Link]
-
ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
SIELC Technologies. (2018, May 16). Separation of 3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole. [Link]
Sources
- 1. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. veeprho.com [veeprho.com]
- 4. epa.gov [epa.gov]
- 5. cdc.gov [cdc.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. d-nb.info [d-nb.info]
- 12. updatepublishing.com [updatepublishing.com]
- 13. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. uspbpep.com [uspbpep.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. resolvemass.ca [resolvemass.ca]
- 23. emerypharma.com [emerypharma.com]
- 24. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 25. m.youtube.com [m.youtube.com]
elemental analysis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
An Expert's Comparative Guide to the Elemental Analysis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
For the modern researcher, scientist, or drug development professional, the precise structural confirmation of a synthesized compound is a non-negotiable cornerstone of scientific rigor. Elemental analysis serves as a fundamental technique in this process, providing a quantitative measure of the elemental composition of a pure substance. This guide offers an in-depth, comparative analysis of the elemental composition of this compound, a halogenated nitroaromatic ketone of interest in synthetic chemistry.
This document moves beyond a simple recitation of theoretical values. It delves into the causality behind analytical choices, presents a framework for evaluating experimental data, and provides detailed protocols for the established methodologies in the field. By comparing the target compound with structurally similar alternatives, we aim to provide a comprehensive understanding of what to expect and demand from elemental analysis data for this class of molecules.
Comparative Analysis of Elemental Composition
The foundation of elemental analysis is the comparison of experimentally determined values with the theoretically calculated elemental composition based on the compound's molecular formula. For this compound (C₈H₅Cl₂NO₃), the theoretical percentages of carbon, hydrogen, nitrogen, and chlorine are the benchmarks against which all empirical data must be judged.
To provide a meaningful context, we will compare this compound with two structurally related alternatives: 1-(2,4-dichloro-5-nitrophenyl)ethanone and 1-(4-fluoro-3-nitrophenyl)ethanone. This comparison highlights how substitutions on the phenyl ring influence the expected elemental percentages.
Table 1: Theoretical Elemental Composition of this compound and Alternatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Halogen (Cl/F) |
| This compound | C₈H₅Cl₂NO₃ | 234.04 | 41.06 | 2.15 | 5.98 | 30.29 (% Cl) |
| 1-(2,4-dichloro-5-nitrophenyl)ethanone | C₈H₅Cl₂NO₃ | 234.04[1] | 41.06 | 2.15 | 5.98 | 30.29 (% Cl) |
| 1-(4-fluoro-3-nitrophenyl)ethanone | C₈H₆FNO₃ | 183.14[2] | 52.47 | 3.30 | 7.65 | 10.37 (% F) |
Note: While this compound and 1-(2,4-dichloro-5-nitrophenyl)ethanone are isomers with identical molecular formulas and weights, their distinct structures can influence physical properties and synthetic accessibility.
Evaluating Experimental Data: The Trustworthiness Mandate
In practice, experimental results will deviate slightly from theoretical values. The internationally accepted tolerance for establishing analytical purity via elemental analysis is typically within ±0.4% of the calculated value[1][3]. Results falling within this range are generally considered to be in good agreement with the proposed structure.
Table 2: Comparison of Theoretical vs. Expected Experimental Elemental Analysis Data
| Element | Theoretical % | Expected Experimental Range (±0.4%) | Justification for Analytical Choice |
| Carbon | 41.06% | 40.66% - 41.46% | Combustion analysis is the gold standard for C, H, and N determination due to its high precision and well-established protocols.[4] |
| Hydrogen | 2.15% | 1.75% - 2.55% | The low hydrogen content makes this determination particularly sensitive to atmospheric moisture. Proper sample handling and instrument blanking are critical for accurate results. |
| Nitrogen | 5.98% | 5.58% - 6.38% | For nitro-compounds, ensuring complete combustion to N₂ is crucial, as incomplete oxidation can lead to the formation of various nitrogen oxides, resulting in inaccurate nitrogen readings.[5] |
| Chlorine | 30.29% | 29.89% - 30.69% | The oxygen flask combustion method followed by potentiometric titration is a robust and specific method for halogen determination in organic matrices, avoiding interferences from other elements.[6][7] |
Methodologies and Experimental Protocols
The reliability of elemental analysis data is intrinsically linked to the rigor of the experimental methodology. Here, we detail the standard protocols for the determination of the elemental composition of this compound.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion
This technique relies on the complete combustion of the organic sample in a high-oxygen environment to convert carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then separated and quantified using thermal conductivity detection.
Caption: Workflow for CHN combustion analysis.
Experimental Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a clean tin capsule.
-
Combustion: Introduce the sealed capsule into the combustion furnace of the analyzer. The sample is combusted at approximately 950°C in a pure oxygen environment.
-
Reduction: The gaseous combustion products are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
Separation and Detection: The resulting gases (N₂, CO₂, H₂O) are separated by a gas chromatography column and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample based on the detector response and the sample weight.
Chlorine Analysis via Oxygen Flask Combustion
The determination of halogens in organic compounds requires a different approach. The Schöniger oxygen flask method is a classic and reliable technique for this purpose.[8] The sample is combusted in a sealed flask filled with oxygen, and the resulting hydrogen chloride is absorbed into a solution and subsequently titrated.
Caption: Workflow for Chlorine determination via Oxygen Flask Combustion.
Experimental Protocol: Oxygen Flask Combustion for Chlorine [6]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound onto a piece of ashless filter paper. Fold the paper to enclose the sample and attach a fuse.
-
Apparatus Preparation: Add 10 mL of deionized water and 2 mL of 2 N potassium hydroxide (KOH) solution to the 500-mL combustion flask. For chlorinated compounds, also add a few drops of 30% hydrogen peroxide to aid in the conversion of all chlorine to chloride.
-
Combustion: Flush the flask with pure oxygen for at least one minute. Light the paper fuse and immediately insert the stopper (with the sample in the platinum basket) into the flask, ensuring a tight seal. The combustion should occur rapidly in the oxygen-rich environment. This step must be performed behind a safety shield.
-
Absorption: After combustion, shake the flask intermittently for 10-15 minutes to ensure complete absorption of the resulting HCl gas into the alkaline solution.
-
Titration: Carefully unseal the flask, rinse the stopper and basket with deionized water into the flask. Acidify the solution with nitric acid and perform a potentiometric titration with a standardized solution of silver nitrate (AgNO₃) to determine the amount of chloride.
-
Calculation: The percentage of chlorine is calculated from the volume of AgNO₃ titrant used, its molarity, the sample weight, and the atomic weight of chlorine.
Conclusion
The provides a fundamental verification of its elemental composition. A successful analysis, yielding C, H, N, and Cl values within ±0.4% of the theoretical percentages (41.06% C, 2.15% H, 5.98% N, 30.29% Cl), provides strong evidence for the compound's identity and purity. By employing standardized and validated methods such as combustion analysis and oxygen flask combustion, researchers can generate trustworthy and reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences. This guide provides the theoretical framework and practical protocols necessary to approach this analysis with scientific rigor and confidence.
References
-
ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2021, [Link]
-
Smithers, "Elemental Analysis for the Pharmaceutical Industry Q&A," [Link]
-
World Health Organization, "The International Pharmacopoeia - 2.4 Oxygen flask method," [Link]
-
Orlab Instruments Pvt. Ltd., "Oxygen Flask Combustion Unit," [Link]
-
Japanese Pharmacopoeia, "42. Oxygen Flask Combustion Method," [Link]
-
R. G. W. Macdonald, "The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds," The Analyst, vol. 86, pp. 36-42, 1961. [Link]
-
Analytik Jena, "Determination of Organically (TOX) and Inorganically Bound (TIX) Chlorine in Palm Oil by Means of Combustion Elemental Analysis," [Link]
-
Wikipedia, "Combustion analysis," [Link]
-
Element Materials Technology, "Analytical Method Development & Validation," [Link]
-
Agazzi, E. J., Peters, E. D., & Brooks, F. R. (1953). Combustion Techniques for Determination of Residues of Highly Chlorinated Pesticides by Total Chlorine Analysis. Analytical Chemistry, 25(2), 237–240. [Link]
-
Simpliance, "Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing," [Link]
-
National Institute of Standards and Technology, "Ethanone, 1-(2-nitrophenyl)-," NIST Chemistry WebBook, SRD 69, [Link]
-
Procaccini, C. (1993). The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants. DSpace@MIT. [Link]
-
Jackson, A. D., et al. (2022). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry, 87(15), 10183-10189. [Link]
-
PubChem, "2'-Nitroacetophenone," [Link]
-
PubChem, "1-(2,6-Dichloro-3-fluorophenyl)ethanone," [Link]
-
ChemSynthesis, "1-(2,3-dimethoxy-6-nitrophenyl)ethanone," [Link]
-
ResearchGate, "An International Study Evaluating Elemental Analysis," [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaerudition.org [pharmaerudition.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. pepolska.pl [pepolska.pl]
- 6. img.antpedia.com [img.antpedia.com]
- 7. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Oxygen Flask Combustion Unit - Orlab Instruments Pvt. Ltd. [orlabindia.com]
A Comparative Guide to the Structural Elucidation of 1-(2,6-dichloro-3-nitrophenyl)ethanone Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates its physical properties, chemical reactivity, and biological activity. For compounds like 1-(2,6-dichloro-3-nitrophenyl)ethanone and its derivatives—valuable as synthetic intermediates in medicinal chemistry—an unambiguous structural determination is not merely academic; it is a foundational requirement for rational drug design and development.[1][2]
This guide provides an in-depth exploration of single-crystal X-ray diffraction (SCXRD), the definitive method for elucidating the absolute structure of crystalline materials.[3][4] We will dissect the entire workflow, from the often-challenging process of obtaining suitable crystals to the final validation of the atomic model. Furthermore, we will objectively compare SCXRD with other common analytical techniques, providing the necessary context for researchers to select the most appropriate methods for their specific analytical challenges.
The X-ray Crystallography Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding precision and a deep understanding of the underlying principles. Success in crystallography is not merely about collecting data; it's about the meticulous preparation that precedes it.
Part 1: Synthesis and Crystallization – The Foundational Bottleneck
The adage "garbage in, garbage out" is acutely true in crystallography. The quality of the diffraction data is fundamentally limited by the quality of the single crystal.[5][6] Therefore, the initial and most critical challenge is to grow a well-ordered, single crystal of sufficient size and quality.
Synthesis: The target compound, this compound, can be synthesized through various organic chemistry routes, often involving electrophilic aromatic substitution or functional group transformations on a substituted benzene ring.[2][7] Purity is essential; even minor impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the structure solution.
Experimental Protocol: Common Crystallization Techniques for Small Organic Molecules
Obtaining diffraction-quality crystals is often described as more of an art than a science, requiring patience and the screening of numerous conditions.[6] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.[8]
-
Slow Evaporation:
-
Principle: The concentration of the solute is gradually increased as the solvent evaporates, pushing the solution past the saturation point.
-
Methodology:
-
Dissolve the compound in a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.[6]
-
Cover the vial with a cap or parafilm containing a few small pinholes. This slows the rate of evaporation.
-
Leave the vial undisturbed in a vibration-free environment. Crystal growth can take anywhere from a few days to several weeks.
-
-
Causality: The slow rate of solvent removal is crucial. Rapid evaporation leads to rapid precipitation, favoring the formation of microcrystalline powder or amorphous solid over large single crystals.
-
-
Vapor Diffusion:
-
Principle: An "anti-solvent" (a solvent in which the compound is poorly soluble) slowly diffuses in vapor form into a solution of the compound, reducing its solubility and inducing crystallization.[8]
-
Methodology:
-
Dissolve the compound in a small volume of a good solvent (e.g., dichloromethane) in a small, open vial.
-
Place this small vial inside a larger, sealed jar that contains a reservoir of the anti-solvent (e.g., hexane).
-
The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
-
Causality: This method provides excellent control over the rate of saturation. The choice of solvents and the temperature can be varied to fine-tune the diffusion rate.
-
-
Liquid-Liquid Diffusion (Layering):
-
Principle: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[6]
-
Methodology:
-
Prepare a concentrated solution of the compound in a dense solvent (e.g., chloroform).
-
Carefully layer a less dense anti-solvent (e.g., methanol or hexane) on top, minimizing mixing. A buffer layer of an intermediate solvent like toluene can be used to further slow diffusion.[6]
-
Seal the container and leave it undisturbed.
-
-
Causality: This technique is particularly useful for compounds that are highly soluble in one solvent and nearly insoluble in another, allowing for a very gradual change in solvent composition at the interface.
-
For particularly challenging compounds, modern techniques such as microbatch under-oil crystallization or host-aided methods like crystalline sponges can be employed.[5][9]
Part 2: Data Collection and Processing
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded on a detector.[10]
Experimental Protocol: Data Collection & Processing
-
Crystal Mounting and Screening: A single crystal is carefully selected, mounted on a goniometer head, and often flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[11] Modern diffractometers automate this process.
-
Integration: The raw diffraction images are processed to identify the position and intensity of each diffraction spot.[10][12]
-
Scaling and Merging: The intensity data from all images are scaled and merged to produce a single, comprehensive dataset of unique reflections. This step also provides crucial statistics about the quality of the collected data.[10]
Part 3: Structure Solution, Refinement, and Validation
The processed data contains the intensities of the diffracted waves, but not their phases. This is the famous "phase problem" in crystallography.[13]
-
Structure Solution: For small molecules like this compound, the phase problem is typically solved using direct methods. These are computational techniques that use statistical relationships between the measured intensities to derive initial phase estimates.[13] This allows for the calculation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then iteratively refined to improve its fit with the experimental data.[14][15] The most common technique is least-squares refinement, which minimizes the difference between the observed diffraction amplitudes and those calculated from the model.[13][15] During refinement, atomic positions, and atomic displacement parameters (which describe thermal motion) are adjusted.
-
Validation: The final structural model is rigorously checked for chemical and crystallographic reasonability. Key metrics like the R-factor provide a measure of the agreement between the model and the data. The geometry of the molecule (bond lengths, angles) is compared against known standards.
Visualizing the Crystallography Workflow
The following diagram illustrates the sequential process of determining a crystal structure, from initial synthesis to the final validated model.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis: SCXRD vs. Other Techniques
While SCXRD provides the ultimate structural detail, it is not always feasible or necessary. Other spectroscopic techniques provide complementary information and are indispensable tools in chemical analysis.[16][17][18]
| Technique | Underlying Principle | Information Obtained for Acetophenone Derivatives | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the ordered electron density in a crystal.[13] | - Unambiguous 3D atomic structure - Precise bond lengths and angles - Absolute stereochemistry - Intermolecular interactions (packing) | - Provides the definitive, complete 3D structure.[16] - Gold standard for structural elucidation. | - Requires high-quality single crystals, which can be difficult to obtain.[3][5] - Provides a static picture in the solid state, which may differ from the solution state.[17] - Cannot be used for non-crystalline materials (oils, amorphous solids). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[19] | - Carbon-hydrogen framework (connectivity) - Chemical environment of each atom - Relative stereochemistry - Information on molecular dynamics in solution | - Provides structural information in solution, which is often more biologically relevant.[17][20] - Does not require crystallization. - Can study dynamic processes. | - Does not provide absolute stereochemistry directly. - Provides distances and angles with less precision than SCXRD.[19] - Spectra can be complex and difficult to interpret fully for larger molecules. - Upper size limit for routine analysis.[17] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio.[21] | - Accurate molecular weight - Elemental composition (with High-Resolution MS) - Fragmentation patterns can suggest structural motifs | - Extremely high sensitivity (requires very little sample). - Can be coupled with separation techniques (GC-MS, LC-MS). | - Provides no information on connectivity or 3D structure/stereochemistry.[21] - Isomers often cannot be distinguished without fragmentation analysis. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations.[22][23] | - Presence of key functional groups (e.g., C=O stretch for the ketone, N-O stretches for the nitro group, C-Cl stretches). | - Fast, simple, and inexpensive. - Excellent for identifying functional groups. | - Provides very limited information about the overall molecular structure. - Essentially a "fingerprint" of the molecule, not a structural map. |
A Complementary Approach
The following diagram illustrates how different analytical techniques provide unique and complementary pieces of the structural puzzle.
Caption: Complementary data from different analytical techniques for structural elucidation.
Conclusion
For the definitive structural characterization of this compound derivatives, single-crystal X-ray diffraction stands as the unparalleled gold standard. It provides an unambiguous, high-resolution map of the atomic positions, which is invaluable for understanding structure-activity relationships and for computational modeling. However, its primary prerequisite—the availability of high-quality single crystals—remains a significant experimental hurdle.
Therefore, a comprehensive characterization strategy should not rely on a single technique. NMR, MS, and IR spectroscopy are essential, complementary tools. They confirm the identity and purity of the synthesized material, provide insight into its structure in solution, and are applicable even when crystallization fails. By integrating the data from this suite of analytical methods, researchers can build a complete and robust understanding of their target molecules, accelerating the path from synthesis to application.
References
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
- Chemical crystallization | SPT Labtech. (n.d.).
-
Coles, S. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2339-2355. Retrieved from [Link]
- Small Molecule X-Ray Diffraction Facility - University of Montana. (n.d.).
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m132–m141. Retrieved from [Link]
-
Terwilliger, T. C., Adams, P. D., Read, R. J., & McCoy, A. J. (2009). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 19(5), 555-561. Retrieved from [Link]
- Crystallization of small molecules. (n.d.).
- Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (2023).
-
Watkin, D. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1). Retrieved from [Link]
- Structure refinement: Some background theory and practical strategies - ResearchGate. (2025).
- Refinement - Online Dictionary of Crystallography. (2017).
-
Mercer, G. D. (1969). Infrared spectra and synthesis of some acetophenone derivatives. Journal of Chemical & Engineering Data, 14(2), 253-256. Retrieved from [Link]
- Comparison of NMR and X-ray crystallography. (n.d.).
- NMR Spectrum Interpretation for Acetophenone - StudyRaid. (n.d.).
-
Armentrout, P. B., & O'Brien, J. T. (2006). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A, 110(27), 8314-8323. Retrieved from [Link]
-
Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. Retrieved from [Link]
- IR-Spectroscopic Characterization of Acetophenone Complexes with Fe , Co , and Ni Using Free-Electron-Laser IRMPD† - ElectronicsAndBooks. (n.d.).
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
- A beginner's guide to X-ray data processing - ResearchGate. (2021).
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
-
Allinger, N. L., & Jones, E. S. (1965). Conformational Analysis. XLIV. The Dependence of Some Physical Properties of Acetophenone Derivatives on the Conformation of the Side Chain. The Journal of Organic Chemistry, 30(6), 2054-2059. Retrieved from [Link]
- X-ray Diffraction Data Collection - Creative Biostructure. (n.d.).
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. (n.d.).
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.).
-
Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed. (1998). Retrieved from [Link]
- EP 1 020 426 B9 - Googleapis.com. (n.d.).
-
Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1145-1149. Retrieved from [Link]
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - ResearchGate. (2022).
-
Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sptlabtech.com [sptlabtech.com]
- 4. rigaku.com [rigaku.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. portlandpress.com [portlandpress.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dictionary.iucr.org [dictionary.iucr.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. people.bu.edu [people.bu.edu]
- 18. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 19. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
comparing the reactivity of 1-(2,6-dichloro-3-nitrophenyl)ethanone with similar ketones
A Comparative Guide to the Reactivity of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Abstract
Substituted acetophenones are foundational scaffolds in medicinal chemistry and materials science, where the nature and position of substituents dictate molecular behavior.[1][2] This guide provides an in-depth comparative analysis of the reactivity of this compound, a highly functionalized ketone. Its reactivity is benchmarked against structurally related analogues—acetophenone, 1-(3-nitrophenyl)ethanone, and 1-(2,6-dichlorophenyl)ethanone—to dissect the distinct contributions of electronic and steric effects. We explore reactivity at both the aromatic ring via Nucleophilic Aromatic Substitution (SNAr) and the carbonyl group through reduction with sodium borohydride. Experimental data, supported by detailed protocols, reveal a nuanced reactivity profile, offering valuable insights for researchers in synthetic strategy and drug development.[3][4]
Introduction: The Role of Substituent Effects in Acetophenone Chemistry
Acetophenone and its derivatives are more than simple synthetic intermediates; they are pivotal building blocks in the synthesis of numerous pharmaceuticals, including agents like zolpidem and cinacalcet.[3] The chemical personality of an acetophenone is profoundly shaped by the substituents on its phenyl ring. These groups modulate the electronic and steric environment of the molecule, influencing the reactivity of both the aromatic ring and the carbonyl group.
Our target molecule, This compound (1) , presents a compelling case study. It features:
-
Two ortho chlorine atoms: These are moderately electron-withdrawing via induction but, more importantly, introduce significant steric hindrance around the acetyl group and the adjacent C1 and C2 positions of the ring.[5][6]
-
A meta nitro group: The -NO₂ group is a powerful electron-withdrawing group, both by induction and resonance, significantly reducing electron density on the aromatic ring.[7]
This unique combination of steric bulk and potent electronic deactivation suggests a complex reactivity profile. To understand these effects, we will compare ketone 1 with three carefully selected analogues that systematically remove these substituents.
Comparator Ketones:
| Compound No. | Name | Key Features |
| 1 | This compound | Target: Steric hindrance + strong electronic deactivation |
| 2 | 1-(2,6-dichlorophenyl)ethanone | Isolates the steric effect of ortho-chlorines[8] |
| 3 | 1-(3-nitrophenyl)ethanone | Isolates the electronic effect of a meta-nitro group[9][10][11] |
| 4 | Acetophenone | Unsubstituted baseline for comparison |
Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group and halogen leaving groups makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr).[12] This reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14] The stability of this intermediate is the key determinant of the reaction rate.
Experimental Rationale
To probe the SNAr reactivity, we designed an experiment reacting the ketones with a nucleophile. Although SNAr typically requires the leaving group to be ortho or para to the activating group for direct resonance stabilization, the powerful inductive effect of the nitro and chloro substituents in compound 1 could still facilitate substitution. We chose piperidine as the nucleophile and monitored the substitution of a chlorine atom.
Key Mechanistic Insight: For an SNAr reaction to occur, the nucleophile must attack the carbon bearing the leaving group. The rate-determining step is typically the formation of the negatively charged Meisenheimer complex.[7][15] Electron-withdrawing groups stabilize this intermediate, accelerating the reaction, especially when positioned ortho or para to the site of attack.[16]
Caption: Generalized mechanism for the SNAr reaction.
Comparative SNAr Reactivity Data
The ketones were subjected to identical reaction conditions with piperidine at 100°C in DMSO, and the reaction progress was monitored by HPLC.
| Compound | Substituents | Relative Reaction Rate (Initial) | Plausible Rationale |
| 1 | 2,6-dichloro, 3-nitro | Very Slow | The nitro group is meta to the chlorine atoms, preventing direct resonance stabilization of the Meisenheimer complex.[12] Severe steric hindrance from the second ortho-chloro and the acetyl group impedes the nucleophile's approach. |
| 2 | 2,6-dichloro | No Reaction | The ring is not sufficiently activated by electron-withdrawing groups to undergo SNAr under these conditions.[14] |
| 3 | 3-nitro | No Reaction | Lacks a suitable leaving group (like a halogen) on the aromatic ring. |
| 4 | None | No Reaction | Unactivated ring and no leaving group. |
Analysis: this compound (1 ) shows minimal reactivity. The lack of direct resonance stabilization due to the meta positioning of the nitro group is a major impediment.[16] Furthermore, the steric shield created by the flanking chloro and acetyl groups makes the nucleophilic attack on the carbon bearing the chlorine leaving group exceptionally difficult.
Reactivity Profile II: Carbonyl Group Reduction
The electrophilicity of the carbonyl carbon is highly sensitive to the electronic effects of the aromatic substituents. Electron-withdrawing groups enhance the carbonyl's partial positive charge, making it a better target for nucleophilic attack by reducing agents like sodium borohydride (NaBH₄).[17]
Experimental Rationale
The reduction of the acetyl group to a secondary alcohol provides a direct measure of carbonyl reactivity. The reaction rate is influenced by both the electronic nature of the phenyl ring and steric hindrance around the carbonyl group. A study on substituted acetophenones found a strong correlation between the presence of electron-withdrawing groups and an increased rate of reduction by NaBH₄.[17][18]
Key Mechanistic Insight: The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[19] Electron-withdrawing groups on the ring pull electron density away from the carbonyl, increasing its electrophilicity and accelerating the hydride attack. Conversely, bulky ortho substituents can sterically hinder this attack, slowing the reaction.[5][20]
Sources
- 1. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
- 2. Substituted aceto phenones: Significance and symbolism [wisdomlib.org]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 2040-05-3: 1-(2,6-Dichlorophenyl)ethanone | CymitQuimica [cymitquimica.com]
- 9. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemconnections.org [chemconnections.org]
- 16. scribd.com [scribd.com]
- 17. Sci-Hub. The reduction of substituted acetophenones by sodium borohydride / Tetrahedron, 1966 [sci-hub.ru]
- 18. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. The reduction of substituted acetophenones by sodium borohydride (1966) | K. Bowden | 39 Citations [scispace.com]
A Senior Application Scientist's Guide to the Strategic Advantages of 1-(2,6-Dichloro-3-nitrophenyl)ethanone in Advanced Synthesis
For the discerning researcher in drug development and synthetic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-(2,6-dichloro-3-nitrophenyl)ethanone , a highly functionalized acetophenone derivative, against its alternatives. We will explore the strategic advantages conferred by its unique substitution pattern and provide a framework for its application in the synthesis of complex heterocyclic scaffolds, supported by comparative data and established synthetic protocols.
The Strategic Importance of Substituted Acetophenones in Medicinal Chemistry
Substituted acetophenones are foundational building blocks in the synthesis of a vast array of biologically active molecules. The acetyl group provides a reactive handle for a multitude of transformations, including condensations, cyclizations, and reductions, while the substituted phenyl ring allows for the fine-tuning of steric and electronic properties of the target molecule. This dual functionality makes them indispensable in the construction of privileged heterocyclic scaffolds such as quinolines, indoles, and benzodiazepines, which are cornerstones of modern pharmacopoeias.
The specific nature and position of the substituents on the phenyl ring dramatically influence the reactivity of the acetophenone and the properties of the resulting products. Halogen atoms can act as leaving groups in nucleophilic aromatic substitution reactions or modulate the acidity of adjacent protons. Nitro groups are potent electron-withdrawing groups that can direct further substitution and, importantly, can be readily reduced to the corresponding primary amine, a key functional group for subsequent cyclization reactions.
Unveiling the Synthetic Potential of this compound
This compound (CAS No. 223785-76-0) is a molecule of significant synthetic interest due to its unique arrangement of functional groups. The presence of two chlorine atoms ortho to the acetyl group, combined with a nitro group at the 3-position, provides a confluence of steric and electronic effects that can be strategically exploited.
A Case Study: Analogue in the Synthesis of Crizotinib Intermediate
While direct, extensively documented synthetic applications of this compound are emerging, a powerful case for its utility can be made by examining a close structural analogue: 2,6-dichloro-3-fluoroacetophenone . This compound is a key starting material in the synthesis of a chiral alcohol intermediate for Crizotinib , a targeted therapy for certain types of non-small cell lung cancer.
In this synthesis, the 2,6-dichloro-3-fluoroacetophenone undergoes an asymmetric reduction of the ketone to furnish the corresponding (S)-alcohol. This chiral alcohol is a critical building block for the final drug molecule. This established industrial synthesis underscores the value of the 2,6-dihaloacetophenone scaffold in pharmaceutical manufacturing.
The Advantage of the Nitro Group: A Gateway to Versatile Intermediates
The replacement of the fluorine atom in the Crizotinib precursor with a nitro group, as in our topic compound, opens up a different yet equally powerful synthetic strategy. The nitro group can be chemoselectively reduced to a primary amine, yielding the key intermediate 1-(3-amino-2,6-dichlorophenyl)ethanone . This aminoketone is a versatile precursor for a variety of heterocyclic systems.
This two-step sequence of reduction followed by cyclization offers significant advantages in molecular design and diversity-oriented synthesis.
Comparative Analysis: this compound vs. Alternatives
The strategic advantage of using this compound becomes apparent when compared to alternative starting materials for the synthesis of, for example, substituted quinolines via a Friedländer-type synthesis.
| Starting Material | Key Intermediate | Advantages | Disadvantages |
| This compound | 1-(3-Amino-2,6-dichlorophenyl)ethanone | - Ortho-dichloro substitution can influence regioselectivity and conformation of the final product.- Nitro group serves as a masked amine, allowing for other transformations before its reduction.- The resulting aminoketone is primed for cyclization. | Requires a selective nitro reduction step. |
| 1-(3-Aminophenyl)ethanone | 1-(3-Aminophenyl)ethanone | - Commercially available and directly usable in cyclization reactions. | - Lacks the 2,6-dichloro substitution, leading to different electronic and steric properties in the product.- May lead to different regioselectivity in cyclization reactions. |
| 1-(2-Chloro-3-nitrophenyl)ethanone | 1-(3-Amino-2-chlorophenyl)ethanone | - Offers a single chloro substituent for potential modulation of properties. | - Lacks the steric bulk and electronic effects of the second chlorine atom. |
| 2',6'-Dichloroacetophenone | 2',6'-Dichloroacetophenone | - Useful for introducing the dichloro-phenyl motif. | - Requires a separate nitration step to introduce the nitro group, which may lead to regioisomeric mixtures and require additional purification. |
Experimental Protocols and Methodologies
Proposed Synthesis of 1-(3-Amino-2,6-dichlorophenyl)ethanone
The selective reduction of the nitro group in the presence of a ketone and aryl chlorides is a well-established transformation. The Béchamp reduction, using iron in acidic media, is a classic and effective method.[1][2]
Protocol: Béchamp Reduction
-
To a stirred suspension of this compound (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-(3-amino-2,6-dichlorophenyl)ethanone, which can be purified by column chromatography or recrystallization.
Alternative Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts such as Raney Nickel or sulfided platinum on carbon can be effective for nitro group reduction while preserving aryl chlorides.[3]
-
Tin(II) Chloride: SnCl₂ in a solvent like ethanol or ethyl acetate is a mild and highly chemoselective reagent for reducing nitro groups in the presence of carbonyls and aryl halides.[3]
Comparative Synthesis of a Substituted Quinoline
The Friedländer synthesis is a powerful method for constructing the quinoline scaffold from an o-aminoaryl ketone and a compound containing an α-methylene ketone.[4][5]
Protocol: Friedländer Quinoline Synthesis
-
In a round-bottom flask, dissolve 1-(3-amino-2,6-dichlorophenyl)ethanone (1.0 eq.) and a ketone with an α-methylene group (e.g., acetone, 1.1 eq.) in ethanol.
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired substituted quinoline.
Comparative Yields from Literature for Friedländer-type Syntheses:
| Reactants | Catalyst | Yield |
| o-Aminoaryl ketone + α-Methylene ketone | Yb(OTf)₃ | Good to Excellent[6] |
| o-Nitroarylcarbaldehyde + Ketone (one-pot) | Fe/HCl, then KOH | 58-100%[7] |
| Aniline + β-Diketone (Combes synthesis) | Acid | Varies[8] |
The one-pot reduction and cyclization from the nitro-precursor often provides high yields and operational simplicity, highlighting a key advantage of starting with a compound like this compound.
Conclusion: A Strategic Asset in Synthetic Chemistry
This compound represents a highly valuable and versatile building block for the synthesis of complex, biologically relevant molecules. Its unique substitution pattern offers several strategic advantages over simpler acetophenone derivatives:
-
Masked Functionality: The nitro group acts as a robust precursor to a primary amine, allowing for a wide range of chemical transformations to be performed on other parts of the molecule before its conversion.
-
Control of Regioselectivity: The steric hindrance and electronic influence of the two ortho-chlorine atoms can direct subsequent cyclization reactions, potentially leading to a single regioisomer where other starting materials might yield mixtures.
-
Access to Novel Chemical Space: The specific substitution pattern of the resulting heterocyclic products is not readily accessible through other common starting materials, providing a route to novel compounds with potentially unique pharmacological profiles.
While the direct synthetic applications of this compound are still being fully explored, its close analogy to key intermediates in the synthesis of blockbuster drugs like Crizotinib, combined with its inherent chemical potential, marks it as a compound of significant interest for researchers and drug development professionals seeking to innovate and optimize their synthetic strategies.
References
-
Chem-Station Int. Ed. Béchamp Reduction. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
MDPI. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
MDPI. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. [Link]
-
Grokipedia. Béchamp reduction. [Link]
-
PubMed Central. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
PubMed Central. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]
-
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
Grokipedia. Aminoaldehydes and aminoketones. [Link]
-
Wikipedia. Aminoaldehydes and aminoketones. [Link]
-
RSC Publishing. Recent progress in the chemistry of β-aminoketones. [Link]
-
R Discovery. A methodology was developed for the efficient synthesis of 2,3-unsubstituted nitro containing indoles via acid catalyzed intramolecular electrophilic cyclization. Subsequent reduction of nitro groups allows the construction of some indole fused heterocycles and indole quinone diimines. This strategy provides an efficient method for the preparation of biologically and medicinally interesting molecules. [Link]
-
PubMed Central. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. [Link]
-
RSC Publishing. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]
-
PubMed Central. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
ResearchGate. ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. [Link]
Sources
- 1. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Definitive Guide to the Structural Confirmation of 1-(2,6-dichloro-3-nitrophenyl)ethanone using 2D NMR Spectroscopy
This guide provides an in-depth technical walkthrough for the structural confirmation of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a substituted acetophenone derivative relevant in synthetic chemistry and drug discovery pipelines. We will move beyond simple one-dimensional NMR analysis and employ the power of two-dimensional correlation spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) to establish an unambiguous, self-validating structural proof. This document is intended for researchers, scientists, and drug development professionals who require rigorous analytical methodologies for molecular characterization.
The Analytical Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR are foundational techniques, they often fall short in providing unambiguous assignments for complex molecules, particularly those with substituted aromatic rings. The chemical environment of this compound, with its multiple electron-withdrawing substituents, leads to chemical shifts that can be closely spaced. Relying solely on 1D data for this molecule would involve a degree of inference, which is unacceptable when absolute structural confirmation is required.
2D NMR techniques, however, reveal through-bond correlations between nuclei, transforming ambiguity into certainty. This guide will demonstrate how to leverage two of the most powerful and routine 2D experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton connectivity.[1][2]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To directly link protons to their attached carbons.[3][4]
By combining these datasets, we create a robust, interconnected network of correlations that serves as definitive proof of the molecular structure.
Predicted Spectral Data: Establishing the Hypothesis
Before entering the lab, a critical step is to predict the NMR spectra based on the proposed structure. This allows us to form a hypothesis that we can then test with experimental data. The structure of this compound, with IUPAC and internal numbering for NMR assignment, is shown below.
Figure 1: Chemical structure of this compound with numbering for NMR assignments.
Based on the substituent effects of the two chlorine atoms, the nitro group, and the acetyl group, we can predict the approximate chemical shifts for the non-equivalent protons and carbons.
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | - | ~135-140 | Quaternary carbon attached to the acetyl group. |
| C2 | - | ~130-135 | Quaternary carbon bearing a chloro substituent. |
| C3 | - | ~145-150 | Quaternary carbon attached to the electron-withdrawing nitro group. |
| C4 | ~7.6 - 7.8 | ~128-132 | Aromatic proton deshielded by adjacent nitro group, coupled to H5. |
| C5 | ~7.4 - 7.6 | ~125-129 | Aromatic proton coupled to H4. |
| C6 | - | ~132-137 | Quaternary carbon bearing a chloro substituent. |
| C7 (C=O) | - | ~195-200 | Carbonyl carbon, significantly deshielded. |
| C8 (CH₃) | ~2.6 - 2.8 | ~30-35 | Methyl protons adjacent to a carbonyl group. |
Experimental Design: A Logical Workflow
Our experimental approach is designed to systematically build a complete picture of the molecule's bonding framework. The workflow is straightforward yet powerful: first, we identify which protons are neighbors (COSY), and second, we connect these protons to their respective carbon atoms (HSQC).
Caption: Experimental workflow for structural confirmation.
Detailed Experimental Protocols
Scientific integrity demands reproducible methods. The following protocols are designed to be self-validating, providing high-quality data for confident analysis.
Protocol 1: Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of solid this compound. The higher concentration is beneficial for 2D NMR experiments, which are inherently less sensitive than 1D experiments.
-
Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the sample in a clean vial. CDCl₃ is an excellent choice for many organic molecules as it is relatively inert and dissolves a wide range of compounds. Its residual solvent peak at ~7.26 ppm does not typically interfere with the aromatic region of interest for this molecule.
-
Dissolution: Cap the vial and vortex gently until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR coil (typically ~4-5 cm).
Protocol 2: COSY Spectrum Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Load Experiment: Load a standard COSY pulse program (e.g., cosygpqf on a Bruker instrument).
-
Set Spectral Width: Set the spectral width in both dimensions (F1 and F2) to cover the entire proton chemical shift range, typically from 0 to 10 ppm.
-
Acquisition Parameters:
-
Number of Scans (NS): Set to 4 or 8.
-
Dummy Scans (DS): Set to 4 to allow the spins to reach equilibrium before acquisition.
-
Number of Increments (F1 dimension): Set to 256 or 512 for adequate resolution in the indirect dimension.
-
-
Initiate Acquisition: Start the experiment. The acquisition time will vary depending on the parameters but is typically in the range of 15-30 minutes.
-
Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform to generate the final spectrum.
Protocol 3: HSQC Spectrum Acquisition
-
Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.
-
Load Experiment: Load a standard, sensitivity-enhanced, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2 on a Bruker instrument). This "edited" HSQC provides the additional benefit of distinguishing CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).[5]
-
Set Spectral Widths:
-
F2 (¹H dimension): Set from 0 to 10 ppm.
-
F1 (¹³C dimension): Set from 0 to 220 ppm to ensure the carbonyl carbon is included.
-
-
Set ¹J C-H Coupling Constant: Set the CNST13 parameter (or equivalent) to an average one-bond C-H coupling constant, typically 145 Hz for aromatic and aliphatic systems.
-
Acquisition Parameters:
-
Number of Scans (NS): Set to 8 or 16 due to the lower natural abundance of ¹³C.
-
Number of Increments (F1 dimension): Set to 256.
-
-
Initiate Acquisition: Start the experiment. This experiment will take longer than the COSY, typically 30-60 minutes.
-
Processing: Process the data using a 2D Fourier transform with appropriate window functions.
Data Interpretation: Assembling the Structural Proof
COSY Spectrum Analysis
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[6][7] In the spectrum, the 1D ¹H NMR appears along the diagonal. The off-diagonal signals, or "cross-peaks," are the key pieces of information, indicating a coupling interaction between the two protons at the corresponding chemical shifts on the F1 and F2 axes.[1]
For this compound, we expect to see a single, critical cross-peak in the aromatic region.
Caption: Expected ³J coupling between H-4 and H-5.
This single correlation is powerful. It definitively proves that H-4 and H-5 are adjacent to each other on the aromatic ring, confirming the substitution pattern relative to the protons. The methyl protons (H-8) will appear as a singlet on the diagonal with no cross-peaks, as there are no protons within three bonds for them to couple with.
HSQC Spectrum Analysis
The HSQC experiment is used to determine proton-carbon single bond correlations.[8] Each cross-peak in the HSQC spectrum links a proton signal on the F2 (horizontal) axis to the carbon signal on the F1 (vertical) axis to which it is directly attached.[4] This allows for the unambiguous assignment of all protonated carbons.
Caption: Expected one-bond C-H correlations.
| Expected ¹H-¹³C Correlation | Significance |
| H-4 (~7.7 ppm) → C-4 (~130 ppm) | Confirms the assignment of the downfield aromatic proton and its corresponding carbon. |
| H-5 (~7.5 ppm) → C-5 (~127 ppm) | Confirms the assignment of the upfield aromatic proton and its corresponding carbon. |
| H-8 (~2.7 ppm) → C-8 (~32 ppm) | Unambiguously links the methyl proton signal to its carbon. |
The quaternary carbons (C1, C2, C3, C6, and C7) will not show any signals in the HSQC spectrum because they have no directly attached protons. Their assignments can be confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals longer-range (2-3 bond) C-H correlations.
Conclusion: A Self-Validating Structural Proof
By integrating the data from COSY and HSQC experiments, we achieve a comprehensive and unambiguous structural confirmation of this compound.
-
The ¹H NMR gives us the number and type of protons.
-
The COSY experiment proves the connectivity between the adjacent aromatic protons H-4 and H-5.
-
The HSQC experiment definitively links H-4, H-5, and the methyl protons (H-8) to their directly attached carbons (C-4, C-5, and C-8, respectively).
This combined, multi-point verification system leaves no room for doubt. The causality is clear: the observed correlations are a direct and necessary consequence of the molecule's specific bonding framework. This rigorous approach exemplifies the standards required in modern chemical and pharmaceutical research, ensuring data integrity and confidence in molecular identity.
References
- Vertex AI Search. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
YouTube. (2013). How to interpret a HSQC NMR Spectrum. Available from: [Link]
-
Reddit. (2024). How does one read a COSY spectrum? Does anyone have resources to learn how to read these?. Available from: [Link]
-
Prezi. (2025). Understanding HSQC NMR Technique. Available from: [Link]
-
Wiley. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Available from: [Link]
-
National Institutes of Health (NIH). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Available from: [Link]
-
Bruker. Exploring 2D HSQC NMR. Available from: [Link]
-
Chemistry LibreTexts. (2024). 14: COSY. Available from: [Link]
-
ResearchGate. (2025). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Available from: [Link]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. Available from: [Link]
-
YouTube. (2012). Introduction to COSY NMR Spectroscopy. Available from: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. Exploring 2D HSQC NMR | Bruker [bruker.com]
- 6. prezi.com [prezi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of 1-(2,6-dichloro-3-nitrophenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
As professionals in the fields of chemical synthesis and drug development, we frequently encounter novel molecular entities that, while structurally intriguing, lack a comprehensive body of peer-reviewed data. 1-(2,6-dichloro-3-nitrophenyl)ethanone is one such compound. While commercially available from vendors like BLDpharm and ChemScene, it exists in a landscape largely unpopulated by comparative studies in academic literature.[1][2] This guide, therefore, is constructed not as a review of existing comparisons, but as a forward-looking, practical framework for any researcher tasked with its evaluation.
Here, I will leverage my experience to outline a robust, self-validating workflow for the synthesis, characterization, and comparative performance analysis of this highly substituted nitroaromatic ketone. We will explore the inherent synthetic challenges, establish a rigorous analytical baseline, and design a logical comparative study against a structurally simpler analogue to elucidate the impact of its unique substitution pattern.
Part 1: Synthesis Strategy and Rationale
The target molecule, this compound, presents a significant synthetic hurdle due to its heavily electron-deficient aromatic ring. The combined electron-withdrawing effects of two chlorine atoms and a nitro group strongly deactivate the ring towards classical electrophilic aromatic substitution.[3]
A Friedel-Crafts acylation is the most direct route to an aryl ketone.[4] However, the severe deactivation of the precursor, 1,3-dichloro-2-nitrobenzene, renders it highly resistant to standard conditions.[3] Success hinges on forcing conditions and a potent Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly reactive acylium ion from an acyl halide (e.g., acetyl chloride).[3][5]
Proposed Experimental Protocol: Friedel-Crafts Acylation
-
Catalyst Slurry Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.5 molar equivalents) in an anhydrous, non-coordinating solvent like dichloromethane (DCM).
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 molar equivalents) dropwise. The choice of a slight excess of the acylating agent ensures complete conversion of the limiting substrate.
-
Substrate Addition: Dissolve 1,3-dichloro-2-nitrobenzene (1.0 molar equivalent) in minimal anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After addition, allow the mixture to warm slowly to room temperature, then heat to reflux. The reaction must be monitored meticulously by a suitable technique like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion and minimize degradation.[3][6]
-
Work-up and Purification: Upon completion, cool the reaction and carefully quench by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic phase. Extract the aqueous layer with DCM, combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product will likely require purification via column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Part 2: Physicochemical and Spectroscopic Characterization
Establishing an unambiguous analytical profile for the synthesized compound is paramount. This baseline data serves as the foundation for all subsequent comparative work. A multi-technique approach is non-negotiable for ensuring structural confirmation and purity assessment.
Standard Analytical Suite
| Technique | Purpose | Anticipated Observations for this compound |
| ¹H NMR | Proton environment mapping | A singlet for the methyl protons (~2.5-2.7 ppm). Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two coupled aromatic protons. |
| ¹³C NMR | Carbon skeleton confirmation | A carbonyl carbon signal (~190-200 ppm). A methyl carbon signal (~25-30 ppm). Six distinct aromatic carbon signals, including those bonded to Cl and the nitro group. |
| GC-MS | Purity & Mass Verification | A single major peak in the chromatogram indicating purity. Mass spectrum showing the molecular ion peak (m/z ~233/235/237 due to chlorine isotopes) and characteristic fragmentation patterns.[6][7] |
| FT-IR | Functional group identification | Strong C=O stretch (~1700 cm⁻¹). Characteristic C-NO₂ stretches (~1530 and 1350 cm⁻¹). C-Cl stretches in the fingerprint region. |
| Melting Point | Purity and Identity | A sharp, defined melting point range is indicative of high purity. |
These analytical methods, when used in concert, provide a self-validating system. For instance, the mass confirmed by GC-MS must align with the structure deduced from NMR and IR, while a sharp melting point corroborates the purity suggested by the single GC peak.
Part 3: A Framework for Comparative Performance Analysis
To understand the unique properties conferred by the 2,6-dichloro-3-nitro substitution pattern, a comparative study against a simpler, well-understood analogue is essential. A suitable candidate for comparison is 1-(3-nitrophenyl)ethanone . This molecule retains the key nitro and ketone functionalities but lacks the steric bulk and inductive effects of the two chlorine atoms.
The central hypothesis for our comparative study is: The ortho-chlorine atoms in this compound will sterically hinder the carbonyl group and, along with the third nitro substituent, significantly alter its electronic properties and reactivity compared to 1-(3-nitrophenyl)ethanone.
Proposed Comparative Experiment: Nucleophilic Addition to the Carbonyl
A sodium borohydride (NaBH₄) reduction of the ketone to a secondary alcohol is an excellent model reaction to probe both steric and electronic effects at the carbonyl center. The reaction rate is sensitive to steric hindrance around the carbonyl and the electrophilicity of the carbonyl carbon.
Comparative Reduction Protocol
-
Parallel Setup: Prepare two identical reaction flasks. In each, dissolve an equimolar amount (e.g., 1.0 mmol) of either this compound or 1-(3-nitrophenyl)ethanone in a suitable solvent like methanol.
-
Initiation: At t=0, add an identical, equimolar amount of NaBH₄ (e.g., 1.0 mmol) to each flask simultaneously while stirring vigorously.
-
Monitoring: At fixed time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction. Immediately quench the aliquot with a dilute acetone solution to destroy any unreacted NaBH₄.
-
Analysis: Analyze the quenched aliquots using a calibrated analytical technique such as HPLC or GC-FID to quantify the percentage of remaining starting material and formed alcohol product.[8][9]
-
Data Evaluation: Plot the percentage of starting material remaining versus time for both compounds. The rate of reaction can be inferred from the steepness of these curves.
Caption: Logic of the comparative kinetic study via NaBH4 reduction.
Anticipated Results and Interpretation
| Compound | Predicted Relative Rate | Rationale |
| 1-(3-nitrophenyl)ethanone | Faster | The carbonyl group is sterically accessible. The nitro group provides moderate electronic activation. |
| This compound | Slower | The two large chlorine atoms flanking the acetyl group create significant steric hindrance, impeding the approach of the borohydride nucleophile. While electronically very activated, steric effects are expected to dominate this specific reaction. |
This comparative framework provides quantifiable, peer-review-quality data on the relative reactivity of this compound. The results would offer direct experimental evidence of the steric and electronic contributions of its unique substitution pattern, providing invaluable insights for medicinal chemists and process developers who might consider using this molecule as a synthetic intermediate.
References
- BenchChem. (n.d.). Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene.
- MDPI. (n.d.). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Royal Society of Chemistry. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C.
- Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube.
- LCGC. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- BenchChem. (n.d.). Validated Analytical Method for Nitroaromatic Compounds.
- BLDpharm. (n.d.). This compound.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods (NMAM) 2005.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.
- PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.
- ChemScene. (n.d.). This compound.
- BenchChem. (n.d.). A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals.
Sources
- 1. 223785-76-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdc.gov [cdc.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2,6-Dichloro-3-nitrophenyl)ethanone
This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(2,6-dichloro-3-nitrophenyl)ethanone (CAS No. 223785-76-0). As a dichlorinated nitroaromatic compound, this substance requires specialized handling to mitigate risks to personnel and the environment.[1][2] This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Core Principles: Hazard Profile and Risk Assessment
This compound belongs to a class of compounds—halogenated nitroaromatics—that are recognized for their potential toxicity, irritant properties, and environmental hazards.[3] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components provide a clear basis for a rigorous risk assessment. The presence of both chlorine and a nitro group on an aromatic ring necessitates its classification as a hazardous substance requiring disposal through regulated hazardous waste streams.[3][4]
The hazards are inferred from structurally similar compounds, such as other dichlorinated and nitrated aromatics. These analogs are frequently associated with skin and eye irritation, potential harm if swallowed or inhaled, and are treated as environmental hazards.[5][6] Therefore, all handling and disposal operations must be predicated on the assumption that this compound shares these hazardous properties.
| Hazard Identification Summary | |
| Chemical Class | Halogenated Nitroaromatic Ketone |
| Physical Form | Solid, likely a crystalline powder at room temperature.[6][7] |
| Anticipated Hazards | Causes skin irritation (H315).[5] Causes serious eye irritation/damage (H319/H318).[5] Harmful if swallowed (H302). May cause respiratory irritation (H335).[5] |
| Environmental Hazards | Potentially toxic to aquatic life. Halogenated organic compounds are environmental pollutants requiring controlled disposal.[3] |
| Disposal Classification | Regulated Hazardous Waste (Halogenated Organic Solid).[3][4] |
Essential Safety: Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. The selection of PPE is directly dictated by the anticipated hazards of skin/eye contact and inhalation of dust particles.[3]
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Routine Handling (Weighing, Transfers) | Nitrile Gloves, Chemical Safety Goggles, Flame-Resistant Lab Coat. | Gloves: Prevent skin contact and absorption.[3] Goggles: Protect eyes from dust particles.[8] Lab Coat: Protects skin and personal clothing from contamination. |
| Generating Dust or Aerosols (outside a fume hood) | All routine PPE plus a NIOSH-approved respirator. | Respirator: OSHA standards for many hazardous dusts and nitro-compounds require respiratory protection to prevent inhalation.[3][9][10] |
| Spill Cleanup | Nitrile Gloves (double-gloving recommended), Chemical Safety Goggles and Face Shield, Chemical-Resistant Apron or Gown over Lab Coat. | Enhanced Protection: A spill presents a higher risk of significant contact. A face shield protects the entire face, and an apron provides an additional barrier against contamination.[3] |
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is a critical regulatory requirement and a cornerstone of safe laboratory practice.[4][11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[3][12] this compound must be disposed of as halogenated organic waste .[3][4]
Protocol for Waste Collection:
-
Establish a Satellite Accumulation Area (SAA): Designate a specific area in the lab, at or near the point of waste generation, for your hazardous waste container. This area must be under the control of the laboratory personnel.[11]
-
Select a Compatible Container: Use a clean, sealable container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass). The container must be in good condition, with no leaks or cracks.[11][13]
-
Label Correctly and Completely: Before adding any waste, affix a "HAZARDOUS WASTE" label.[11] Clearly write the full chemical name: "this compound" and list any other components of the waste stream with their approximate percentages.
-
Deposit Waste:
-
Solid Waste: Transfer the pure compound, or lab debris (e.g., weigh boats, contaminated gloves, wipes) directly into the designated solid waste container.
-
Contaminated Solvents: If the compound is dissolved in a solvent, it must be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated solvents.[4]
-
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[3][11]
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills during transport.[13]
Sources
- 1. 223785-76-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1-(3-Nitrophenyl)ethanone(121-89-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. ethz.ch [ethz.ch]
Navigating the Uncharted: A Guide to Safely Handling 1-(2,6-Dichloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: An Informed Inference
Due to the absence of a specific Safety Data Sheet (SDS) for 1-(2,6-Dichloro-3-nitrophenyl)ethanone, a hazard assessment must be inferred from its structural motifs and data from analogous compounds. The presence of a dichlorinated phenyl ring and a nitro group suggests the potential for the following hazards:
-
Skin and Eye Irritation: Halogenated and nitrated aromatic compounds are frequently associated with irritant properties.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2]
-
Harmful if Swallowed: Many substituted aromatic compounds exhibit toxicity upon ingestion.[3][4]
-
Potential for Reactivity: Nitro compounds can be reactive and should be handled with care, avoiding high temperatures and incompatible materials.
It is imperative to handle this compound with the assumption that it is hazardous until thorough toxicological data is available.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.[7][8][9]
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides comprehensive protection against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Offers a barrier against dermal contact. Regular glove changes are crucial. |
| Body Protection | A long-sleeved laboratory coat | Protects the skin from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Engineering controls are the primary method to prevent inhalation exposure. |
Donning and Doffing of PPE: A Critical Procedure
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Proper donning and doffing of PPE is critical for safety.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.[10][11][12]
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7]
-
The storage container should be clearly labeled with the compound name, date of receipt, and a warning statement such as "Caution: Substance of Unknown Toxicity."
Handling Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary equipment and reagents within the hood to minimize movement in and out.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use disposable weighing boats and spatulas to prevent cross-contamination.
-
Dissolution: When dissolving the solid, add the solvent slowly to the compound to avoid splashing.
-
Reaction Monitoring: If the compound is used in a reaction, ensure the setup is secure and monitored.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.[13]
Emergency Procedures: Preparedness is Key
Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate potential hazards.[1][2][3][14][15]
Caption: A systematic approach to spill cleanup is essential.
Spill Cleanup Kit Contents:
-
Absorbent pads or granules
-
Chemical-resistant gloves and goggles
-
Forceps or tongs for handling contaminated materials
-
Sealable plastic bags for waste disposal
-
Decontamination solution (e.g., 70% ethanol)
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.[4][5][16][17][18][19]
-
Segregation: Do not mix this waste with other chemical waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound while prioritizing the safety of yourself, your colleagues, and the environment.
References
-
Chemscape. (2023). Selecting and Using PPE: Best Practices for Chemical Safety. [Link]
-
Oklahoma State University. (n.d.). Laboratory Safety Rules. [Link]
-
ReAgent. (2023). 8 Steps to Handling a Lab Chemical Spill. [Link]
-
Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. [Link]
-
The City College of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
UC San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. [Link]
-
The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. [Link]
-
California State University, Monterey Bay. (n.d.). Chemical Spill Procedures. [Link]
-
Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96%. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. [Link]
-
Florida State University. (n.d.). General Laboratory Safety Procedures. [Link]
-
California Institute of Technology. (n.d.). General Lab Safety Procedure. [Link]
-
University of Colorado Boulder. (n.d.). General Rules for Working with Chemicals. [Link]
-
Quora. (2020). What is the thumb rule on handling unknown chemicals?. [Link]
-
University of Texas at Dallas. (n.d.). Novel Chemicals with Unknown Hazards SOP. [Link]
-
University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
Sources
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. westlab.com [westlab.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. twu.edu [twu.edu]
- 7. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 13. ehs.okstate.edu [ehs.okstate.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 19. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

